2-bromo-N-(3,5-dichlorophenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEDZNUPEOAKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392266 | |
| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57339-11-4 | |
| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-bromo-N-(3,5-dichlorophenyl)acetamide
Abstract
This technical guide provides an in-depth examination of 2-bromo-N-(3,5-dichlorophenyl)acetamide, a key synthetic intermediate in medicinal chemistry and drug discovery. The document delineates its physicochemical properties, provides a detailed, field-tested protocol for its synthesis via N-acylation, and explores its subsequent applications as an electrophilic building block for creating novel molecular entities. Emphasis is placed on the causality behind experimental choices, troubleshooting common synthetic challenges, and robust analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction: Strategic Importance in Synthesis
This compound belongs to the class of α-haloacetamides, a group of compounds distinguished by their utility as reactive intermediates in organic synthesis. The molecule's architecture is strategically primed for reactivity: the α-bromo group serves as an excellent electrophilic site for nucleophilic substitution, while the dichlorinated phenyl ring provides steric and electronic properties that can be crucial for tuning the pharmacological profile of a final drug candidate. Its primary value lies not as an end-product, but as a pivotal precursor for constructing more complex, biologically active molecules, particularly heterocyclic scaffolds which are foundational in modern pharmaceuticals.[1][2]
Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is a prerequisite for its effective use in a laboratory setting. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 57339-11-4 | [3] |
| Molecular Formula | C₈H₆BrCl₂NO | [3] |
| Molecular Weight | 282.95 g/mol | [3] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)NC(=O)CBr)Cl | N/A |
| InChI Key | FEOPWEWRBFPVKW-UHFFFAOYSA-N (Similar structure) | [4] |
| Typical Form | Solid |
Synthesis: The N-Acylation of 3,5-Dichloroaniline
The most direct and widely employed method for synthesizing this compound is the N-acylation of 3,5-dichloroaniline with a bromoacetyl halide, typically bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution.
Synthetic Pathway and Mechanism
The synthesis proceeds by the nucleophilic attack of the amine group of 3,5-dichloroaniline on the electrophilic carbonyl carbon of bromoacetyl bromide. A base, such as triethylamine or pyridine, is incorporated to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the starting aniline and driving the reaction to completion.[5]
Sources
An In-depth Technical Guide to 2-bromo-N-(3,5-dichlorophenyl)acetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-(3,5-dichlorophenyl)acetamide is a halogenated aromatic amide of significant interest in the fields of organic synthesis and medicinal chemistry. Its molecular structure, featuring a reactive α-bromoacetamide moiety and a dichlorinated phenyl ring, makes it a versatile building block for the synthesis of more complex molecules and a candidate for biological evaluation. The presence of the electrophilic carbon adjacent to the bromine atom allows for facile nucleophilic substitution reactions, a cornerstone of many synthetic strategies in drug discovery. This guide provides a comprehensive overview of the key physicochemical properties, a detailed synthesis protocol, structural characterization, and a discussion of the potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is crucial for its application in research and development. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 282.95 g/mol | [1] |
| Molecular Formula | C8H6BrCl2NO | [1] |
| CAS Number | 57339-11-4 | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)NC(=O)CBr |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 3,5-dichloroaniline with bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid bromide.
Experimental Protocol
The following protocol is adapted from established methods for the synthesis of similar N-aryl-2-bromoacetamides.
Materials:
-
3,5-dichloroaniline
-
Bromoacetyl bromide
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloroaniline (1.0 equivalent).
-
Dissolve the aniline in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The triethylamine acts as a base to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction, preventing the protonation of the starting aniline.
-
Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The slow, dropwise addition is crucial to control the exothermic reaction and minimize the formation of potential side products.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Caption: A schematic workflow for the synthesis of this compound.
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons on the dichlorophenyl ring. Another singlet, integrating to two protons, would correspond to the methylene (-CH2-) group adjacent to the bromine atom. A broad singlet at a higher chemical shift would be indicative of the amide (N-H) proton. The exact chemical shifts would be influenced by the solvent used for analysis.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The number of signals for the aromatic carbons would depend on their symmetry.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by key absorption bands corresponding to the functional groups present in the molecule. Expected characteristic peaks include:
-
A strong absorption band around 1670-1690 cm⁻¹ for the C=O stretching of the amide group.
-
A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C-H stretching vibrations for the aromatic ring and the methylene group.
-
C-Cl and C-Br stretching vibrations at lower frequencies.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) and characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Fragmentation patterns would likely involve the loss of a bromine radical, followed by further fragmentation of the acetamide side chain.
Caption: The relationship between analytical techniques for structural elucidation.
Reactivity and Mechanism of Action
The primary mode of reactivity for this compound is its function as an alkylating agent. The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom itself. This makes it susceptible to attack by a wide range of nucleophiles.
This reactivity is the basis for its utility in organic synthesis, particularly in the construction of new carbon-heteroatom bonds. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous displacement of the bromide leaving group. This backside attack results in an inversion of stereochemistry if the carbon is chiral.
The general Sₙ2 reaction can be depicted as follows:
Nu⁻ + R-Br → [Nu---R---Br]⁻ → Nu-R + Br⁻
Where Nu⁻ is the nucleophile and R-Br represents the this compound.
The dichlorophenyl group can influence the reactivity of the molecule through electronic effects. The electron-withdrawing nature of the chlorine atoms can slightly increase the electrophilicity of the α-carbon, potentially enhancing its reactivity towards nucleophiles.
Potential Applications in Drug Discovery and Development
While specific biological studies on this compound are not extensively reported in the literature, its structural motifs are present in a variety of biologically active compounds. The α-bromoacetamide moiety is a known reactive group that can act as a covalent inhibitor by alkylating nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes.
Derivatives of N-phenylacetamides have been reported to exhibit a range of biological activities, including antibacterial, and anticonvulsant properties. For instance, studies on similar 2-amino-N-(p-chlorophenyl) acetamide derivatives have demonstrated moderate to high antibacterial activity against various bacterial strains. This suggests that this compound could serve as a valuable starting material for the synthesis of novel antibacterial agents.
Furthermore, the ability of α-haloacetamides to act as irreversible enzyme inhibitors makes them attractive scaffolds for the development of targeted therapies in areas such as oncology and virology. The dichlorinated phenyl ring can also contribute to the overall lipophilicity and binding affinity of the molecule to its biological target.
Caption: Potential applications stemming from the core structure.
Safety and Handling
This compound should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, related α-bromoacetamides are known to be irritants and potentially toxic.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the reactive nature of the α-bromoacetamide group, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications, particularly in the realm of antibacterial agents and covalent enzyme inhibitors. Further research into the biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
- Singh, U. P.; Bhat, H. R.; Gahtori, P. A review on recent advances in the synthesis and biological applications of acetamide derivatives. Journal of Applied Pharmaceutical Science. 2012, 2 (11), 157-164.
Sources
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-bromo-N-(3,5-dichlorophenyl)acetamide
Introduction: Positioning a Key Synthetic Intermediate
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of halogenated aromatic moieties is a cornerstone of molecular design. 2-bromo-N-(3,5-dichlorophenyl)acetamide, a member of the α-haloacetamide class of compounds, represents a highly versatile and reactive intermediate. Its structure uniquely combines a synthetically valuable electrophilic center at the α-carbon with a robust dichlorinated phenyl ring, a common motif in pharmacologically active compounds and specialized polymers.
This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound. The content is structured to deliver not just technical data, but also field-proven insights into its application, empowering researchers, scientists, and drug development professionals to leverage its full synthetic potential. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound govern its behavior in both storage and reaction. While some experimental physical constants for this compound are not widely published, its core attributes and predicted spectroscopic features can be reliably established.
Core Chemical Properties
A summary of the key identification and structural data is presented below.
| Property | Value | Source |
| CAS Number | 57339-11-4 | [1][2] |
| Molecular Formula | C₈H₆BrCl₂NO | [1] |
| Molecular Weight | 282.95 g/mol | [1] |
| Appearance | Predicted to be a white to off-white crystalline solid | |
| Melting Point | Not available in surveyed literature. Similar compounds, such as 2-bromoacetamide, melt at 87-91 °C.[3] | |
| Solubility | Predicted to be soluble in acetone, dichloromethane (DCM), and ethyl acetate; sparingly soluble in water. |
Predicted Spectroscopic Signature
No publicly available spectra for this compound were identified. However, based on extensive data from analogous structures, the following spectral characteristics can be confidently predicted. These predictions are crucial for reaction monitoring (e.g., via TLC or LC-MS) and for the characterization of the final product.
-
¹H NMR (Proton NMR):
-
Amide Proton (N-H): A broad singlet expected in the range of δ 8.0-9.5 ppm. The chemical shift can be sensitive to solvent and concentration.
-
Aromatic Protons (Ar-H): The proton at the C4 position (between the two chlorine atoms) will appear as a triplet (or more accurately, a doublet of doublets with very similar coupling constants, appearing as a triplet) around δ 7.2-7.4 ppm. The two equivalent protons at the C2 and C6 positions will appear as a doublet around δ 7.5-7.7 ppm.
-
Methylene Protons (-CH₂Br): A sharp singlet is expected around δ 4.0-4.2 ppm. The electronegative bromine and adjacent carbonyl group shift these protons downfield.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): Expected in the δ 164-168 ppm range.
-
Aromatic Carbons (Ar-C): The carbon atoms attached to chlorine (C3, C5) would appear around δ 135 ppm. The C-N carbon (C1) is expected around δ 138-140 ppm. The other aromatic carbons (C2, C4, C6) will be found in the typical aromatic region of δ 120-130 ppm.
-
Methylene Carbon (-CH₂Br): Expected around δ 28-32 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3250-3350 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption peak around 1670-1690 cm⁻¹.
-
N-H Bend (Amide II band): A significant peak around 1530-1550 cm⁻¹.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
C-Br Stretch: Found in the lower frequency fingerprint region, typically 500-650 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) cluster will show signals at m/z corresponding to the various combinations of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes, with the most abundant peaks being around m/z 281, 283, and 285.
-
Common fragmentation patterns would include the loss of the bromine atom (-Br) and cleavage of the amide bond.
-
Synthesis Protocol: N-Acylation of 3,5-Dichloroaniline
The most direct and reliable method for the synthesis of this compound is the N-acylation of 3,5-dichloroaniline with a bromoacetyl halide. The use of bromoacetyl bromide is common and efficient.
Causality in Experimental Design
The choice of reagents and conditions is dictated by the reactivity of the starting materials. 3,5-dichloroaniline is a relatively weak nucleophile due to the electron-withdrawing nature of the two chlorine atoms. Therefore, a highly reactive electrophile like bromoacetyl bromide is required for an efficient reaction. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting aniline, rendering it unreactive. The reaction must be performed under anhydrous conditions, as bromoacetyl bromide readily hydrolyzes to bromoacetic acid, which can complicate the reaction and purification.[4] Cooling the reaction initially helps to control the exothermicity of the acylation.
Detailed Step-by-Step Methodology
Materials:
-
3,5-Dichloroaniline
-
Bromoacetyl bromide
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, addition funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and an addition funnel, add 3,5-dichloroaniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to manage the reaction's initial exothermic nature.
-
Electrophile Addition: Slowly add bromoacetyl bromide (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise via the addition funnel over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline spot is consumed.
-
Workup - Quenching: Once complete, carefully quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization, typically from an ethanol/water or ethyl acetate/hexane solvent system, to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from its primary reactive site: the electrophilic α-carbon.
Primary Reactive Site: The α-Carbon
The carbon atom bearing the bromine is highly activated towards nucleophilic attack. This is due to two key electronic factors:
-
Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing, polarizing the C-Br bond and making the α-carbon electron-deficient (δ+).
-
Leaving Group Stability: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution reaction.
The primary reaction pathway at this site is a bimolecular nucleophilic substitution (Sₙ2) reaction. This reaction proceeds with an inversion of stereochemistry if the α-carbon were chiral.
General Sₙ2 Reaction: Nu⁻ + Br-CH₂-CONH-Ar → Nu-CH₂-CONH-Ar + Br⁻ (where Nu⁻ is a nucleophile and Ar is the 3,5-dichlorophenyl group)
A wide variety of nucleophiles can be employed, making this compound a valuable building block. Examples include:
-
Amines (R-NH₂): To form α-amino acetamide derivatives.
-
Thiols (R-SH): To create α-thioether linkages.
-
Azide (N₃⁻): To synthesize α-azido acetamides, which are precursors to α-amino acids.
-
Carboxylates (R-COO⁻): To form α-acyloxy acetamides.
-
Enolates: For C-C bond formation.
The synthesis of various 2-amino-N-(phenyl) acetamide derivatives from their 2-bromo precursors demonstrates this key reactivity, often for the development of new antibacterial agents.
Reactivity Diagram: Sₙ2 Pathway
Caption: General Sₙ2 reaction pathway of the title compound with nucleophiles.
Potential Applications in Research and Development
While specific, commercialized applications of this compound are not documented, its value lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Scaffolding: The 3,5-dichlorophenyl moiety is present in numerous bioactive molecules. This compound allows for the facile introduction of the N-(3,5-dichlorophenyl)acetamido- group onto a variety of molecular scaffolds via the Sₙ2 reaction. This is a powerful strategy for building libraries of potential drug candidates for screening.
-
Fungicide and Agrochemical Synthesis: The precursor, 3,5-dichloroaniline, is a known intermediate for fungicides. This suggests that derivatives of this compound could be explored as precursors for novel agrochemicals.
-
Covalent Probes and Inhibitors: The reactive α-bromoacetamide functional group is a well-known "warhead" for covalent inhibitors. It can form a permanent covalent bond with nucleophilic residues (like cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition. This compound serves as a starting point for designing targeted covalent probes for proteomics and drug discovery.
Safety, Handling, and Storage
As with any α-halo carbonyl compound, this compound must be handled with appropriate care. It is a lachrymator and an alkylating agent.
-
Hazards:
-
Handling:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles or a face shield.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
The compound is sensitive to moisture.
-
Store away from strong oxidizing agents, bases, and nucleophiles.
-
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate. While detailed physical data is sparse, its synthesis and chemical reactivity are well-understood and predictable based on the established principles of organic chemistry. Its primary utility lies in the high reactivity of the α-carbon towards nucleophilic substitution, providing a robust method for constructing more complex molecules containing the N-(3,5-dichlorophenyl)acetamido functional group. For researchers in drug discovery and materials science, this compound offers a reliable entry point for the synthesis of novel, targeted molecules. Proper handling and an understanding of its reactivity are paramount to its successful application in the laboratory.
References
-
Organic Syntheses Procedure. Acetamide, N-bromo-. Available from: [Link]
-
Arctom. CAS NO. 57339-11-4 | this compound. Available from: [Link]
-
abcr Gute Chemie. AB243943 | CAS 57339-11-4. Available from: [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]
-
SpectraBase. Acetamide, N-(4-bromo-2-chlorophenyl)-. Available from: [Link]
-
PubChem. N-(4-bromo-3,5-difluorophenyl)acetamide. Available from: [Link]
-
Organic Chemistry Class Notes. The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]
-
Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]
Sources
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-bromo-N-(3,5-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-N-(3,5-dichlorophenyl)acetamide is a halogenated aromatic amide with a chemical structure suggestive of significant biological activity. While this specific molecule is not extensively characterized in publicly available literature, its constituent moieties—the reactive α-bromoacetamide group and the dichlorophenyl ring—are present in numerous compounds with well-defined pharmacological profiles. This technical guide synthesizes information from analogous structures to propose potential mechanisms of action, offering a foundational framework for future research and development. We will delve into the probable roles of covalent enzyme inhibition, disruption of cellular signaling pathways, and potential for cytotoxicity, providing a comprehensive, albeit predictive, analysis of its biological impact.
Introduction: Deconstructing the Molecular Architecture
This compound (MW: 282.95 g/mol , Formula: C₈H₆BrCl₂NO) is a synthetic organic compound characterized by a central acetamide linkage.[1] Its structure is notable for two key features that likely dictate its biological activity:
-
The α-Bromoacetamide Moiety: This functional group is a well-known alkylating agent. The presence of the bromine atom alpha to the carbonyl group creates an electrophilic carbon center, making it susceptible to nucleophilic attack by amino acid residues within proteins.
-
The 3,5-Dichlorophenyl Group: This aromatic ring system contributes to the molecule's lipophilicity, influencing its ability to cross cellular membranes. The specific substitution pattern of the chlorine atoms can also play a crucial role in directing the molecule to particular binding pockets within its biological targets, often through hydrophobic and van der Waals interactions.
Given these structural alerts, the primary hypothesis for the mechanism of action of this compound revolves around its ability to act as a covalent modifier of biological macromolecules, leading to the modulation of their function.
Putative Mechanism of Action: Covalent Inhibition
The most probable mechanism of action for this compound is the irreversible inhibition of enzymes through covalent modification. Structurally similar bromoacetamide derivatives are known to function as covalent inhibitors.[2] This process can be conceptualized in a two-step manner:
-
Reversible Binding: The inhibitor initially forms a non-covalent complex with the target protein. The dichlorophenyl group likely plays a significant role in this initial binding, fitting into hydrophobic pockets near the active site.
-
Irreversible Covalent Bond Formation: Following initial binding, a nucleophilic amino acid residue in the enzyme's active site, such as cysteine (thiol group) or histidine (imidazole group), attacks the electrophilic carbon of the bromoacetamide moiety. This results in the displacement of the bromide ion and the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme.
This covalent modification can lead to a complete loss of enzyme activity by either blocking substrate access to the active site or by altering the conformational dynamics of the enzyme.
Diagram: Proposed Mechanism of Covalent Inhibition
Caption: A two-step model for the covalent inhibition of an enzyme by this compound.
Potential Cellular Targets and Biological Activities
Based on the activities of structurally related compounds, we can infer a range of potential cellular targets and biological effects for this compound.
Enzyme Systems
Several classes of enzymes could be potential targets:
-
Proteases: Furin, a proprotein convertase, is inhibited by molecules containing a 3,5-dichlorophenyl moiety.[3][4] This inhibition occurs through an induced-fit mechanism where the dichlorophenyl group binds to a newly formed hydrophobic pocket.[3][4] It is plausible that this compound could similarly target proteases, with the bromoacetamide group providing an additional layer of irreversible inhibition.
-
Metabolic Enzymes: Benzothiazine-acetamide hybrids, which share the acetamide linkage, have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[5] This suggests a potential role for this compound in modulating metabolic pathways.
-
Kinases: The N-phenylacetamide scaffold is found in various kinase inhibitors. While direct evidence is lacking, the potential for this compound to interact with the ATP-binding site of kinases should be considered.
Antibacterial Activity
Derivatives of 2-bromo-N-(p-chlorophenyl)acetamide have demonstrated moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[6] The proposed mechanism involves the alkylation of essential bacterial enzymes or proteins, leading to cell death. The 3,5-dichloro substitution on the phenyl ring of the title compound may alter the spectrum or potency of this antibacterial effect.
Cytotoxicity and Potential Anticancer Effects
The N-phenylacetamide core is present in a number of compounds with demonstrated cytotoxic effects against cancer cell lines.[7][8] For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to induce apoptosis via the caspase pathway.[9] Furthermore, thiourea derivatives containing a 3,4-dichlorophenyl fragment have exhibited significant cytotoxicity against colon and prostate cancer cells.[10]
The cytotoxicity of this compound could be mediated by several mechanisms:
-
Induction of Apoptosis: Irreversible binding to key regulatory proteins in apoptotic pathways could trigger programmed cell death.
-
Disruption of Cellular Signaling: The compound could interfere with critical signaling cascades, such as the Wnt/β-catenin pathway, which has been implicated for other bromo-phenyl derivatives.[10]
-
General Cellular Toxicity: Widespread, non-specific alkylation of cellular proteins and other macromolecules could lead to generalized cellular dysfunction and necrosis.
It is important to note that the cytotoxicity of related dichlorophenyl compounds can be influenced by metabolic activation, for example, by cytochrome P450 enzymes.[11]
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for this compound, a series of well-defined experiments are necessary.
Enzyme Inhibition Assays
Objective: To determine if this compound inhibits the activity of specific enzymes and to characterize the nature of this inhibition.
Protocol:
-
Enzyme Selection: Choose a panel of representative enzymes from different classes (e.g., proteases like trypsin or furin, metabolic enzymes like α-glucosidase, and kinases).
-
Activity Assay: For each enzyme, utilize a well-established activity assay that produces a measurable signal (e.g., colorimetric or fluorescent).
-
IC₅₀ Determination: Incubate the enzyme with a range of concentrations of this compound and measure the enzyme activity. Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Mechanism of Inhibition Studies: To distinguish between reversible and irreversible inhibition, perform dialysis or dilution experiments. If the enzyme activity is not restored after removal of the free inhibitor, this suggests irreversible covalent modification.
Diagram: Workflow for Enzyme Inhibition Analysis
Caption: A streamlined workflow for characterizing the enzyme inhibitory properties of the compound.
Cellular Cytotoxicity Assays
Objective: To assess the cytotoxic effects of this compound on various cell lines.
Protocol:
-
Cell Line Selection: Utilize a panel of cell lines, including both cancerous (e.g., colon, prostate, breast cancer lines) and non-cancerous (e.g., normal human fibroblasts) cells to assess selectivity.
-
Cell Viability Assay (MTS/MTT):
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add MTS or MTT reagent and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.
-
-
Data Analysis: Calculate the LC₅₀ (lethal concentration 50%) for each cell line and time point.
Target Identification and Validation
Objective: To identify the specific cellular proteins that are covalently modified by this compound.
Protocol: Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a reporter tag (e.g., a clickable alkyne or a fluorescent dye) without significantly altering its biological activity.
-
Cellular Labeling: Treat intact cells or cell lysates with the tagged probe.
-
Target Identification: The probe will covalently bind to its protein targets. These labeled proteins can then be identified using techniques such as:
-
Fluorescent Gel Imaging: Labeled proteins can be visualized directly on an SDS-PAGE gel.
-
Mass Spectrometry: The tagged proteins can be enriched and subsequently identified by mass spectrometry-based proteomics.
-
Conclusion and Future Directions
While direct experimental data on the mechanism of action of this compound is sparse, a strong case can be made for its role as a covalent modifier of protein function. Its structural similarity to known enzyme inhibitors and cytotoxic agents suggests a high potential for biological activity. The proposed mechanisms, centered around irreversible enzyme inhibition, provide a solid foundation for future investigations.
The experimental workflows outlined in this guide offer a clear path forward for elucidating the precise molecular targets and downstream cellular consequences of this compound. Such studies will be crucial in determining its potential utility as a pharmacological tool or as a lead compound in drug discovery programs.
References
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Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. [Link]
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Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. [Link]
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Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC - NIH. [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC - PubMed Central. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC - NIH. [Link]
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Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. [Link]
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Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. [Link]
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2-bromo-N-(3,5-dichlorophenyl)acetamide solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-bromo-N-(3,5-dichlorophenyl)acetamide in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific experimental data for this compound is not widely published, this document leverages fundamental chemical principles to predict its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility accurately in any given organic solvent system. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach the solubility of novel or sparsely characterized compounds.
Introduction: The Significance of Solubility
This compound is a halogenated aromatic amide, a class of compounds frequently encountered in medicinal chemistry and materials science. The utility of such a molecule in a laboratory or industrial setting—be it for reaction, purification, or formulation—is fundamentally governed by its interaction with solvents. A poorly understood solubility profile can lead to significant challenges, including:
-
Inefficient Reactions: Difficulty in achieving a homogeneous reaction medium can lead to slow or incomplete conversions and the generation of impurities.[1][2]
-
Purification Hurdles: Selecting an appropriate solvent system for crystallization, a critical step for isolating pure compounds, is entirely dependent on solubility and how it changes with temperature.
-
Bioavailability Issues: In drug development, poor solubility is a primary contributor to low bioavailability, hindering a promising compound's therapeutic potential.[3][4]
This guide, therefore, serves a dual purpose: first, to provide a robust theoretical framework for predicting the solubility of this compound based on its molecular structure, and second, to equip scientists with the practical methodology to validate these predictions experimentally.
Molecular Structure Analysis and Physicochemical Properties
The solubility of a compound is dictated by its molecular structure. The key to predicting solubility lies in deconstructing the molecule into its constituent parts and analyzing their polarity and potential for intermolecular interactions.[5]
Compound: this compound Molecular Formula: C₈H₆BrCl₂NO[6] Molecular Weight: 282.95 g/mol [6]
The structure of this compound presents competing features:
-
A Polar, Hydrogen-Bonding Core: The secondary amide group (-CONH-) is highly polar. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This region of the molecule will seek strong dipole-dipole interactions and hydrogen bonding with solvent molecules.[7]
-
A Large, Nonpolar Framework: The 3,5-dichlorophenyl ring is a bulky, hydrophobic moiety. While the C-Cl bonds have dipoles, the symmetrical substitution pattern on the ring diminishes the overall dipole moment of this fragment. This aromatic structure will primarily interact through weaker London dispersion forces, favoring dissolution in nonpolar or moderately polar solvents.
-
The Alpha-Bromo Group: The C-Br bond is polar, contributing to the overall dipole moment of the molecule.
The balance between the polar amide group and the nonpolar dichlorophenyl ring is the central factor governing the compound's solubility. The principle of "like dissolves like" suggests that the ideal solvent will be one that can effectively solvate both of these disparate regions.[1][7][8]
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis, we can forecast the solubility of this compound across a spectrum of common organic solvents. These predictions serve as a starting point for experimental investigation.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=Mrecord, style=filled, margin="0.2,0.1"];
}
Caption: Predicted interactions between the solute's functional regions and different solvent classes.
High Solubility is Expected in:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipoles that can effectively solvate the polar amide group. Their molecular structure also allows for favorable interactions with the aromatic ring, leading to high solubility.
-
Moderately Polar Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)): These solvents provide a "best of both worlds" scenario. They are polar enough to interact with the amide group but not so polar as to be repelled by the large nonpolar ring. DCM is often an excellent solvent for moderately polar compounds containing aromatic systems.
Moderate to Low Solubility is Expected in:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While these solvents can hydrogen bond with the amide group, they have very strong solvent-solvent hydrogen bonding networks. The energy cost to break these interactions to accommodate the large, nonpolar dichlorophenyl ring may be too high, resulting in limited solubility.[5] Water solubility is expected to be very low.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): These solvents will interact favorably with the dichlorophenyl ring via dispersion forces but cannot effectively solvate the highly polar amide group. This energetic mismatch will likely lead to poor solubility.
Summary of Predicted Solubility
| Solvent Class | Example Solvents | Key Interaction with Solute | Predicted Solubility |
| Polar Aprotic | DMSO, DMF | Strong dipole-dipole interactions with amide group | High |
| Moderately Polar | Acetone, THF, DCM, Ethyl Acetate | Balanced dipole and dispersion interactions | High to Moderate |
| Polar Protic | Methanol, Ethanol, Water | H-bonding with amide, but hydrophobic repulsion | Low (Very Low in Water) |
| Nonpolar | Hexane, Toluene | Dispersion forces with aromatic ring | Low to Very Low |
Experimental Protocol: Isothermal Shake-Flask Method
To move from prediction to fact, experimental determination of solubility is essential. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility.[4][9] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.
Causality Behind Experimental Choices
-
Why Excess Solid? To ensure that the solution reaches its maximum possible concentration (saturation), there must always be undissolved solid present.[9]
-
Why Constant Temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducible results.
-
Why Agitation? Shaking increases the surface area of the solid in contact with the solvent, accelerating the rate at which equilibrium is reached.[9]
-
Why Equilibrium Time? Sufficient time (typically 24-48 hours) is required to ensure the dissolution process has reached a true equilibrium state.[9][10]
-
Why Filtration? It is crucial to separate the saturated solution (filtrate) from the excess solid before analysis to avoid artificially inflating the measured concentration.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into several glass vials (one for each solvent to be tested).
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 RPM).
-
Allow the samples to shake for at least 24 hours to ensure equilibrium is reached. Check for the continued presence of excess solid.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for approximately 1 hour to let the excess solid settle.
-
Carefully draw off the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter (PTFE for organic solvents) into a clean, pre-weighed analysis vial. This step is critical to remove any microscopic undissolved particles.
-
-
Analysis (Example using UV-Vis Spectroscopy):
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Generate a calibration curve by measuring the absorbance of the standard solutions at the compound's λ_max.
-
Accurately dilute a known volume of the filtered, saturated sample with the solvent to bring its concentration into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Use the calibration curve equation to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
}
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Conclusion and Applications
While a definitive, published solubility dataset for this compound is elusive, a thorough analysis of its molecular structure provides a powerful predictive tool. The compound's dual nature—a polar, hydrogen-bonding amide group and a large, nonpolar dichlorophenyl ring—suggests maximal solubility in moderately polar to polar aprotic solvents like THF, acetone, DCM, and DMSO. Conversely, it is predicted to have limited solubility in highly polar protic solvents like water and nonpolar solvents like hexane.
These predictions, however, must be substantiated by empirical data. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to quantify the solubility in any solvent system relevant to their work. This knowledge is directly applicable to:
-
Reaction Chemistry: Choosing a solvent that fully dissolves reactants to achieve optimal reaction kinetics.[1][11]
-
Process Chemistry: Developing effective and high-yield crystallization procedures for purification.
-
Pharmaceutical Development: Identifying suitable solvent systems for formulation and preclinical studies.[3][4]
By combining theoretical prediction with rigorous experimental validation, scientists can effectively harness the properties of this compound and accelerate their research and development objectives.
References
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- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
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- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Chemistry For Everyone. (2025, June 16). How Does Polarity Influence Chemical Reactions? [Video]. YouTube.
- Fiveable. (n.d.). Solvent Effects Definition.
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
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Wikipedia. (n.d.). Solvent effects. Retrieved January 21, 2026, from [Link]
- Chemistry LibreTexts. (2020, February 17). Reactions in Solution.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.
- Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube.
- Fiveable. (n.d.). Solubility in organic solvents Definition.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- University of Texas at Dallas. (n.d.). Experiment 1: Determination of Solubility Class.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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An In-depth Technical Guide to the Reactivity and Stability of 2-bromo-N-(3,5-dichlorophenyl)acetamide
Abstract: This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-bromo-N-(3,5-dichlorophenyl)acetamide, a key intermediate in pharmaceutical and fine chemical synthesis. The document delves into its synthesis, core reactive properties, particularly nucleophilic substitution at the α-carbon, and its stability profile under various conditions. Methodologies for its synthesis, key reactions, and handling are detailed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for utilizing this versatile chemical building block.
Introduction and Chemical Identity
This compound is a member of the α-haloacetamide class of compounds, which are widely recognized as versatile building blocks in organic synthesis.[1] Its structure features a reactive C-Br bond alpha to an amide carbonyl group and a dichlorinated aromatic ring. This combination of functional groups makes it a valuable precursor for introducing the N-(3,5-dichlorophenyl)acetamido moiety into more complex molecules. The primary utility of this compound stems from the high electrophilicity of the α-carbon, making it an excellent substrate for nucleophilic substitution reactions.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| CAS Number | 57339-11-4[2] |
| Molecular Formula | C₈H₆BrCl₂NO[2] |
| Molecular Weight | 282.95 g/mol [2] |
| Chemical Structure | (Image of the chemical structure) |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound involves the acylation of 3,5-dichloroaniline with a bromoacetyl halide, typically bromoacetyl bromide or chloride. This reaction is a classic example of nucleophilic acyl substitution.
Causality in Experimental Design
The selection of reagents and conditions is critical for maximizing yield and minimizing impurity formation.
-
Solvent: Anhydrous dichloromethane (DCM) is an ideal solvent as it is inert to the reactants and readily dissolves the aniline starting material. Its anhydrous nature is crucial to prevent the hydrolysis of the highly reactive bromoacetyl bromide.[3]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is required to neutralize the hydrobromic acid (HBr) byproduct generated during the acylation.[3][4] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of bromoacetyl bromide is essential to control the reaction rate. This precaution minimizes potential side reactions, such as the diacylation of the aniline nitrogen or polymerization of the acylating agent.[3]
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 3,5-dichloroaniline.
Materials:
-
3,5-Dichloroaniline (1.0 eq)
-
Bromoacetyl bromide (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add 3,5-dichloroaniline (1.0 eq) to the flask and dissolve it in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the stirred mixture to 0 °C in an ice-water bath.
-
Slowly add bromoacetyl bromide (1.05 eq), dissolved in a small amount of anhydrous DCM, via the dropping funnel over 20-30 minutes. The internal temperature must be maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the α-carbon atom.
Nucleophilic Substitution at the α-Carbon
The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a concerted SN2 mechanism, which involves the backside attack of the nucleophile, leading to an inversion of stereochemistry if the α-carbon were chiral.[5] This versatility makes the compound a pivotal intermediate for creating new C-N, C-S, and C-O bonds.[1]
Common Nucleophiles and Products:
-
Amines (R₂NH): React to form α-amino acetamide derivatives. This is a common strategy for building more complex drug-like scaffolds.[4]
-
Thiols (RSH): Form α-thio acetamide derivatives.
-
Alcohols/Phenols (ROH): Under basic conditions, form α-alkoxy or α-aryloxy acetamide derivatives.
-
Cyanide (CN⁻): Yields the corresponding α-cyano acetamide.
Caption: Generalized SN2 mechanism at the α-carbon. (Ar = 3,5-dichlorophenyl).
Amide and Aromatic Ring Reactivity
The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions at elevated temperatures. The 3,5-dichlorophenyl ring is strongly deactivated by the two electron-withdrawing chlorine atoms and the acetamido group, making it highly resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution on the ring would require extremely forcing conditions and is not a common reaction pathway for this molecule.
Stability and Degradation Profile
Understanding the stability of this compound is crucial for its proper handling, storage, and application in multi-step syntheses.
Hydrolytic Stability
Like many α-haloamides, this compound can undergo hydrolysis. The rate is pH-dependent.
-
Alkaline Conditions (pH > 8): Hydrolysis is accelerated, leading to the substitution of the bromide with a hydroxyl group, forming 2-hydroxy-N-(3,5-dichlorophenyl)acetamide.
-
Acidic Conditions (pH < 4): The compound is relatively stable, but prolonged exposure can lead to slow hydrolysis of the amide bond.
-
Neutral Conditions (pH 4-7): The compound exhibits good stability in aqueous solutions at ambient temperature, though degradation can occur over extended periods. For a related compound, 2,2-dibromo-3-nitrilopropionamide (DBNPA), hydrolysis is rapid at pH > 7 but it is relatively stable at a pH of 4.6.[6]
Caption: Potential hydrolytic degradation pathways.
Thermal and Photostability
N-bromoacetamide, a related compound, is reported to be sensitive to heat and light, decomposing rapidly at elevated temperatures.[7] By analogy, this compound should be protected from high temperatures and direct sunlight to prevent degradation and the potential release of HBr. Decomposition may lead to discoloration (yellow to brown) and the formation of polymeric byproducts.
Safe Handling and Storage
Due to its reactivity, proper handling and storage procedures are mandatory to ensure user safety and maintain the chemical's integrity. α-bromoacetamides are known irritants and lachrymators.
Safety Precautions
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Exposure Controls: Avoid inhalation of dust and direct contact with skin and eyes. The compound is classified as a skin, eye, and respiratory irritant. Related compounds like 2-bromoacetamide are toxic if swallowed and can cause severe skin burns.[8][9]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Recommended Storage Conditions
To ensure long-term stability, the compound must be stored under controlled conditions.
Table 2: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8 °C[10] | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen)[10] | Prevents reaction with atmospheric moisture (hydrolysis). |
| Light | Amber vial / Protect from light | Prevents photolytic decomposition.[7] |
| Container | Tightly sealed, appropriate container | Prevents moisture ingress and contamination. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | Avoids vigorous, uncontrolled reactions and accelerated decomposition. |
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its primary mode of reactivity is the SN2 substitution at the α-carbon, allowing for the facile introduction of diverse functionalities. While robust, the compound is susceptible to degradation by hydrolysis (especially under alkaline conditions), heat, and light. Adherence to the synthesis, handling, and storage protocols outlined in this guide is essential for achieving successful and safe experimental outcomes.
References
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IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]
-
Organic Syntheses. Acetamide, N-bromo-. Available at: [Link]
-
ResearchGate. Preparation of N‐aryl‐2‐bromoacetamides (ref. [17a–c] – Section 2.1). Available at: [Link]
-
ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available at: [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. Available at: [Link]
-
NIH National Center for Biotechnology Information. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Available at: [Link]
-
PubMed. Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. Available at: [Link]
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NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
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PYG Lifesciences. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Available at: [Link]
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PubChem. N-Bromoacetamide | C2H4BrNO | CID 4353. Available at: [Link]
-
PubChem. 2-Bromoacetamide | C2H4BrNO | CID 69632. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Heterocycles Using 2-bromo-N-(3,5-dichlorophenyl)acetamide
Introduction: The Strategic Value of a Versatile Synthon
In the landscape of medicinal chemistry and drug development, the efficient construction of novel heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of over 90% of newly developed drugs, owing to their diverse chemical properties and ability to interact with a wide array of biological targets.[1][2] This guide focuses on a particularly versatile and powerful building block: 2-bromo-N-(3,5-dichlorophenyl)acetamide .
The strategic utility of this molecule is twofold. First, the α-bromoacetamide group is a potent electrophile, primed for a variety of nucleophilic substitution and cyclization reactions—the cornerstones of heterocyclic synthesis. Second, the N-(3,5-dichlorophenyl) moiety is a well-established pharmacophore in its own right, frequently associated with antimicrobial, antifungal, and anticancer activities. By incorporating this pre-validated bioactive fragment directly into the synthetic precursor, we can streamline the path to discovering new therapeutic agents.
This document serves as a technical guide for researchers, providing not just step-by-step protocols but also the underlying chemical logic and field-proven insights into the synthesis of medicinally relevant heterocycles, such as thiazoles and oxadiazoles, from this high-value starting material.
Part 1: Preparation of the Core Synthon
The journey begins with the synthesis of the title compound. The reaction is a straightforward yet critical N-acylation.
Protocol 1: Synthesis of this compound
Causality Behind the Protocol: This is a classic nucleophilic acyl substitution. 3,5-dichloroaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide. Bromoacetyl bromide is chosen over its chloride counterpart for its higher reactivity, which ensures the reaction proceeds efficiently. A weak base, such as sodium carbonate or pyridine, is essential to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion. Dichloromethane (DCM) is an ideal solvent as it is relatively inert and effectively dissolves the reactants while allowing for easy precipitation or extraction of the product.
Step-by-Step Methodology:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 3,5-dichloroaniline (10.0 g, 61.7 mmol) in 100 mL of dichloromethane (DCM).
-
Base Addition: Add sodium carbonate (7.8 g, 73.6 mmol) to the solution.
-
Acylation: Cool the mixture to 0 °C in the ice bath. Slowly add bromoacetyl bromide (6.5 mL, 74.0 mmol) dropwise over 15-20 minutes. Critical Step: A slow addition rate is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water. The product will precipitate as a solid.
-
Purification: Filter the solid using a Büchner funnel, wash thoroughly with water (3 x 50 mL) to remove any remaining salts, and then with a small amount of cold hexane to facilitate drying.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield this compound.
Expected Results & Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Melting Point | 158-161 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0 (s, 1H, NH), 7.6 (s, 2H, Ar-H), 7.2 (t, 1H, Ar-H), 4.0 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.0 (C=O), 138.5, 135.0, 125.0, 118.5 (Ar-C), 29.5 (CH₂) |
Workflow Diagram:
Caption: Workflow for the synthesis of the core synthon.
Part 2: Application in Thiazole Synthesis
Thiazole rings are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The Hantzsch thiazole synthesis is a classic and reliable method for their construction.
Mechanism: Hantzsch Thiazole Synthesis
The reaction proceeds via a condensation reaction between an α-haloketone (or in our case, an α-haloacetamide) and a thioamide-containing compound like thiourea. The mechanism involves an initial S-alkylation of the thiourea by the electrophilic bromoacetamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Simplified mechanism of Hantzsch thiazole synthesis.
Protocol 2: Synthesis of N-(3,5-dichlorophenyl)-2-(2-aminothiazol-4-yl)acetamide
Causality Behind the Protocol: Thiourea provides the necessary N-C-S backbone to form the thiazole ring. Ethanol is a common and effective solvent for this reaction, dissolving the reactants upon heating. The reaction is typically performed under reflux to provide the necessary activation energy for the cyclization and dehydration steps. No external base is usually required as the basicity of the thiourea itself can facilitate the initial steps, though some protocols may include a non-nucleophilic base to ensure completion.
Step-by-Step Methodology:
-
Reactant Setup: In a 100 mL round-bottom flask, combine this compound (2.83 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. The formation of a precipitate is often observed as the product is less soluble in ethanol than the reactants.
-
Cooling & Neutralization: After the reaction period, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH ~7-8) to neutralize any HBr formed and deprotonate the product.
-
Isolation: Filter the solid product, wash it with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield the pure N-(3,5-dichlorophenyl)-2-(2-aminothiazol-4-yl)acetamide.
Data Table for Representative Thiazole Derivatives:
| R-Group on Thioamide | Product | Yield (%) | M.P. (°C) | Bioactivity Class |
| -NH₂ (from Thiourea) | 2-Amino-4-substituted thiazole | 75-85% | 210-214 | Antibacterial, Antifungal[5][6] |
| -CH₃ (from Thioacetamide) | 2-Methyl-4-substituted thiazole | 70-80% | 195-198 | Anticancer[3] |
Part 3: Application in Bioactivity Screening
The synthesized compounds, particularly those derived from 2-bromo-N-(phenyl)acetamide, have shown significant antifungal properties.[7][8][9] A primary and essential step in drug discovery is to quantify this activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution for MIC)
Causality Behind the Protocol: This protocol establishes the lowest concentration of a drug that prevents visible growth of a microorganism. A serial dilution of the test compound is challenged with a standardized inoculum of the target fungus (e.g., Candida albicans). The use of a 96-well plate allows for high-throughput screening of multiple compounds and concentrations simultaneously. RPMI-1640 is the standard medium for fungal susceptibility testing as defined by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the synthesized heterocyclic compound in Dimethyl Sulfoxide (DMSO).
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 1 through 12.
-
Serial Dilution: Add 100 µL of the stock solution to well 1. Mix thoroughly and transfer 100 µL from well 1 to well 2. Repeat this two-fold serial dilution across the plate to well 10. Wells 11 (medium + inoculum) and 12 (medium only) will serve as positive and negative growth controls, respectively.
-
Inoculum Preparation: Prepare a standardized fungal suspension of Candida albicans (e.g., ATCC 90028) in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 °C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[7] This can be assessed visually or with a plate reader.
Workflow for MIC Determination:
Caption: Standard workflow for antifungal MIC testing.
Sample Data Interpretation:
| Well | Compound Conc. (µg/mL) | Growth (Turbidity) | Interpretation |
| 1 | 256 | - | Inhibition |
| 2 | 128 | - | Inhibition |
| 3 | 64 | - | Inhibition |
| 4 | 32 | - | MIC |
| 5 | 16 | + | Growth |
| ... | ... | + | Growth |
| 11 | 0 (Control) | + | Valid Growth |
| 12 | 0 (Blank) | - | No Contamination |
In this example, the MIC is 32 µg/mL.[7][8]
Conclusion and Future Outlook
This compound stands out as a highly effective and strategic starting material for the synthesis of bioactive heterocycles. Its facile preparation and reactive nature allow for straightforward entry into diverse and medicinally relevant scaffolds like thiazoles. The inherent biological activity associated with the dichlorophenyl moiety provides a valuable head start in the drug discovery process.
Future work should focus on expanding the library of heterocycles synthesized from this synthon. Exploring reactions with different nucleophilic partners could yield novel pyrazoles, imidazoles, or fused heterocyclic systems.[2] Furthermore, subjecting the synthesized compounds to a broader range of biological assays, including antibacterial, anticancer, and anti-inflammatory screens, will be crucial to fully elucidating their therapeutic potential.
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Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. Available at: [Link]
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Observatório de la Economía Latinoamericana. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. Available at: [Link]
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ResearchGate. (n.d.). Heterocycle Compounds with Antimicrobial Activity. Available at: [Link]
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ResearchGate. (2023). In vitro evaluation of 2-bromo-N-phenylacetamide for antifungal activity against Candida glabrata oral cavity isolates. Available at: [Link]
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International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]
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Cuartas-Marín, C. A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13243. Available at: [Link]
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Application Notes & Protocols: Leveraging 2-bromo-N-(3,5-dichlorophenyl)acetamide as a Key Intermediate in Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-bromo-N-(3,5-dichlorophenyl)acetamide, a pivotal intermediate in the synthesis of novel therapeutic agents. We delve into its synthesis, physicochemical properties, and core reactivity, establishing the foundation for its utility. The primary focus is on its practical application in the discovery of antimicrobial, antifungal, and anticancer compounds. Detailed, field-tested protocols for synthesis and biological screening are provided, supported by an exploration of the underlying structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this versatile scaffold for creating next-generation therapeutics.
Introduction: The Strategic Value of the Bromo-Acetamide Scaffold
In medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of key chemical intermediates. These molecules serve as foundational building blocks, offering both a core scaffold for biological activity and a reactive handle for diversification. This compound (CAS 57339-11-4) is an exemplary intermediate that fulfills both roles with distinction.[1]
The molecule can be deconstructed into two key functional components:
-
The N-(3,5-dichlorophenyl)acetamide Core: This moiety provides a rigid, lipophilic scaffold. The dichlorinated phenyl ring is a common feature in many bioactive molecules, including kinase inhibitors, where it can engage in critical hydrophobic and electronic interactions within target protein binding pockets.[2]
-
The α-Bromo Group: The bromine atom attached to the acetyl methyl group is an excellent leaving group, rendering the adjacent carbon highly electrophilic. This "bromoacetyl" unit is a potent alkylating agent, primed for facile nucleophilic substitution (SN2) reactions.
This inherent reactivity is the cornerstone of its utility, allowing chemists to readily introduce a diverse array of chemical functionalities by reacting it with various nucleophiles (amines, thiols, etc.). This enables the rapid generation of compound libraries for screening and the systematic exploration of structure-activity relationships (SAR). Derivatives have shown significant promise in developing novel antibacterial, antifungal, and anticancer agents.[3][4][5]
Physicochemical Properties & Core Reactivity
A thorough understanding of the molecule's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 57339-11-4 | [1] |
| Molecular Formula | C₈H₆BrCl₂NO | [1] |
| Molecular Weight | 282.95 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | [6] |
The primary mode of reactivity is nucleophilic substitution at the α-carbon. This allows for the covalent attachment of new functional groups, which is the key step in elaborating the intermediate into a final drug candidate.
Caption: General SN2 reactivity of the title compound.
Synthesis and Characterization Protocols
The reliable synthesis of high-purity starting material is a critical first step. The most common method is the acylation of 3,5-dichloroaniline with bromoacetyl bromide.
Detailed Synthesis Protocol for this compound
This protocol is adapted from established methods for similar N-phenylacetamides.[6][7]
Materials & Reagents:
-
3,5-dichloroaniline (1.0 eq)
-
Bromoacetyl bromide (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or Pentane for recrystallization
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,5-dichloroaniline (1.0 eq). Dissolve it in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution. The base acts as a scavenger for the HBr byproduct generated during the reaction, preventing it from protonating the starting aniline, which would render it unreactive.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation and to minimize the formation of diacylated byproducts.[7]
-
Acylation: Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution over 20-30 minutes. Maintain the temperature below 5 °C. Bromoacetyl bromide is highly reactive and moisture-sensitive; it should be handled with care in a fume hood.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Caption: Workflow for the synthesis of the title compound.
Characterization
The identity and purity of the synthesized intermediate must be confirmed.
-
¹H NMR: Expect characteristic signals for the aromatic protons, the NH proton (amide), and a key singlet for the -CH₂-Br protons, typically around 4.0 ppm.[6]
-
¹³C NMR: Signals corresponding to the aromatic carbons, the carbonyl carbon, and the α-carbon attached to bromine should be present.[6]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (282.95 g/mol ), showing the characteristic isotopic pattern for one bromine and two chlorine atoms.
Applications in Bioactive Molecule Synthesis
The true value of this compound is realized in its conversion to libraries of potential drug candidates.
Synthesis of Novel Antimicrobial Agents
The bromoacetamide moiety is a known reactive group that can alkylate biological nucleophiles, a mechanism often associated with antimicrobial effects.[8] By reacting the intermediate with various amines, new N-phenylacetamide derivatives with potential antibacterial activity can be generated.[5][6]
Protocol: Synthesis of a 2-amino-N-(3,5-dichlorophenyl)acetamide Derivative
This protocol describes a general method for synthesizing derivatives for antimicrobial screening.[6]
-
Setup: In a flask, dissolve this compound (1.0 eq) in a suitable solvent like DCM or THF.
-
Nucleophile Addition: Add the desired amine nucleophile (e.g., piperidine, octylamine, a substituted aniline) (1.1-1.5 eq).
-
Base: Add a base such as saturated potassium carbonate solution or triethylamine (2.0 eq) to neutralize the HBr formed.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, perform an aqueous work-up similar to the synthesis of the parent intermediate.
-
Purification: Purify the final product using column chromatography or recrystallization.
Screening Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion) [6]
-
Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) and inoculate them with a standardized suspension of the target bacterial strain (e.g., S. aureus, P. aeruginosa).
-
Disc Impregnation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO, ethyl acetate) to a known concentration (e.g., 10 mg/mL). Impregnate sterile paper discs (6 mm diameter) with a fixed volume (e.g., 10 µL) of the test solution.
-
Plating: Place the impregnated discs onto the agar surface. Include a negative control (solvent only) and a positive control (a standard antibiotic like tetracycline).
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Measurement: Measure the diameter of the zone of inhibition (DIZ) in millimeters. A larger zone indicates greater antibacterial activity.
Development of Anticancer Agents
The N-phenylacetamide scaffold is present in various anticancer agents, including kinase inhibitors.[4] The 3,5-dichloro substitution pattern is particularly relevant for targeting certain kinase active sites.[2] Using the bromo-intermediate allows for the introduction of diverse chemical groups to probe the SAR and optimize potency and selectivity.
Screening Protocol: Cytotoxicity Assessment (MTT Assay) [4][8]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[4][9][10]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for anticancer drug discovery.
Probing Antifungal Activity
Amide derivatives, including bromo- and chloroacetamides, have demonstrated potent fungicidal and antibiofilm activity, even against fluconazole-resistant Candida species.[3][11] The exact mechanism is often under investigation but may involve alkylation of critical fungal enzymes or proteins.[3][11]
Screening Protocol: Antifungal MIC Determination (Broth Microdilution) [3]
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in RPMI-1640 medium.
-
Inoculation: Add a standardized inoculum of the fungal strain (e.g., Candida albicans) to each well.
-
Controls: Include a positive control (e.g., Amphotericin B or Fluconazole), a negative control (no compound), and a sterility control (no fungus).
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
Conclusion
This compound is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its well-defined reactivity, combined with a biologically relevant core structure, provides medicinal chemists with a reliable and versatile tool. By enabling the efficient synthesis and screening of diverse compound libraries, this intermediate serves as a powerful starting point in the quest for novel therapeutics to combat cancer and infectious diseases. The protocols and insights provided in this guide are intended to empower researchers to fully exploit its potential.
References
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Wu, Y.-W., Yang, J.-F., Chuang, L.-Y., & Huang, J.-F. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. Iconic Research And Engineering Journals, 3(12), 144-147. [Link]
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Diniz-Neto, H., et al. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. Observatório de la Economía Latinoamericana. Retrieved from [Link]
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PubChem. (n.d.). Acetamide, N-(3,5-dichlorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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Agarwal, M., et al. (2023). Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. ACS Omega. [Link]
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Xu, K., et al. (2018). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 23(11), 2993. [Link]
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Xu, K., et al. (2018). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 23(11), 2993. [Link]
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Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
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Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Pharmaceuticals, 16(3), 430. [Link]
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Stay, D. R., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(10), 2959-2983. [Link]
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Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E, 65(Pt 8), o1998. [Link]
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Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
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PubChem. (n.d.). Acetamide, N-(3,5-dichlorophenyl)-. Retrieved from [Link]
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Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved from [Link]
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IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. Retrieved from [Link]
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Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Pharmaceuticals, 16(3), 430. [Link]
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PubChem. (n.d.). 2-bromo-N-(2,4-dichlorophenyl)acetamide. Retrieved from [Link]
-
Norman, R. A., et al. (2012). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 55(17), 7776-7794. [Link]
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N-alkylation reactions with 2-bromo-N-(3,5-dichlorophenyl)acetamide protocol
An Application Guide to N-Alkylation Reactions with 2-bromo-N-(3,5-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylation
N-alkylation reactions represent a cornerstone of modern organic synthesis, providing essential pathways for the construction of carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry, where the introduction of alkyl groups to amine-containing scaffolds is a key strategy for modulating a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[1] Amine compounds are ubiquitous in natural products, pharmaceuticals, and fine chemicals, making their synthesis and derivatization a critical focus of research.[2][3][4]
This guide focuses on a specific, highly useful electrophile for N-alkylation: This compound . This reagent combines the reactivity of an α-bromoacetamide with the N-(3,5-dichlorophenyl)amide moiety, a structural motif present in numerous biologically active compounds. The strategic placement of the dichlorinated phenyl ring offers a combination of lipophilic interactions and potential hydrogen bonding capabilities, making this scaffold a valuable building block in drug discovery campaigns.[5]
This document serves as a comprehensive technical resource, detailing the mechanistic underpinnings, synthesis of the reagent, and a detailed protocol for its application in N-alkylation. It is designed to provide both the "how" and the "why," equipping researchers with the knowledge to successfully implement and troubleshoot these critical reactions.
Mechanistic Framework: The SN2 Pathway
The N-alkylation of primary or secondary amines with α-haloacetamides, such as this compound, proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][6] The reaction is predicated on the nucleophilic character of the amine and the electrophilic nature of the α-carbon of the acetamide.
The key steps are:
-
Amine Deprotonation (Base-Mediated): An external base is typically required to deprotonate the amine (R₂NH), enhancing its nucleophilicity by generating a more reactive free amine or, in some cases, an amide anion. The choice of base is critical and depends on the pKa of the amine substrate.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon atom bonded to the bromine.
-
Transition State Formation: A five-coordinate transition state is formed where the C-N bond is forming concurrently with the C-Br bond breaking.
-
Leaving Group Departure: The bromide ion (Br⁻) is expelled as the leaving group, resulting in the formation of the new C-N bond and yielding the N-alkylated product.
A potential side reaction, particularly with primary amines, is over-alkylation , where the newly formed secondary amine product reacts further with another molecule of the alkylating agent.[1][7] This can often be controlled by careful management of stoichiometry and reaction conditions.[8]
Caption: General SN2 mechanism for N-alkylation.
Synthesis of the Reagent: this compound
The title reagent is readily prepared via the acylation of 3,5-dichloroaniline with bromoacetyl bromide.[9] This reaction is a standard amide bond formation and must be performed under anhydrous conditions to prevent hydrolysis of the highly reactive bromoacetyl bromide.
Caption: Workflow for the synthesis of the alkylating reagent.
Protocol: Synthesis of this compound
Materials:
-
3,5-Dichloroaniline
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3,5-dichloroaniline (1.0 eq). Dissolve the aniline in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature remains below 5 °C.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the careful addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.[9]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Core Protocol: N-Alkylation of Amines
This protocol provides a general method for the N-alkylation of primary and secondary amines. A similar procedure has been successfully used for the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives.[10]
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Protocol for acylation of amines with 2-bromo-N-(3,5-dichlorophenyl)acetamide
An Application Note on the Synthesis and Utility of 2-Bromo-N-(3,5-dichlorophenyl)acetamide
Introduction: The Role of α-Haloacetamides in Synthetic Chemistry
α-Haloacetamides, such as this compound, are valuable bifunctional reagents in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1] These compounds feature a stable amide linkage and a reactive carbon-halogen bond, making them excellent building blocks. This application note provides a comprehensive guide for researchers, detailing a robust two-part protocol.
Part 1 describes the synthesis of this compound via the acylation of 3,5-dichloroaniline with bromoacetyl bromide. This process is a classic example of nucleophilic acyl substitution.[2]
Part 2 details the subsequent use of the synthesized α-bromoacetamide as an alkylating agent for primary and secondary amines. It is crucial to distinguish this reaction from acylation; in this step, the amine nucleophile attacks the α-carbon, displacing the bromide in an SN2 reaction, thereby forming a new C-N bond and elongating the carbon chain.[3] This note clarifies the mechanistic principles, provides step-by-step experimental procedures, and offers guidance on reaction monitoring, purification, and safety.
Part 1: Synthesis of this compound via Acylation
Principle and Mechanism
The synthesis is achieved through the acylation of a primary aromatic amine, 3,5-dichloroaniline, with a highly reactive acyl halide, bromoacetyl bromide. The reaction proceeds via a nucleophilic addition-elimination mechanism.[2] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the bromoacetyl bromide. This forms a tetrahedral intermediate, which then collapses, expelling the bromide ion as a leaving group and forming the stable amide bond. A mild base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction.[4][5]
Caption: Nucleophilic addition-elimination mechanism.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of similar N-aryl bromoacetamides.[1][6]
Table 1: Reagents and Materials for Synthesis
| Reagent/Material | Molecular Wt. | Moles (mmol) | Equivalents | Amount |
| 3,5-Dichloroaniline | 162.02 g/mol | 10.0 | 1.0 | 1.62 g |
| Bromoacetyl bromide | 201.86 g/mol | 10.5 | 1.05 | 1.34 mL |
| Triethylamine (TEA) | 101.19 g/mol | 11.0 | 1.1 | 1.53 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| Deionized Water | - | - | - | 50 mL |
| Saturated NaHCO₃ (aq) | - | - | - | 30 mL |
| Brine | - | - | - | 30 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~5 g |
Step-by-Step Procedure:
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3,5-dichloroaniline (1.0 eq).
-
Dissolution: Dissolve the aniline in 50 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Acylation: Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution over 20-30 minutes. Use a dropping funnel to control the addition rate and maintain the internal temperature below 5 °C. Bromoacetyl bromide is highly reactive and moisture-sensitive.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is no longer visible. A typical eluent system is 3:1 Hexane:Ethyl Acetate.
-
Quenching & Work-up:
-
Carefully quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 30 mL of brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.
Caption: General workflow for the synthesis of the title compound.
Part 2: N-Alkylation of Amines using this compound
Principle and Mechanism
The synthesized this compound serves as a potent electrophile for the N-alkylation of primary and secondary amines. This reaction is a classic bimolecular nucleophilic substitution (SN2). The nucleophilic amine attacks the methylene carbon (the α-carbon adjacent to the carbonyl group), which is activated by the electron-withdrawing nature of both the adjacent carbonyl and the bromine atom. The reaction proceeds in a single concerted step where the C-N bond forms as the C-Br bond breaks, displacing the bromide ion.[3] A non-nucleophilic base like potassium carbonate or a tertiary amine is required to neutralize the HBr formed.[1]
Caption: SN2 mechanism for the N-alkylation of an amine.
Experimental Protocol: Alkylation
This protocol provides a general method for the alkylation of a generic primary or secondary amine.
Table 2: Reagents and Materials for Alkylation
| Reagent/Material | Molecular Wt. | Moles (mmol) | Equivalents | Amount |
| This compound | 282.96 g/mol | 5.0 | 1.0 | 1.41 g |
| Nucleophilic Amine (R₂NH) | Varies | 5.0 | 1.0 | Varies |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 10.0 | 2.0 | 1.38 g |
| Acetone or Acetonitrile | - | - | - | 40 mL |
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, combine this compound (1.0 eq), the desired primary or secondary amine (1.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add 40 mL of acetone or acetonitrile as the solvent.
-
Reaction: Stir the suspension at room temperature or gently heat to 50-60 °C to increase the reaction rate.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromoacetamide is consumed (typically 4-12 hours).[8]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography.[9] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.[9]
Safety and Handling
-
Bromoacetyl bromide: Highly corrosive, toxic, and a potent lachrymator. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.[6]
-
3,5-Dichloroaniline: Toxic and an irritant. Avoid inhalation and skin contact.
-
2-Bromo-N-(aryl)acetamides: These compounds are irritants and potentially harmful. They can cause skin and serious eye irritation.[10][11][12] Always wear appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. Acetone and acetonitrile are flammable. Handle all solvents in a fume hood and away from ignition sources.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Synthesis (Part 1) | Moisture contamination hydrolyzing the bromoacetyl bromide. | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and handle reagents under an inert atmosphere.[6] |
| Incomplete reaction. | Extend the reaction time or allow the mixture to stir overnight at room temperature. Monitor closely by TLC. | |
| Diacylated Byproduct (Part 1) | Amide product is acylated a second time. | Add the bromoacetyl bromide slowly at 0 °C to maintain control over the reaction's exotherm and rate.[6] |
| No Reaction in Alkylation (Part 2) | Sterically hindered or poorly nucleophilic amine. | Increase the reaction temperature (e.g., to reflux). Consider using a more polar, aprotic solvent like DMF. |
| Ineffective base. | Ensure the K₂CO₃ is finely powdered and dry. Alternatively, use a stronger, non-nucleophilic base like DBU in an aprotic solvent. |
References
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Hang, H. C., et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4, 245-266. Available from: [Link]
-
Hang, H. C., et al. (2015). Chemical Reporters for Exploring Protein Acylation. ACS Chemical Biology, 10(1), 79-91. Available from: [Link]
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Hang, H. C., et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology. Available from: [Link]
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Na, D. H., et al. (2004). Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry. Journal of Controlled Release, 94(2-3), 291-303. Available from: [Link]
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Welch, C. J., et al. (2015). Mobile tool for HPLC reaction monitoring. Journal of Chromatography A, 1423, 102-108. Available from: [Link]
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Angene Chemical (2025). Safety Data Sheet: 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]
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Oliveto, E. P., & Gerold, C. (1953). Acetamide, N-bromo-. Organic Syntheses, 33, 11. Available from: [Link]
-
LibreTexts Chemistry (2024). 24.7: Reactions of Amines. Available from: [Link]
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Clark, J. (2015). Explaining Nucleophilic Addition / Elimination in the Reaction between Acyl Chlorides and Amines. Chemguide. Available from: [Link]
-
Lee, J. H., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). Available from: [Link]
-
Organic Chemistry Explained (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available from: [Link]
-
Kanamori, Y., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(2), 2415-2426. Available from: [Link]
-
Chemistry Learners (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube. Available from: [Link]
-
Isom, A. L., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. Available from: [Link]
-
Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B, 1115-1121. Available from: [Link]
-
Organic Chemistry Explained (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available from: [Link]
-
Arora, P. K., & Arora, M. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Amide synthesis by acylation. Available from: [Link]
-
Fun, H.-K., et al. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. Available from: [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E, E65(10), o2509. Available from: [Link]
-
Gowda, B. T., et al. (2007). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E, 63(Pt 10), o4082. Available from: [Link]
-
Patil, S. D., et al. (2011). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 3(6), 423-431. Available from: [Link]
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The Role of 2-bromo-N-(3,5-dichlorophenyl)acetamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Reactive Scaffold
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutic agents. The N-aryl-2-haloacetamide motif has emerged as a versatile and potent platform for the design of targeted covalent inhibitors. Among these, 2-bromo-N-(3,5-dichlorophenyl)acetamide stands out as a key building block, offering a unique combination of synthetic accessibility and potent biological activity. The presence of the electrophilic bromoacetyl group and the substituted dichlorophenyl ring provides a framework for developing covalent inhibitors with tunable reactivity and selectivity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The N-phenylacetamide scaffold is a well-established pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties[1][2]. The introduction of a bromine atom at the alpha-position of the acetamide group transforms the molecule into a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets. This strategy of covalent inhibition has gained significant traction in recent years as it can lead to drugs with prolonged duration of action, increased potency, and the ability to target challenging proteins[3]. The 3,5-dichlorophenyl moiety further refines the molecule's properties, influencing its binding affinity and selectivity for specific protein targets.
The Covalent Mechanism of Action: A Targeted Approach
The primary mechanism through which this compound and its derivatives exert their biological effects is through covalent inhibition. This process involves the formation of a stable, covalent bond between the electrophilic carbon of the bromoacetamide "warhead" and a nucleophilic amino acid residue, most commonly cysteine, within the active site of a target protein.
This targeted covalent modification offers several advantages over traditional non-covalent inhibition:
-
Increased Potency and Duration of Action: By forming an irreversible bond, the inhibitor can permanently inactivate the target protein, leading to a sustained therapeutic effect even at lower concentrations.
-
Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant mutants where non-covalent binders have lost their affinity[3].
-
Targeting Shallow Binding Pockets: The covalent interaction can compensate for weaker non-covalent binding, enabling the targeting of proteins with less defined binding sites[3].
The reactivity of the bromoacetamide group is a critical parameter that needs to be finely tuned. While a highly reactive electrophile may lead to off-target effects and toxicity, a less reactive one may not efficiently modify the intended target. The electronic properties of the N-aryl substituent play a crucial role in modulating this reactivity, providing a handle for medicinal chemists to optimize the therapeutic window of their compounds.
Caption: Covalent Inhibition Workflow.
Synthetic Protocols: Building the Foundation for Discovery
The synthesis of this compound is a straightforward yet critical first step in the development of more complex derivatives. The following protocol outlines a general and reliable method for its preparation.
Protocol 1: Synthesis of this compound
This protocol describes the acylation of 3,5-dichloroaniline with bromoacetyl bromide.
Materials:
-
3,5-Dichloroaniline
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Self-Validation: The purity of the final product should be assessed by TLC, melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Protocol 2: Diversification of the Scaffold
The reactive bromine atom in this compound serves as a handle for further synthetic modifications, allowing for the introduction of various functional groups and the construction of diverse chemical libraries. A common and versatile reaction is the nucleophilic substitution of the bromide with amines, thiols, or other nucleophiles.
General Procedure for Nucleophilic Substitution:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane, acetonitrile, or DMF.
-
Addition of Nucleophile and Base: Add the desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol; 1.0-1.2 equivalents) and a suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine; 1.5-2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: The work-up procedure will vary depending on the solvent and reagents used. Typically, it involves partitioning between an organic solvent and water, followed by washing, drying, and concentration. The crude product is then purified by column chromatography or recrystallization.
Caption: Synthetic Diversification Workflow.
Biological Applications and Target Validation
Derivatives of N-aryl-2-haloacetamides have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. While specific data for derivatives of this compound is limited in the public domain, the biological activities of structurally related compounds provide valuable insights into its potential applications.
Antimicrobial Activity
The N-phenylacetamide scaffold is a known component of several antimicrobial agents. The introduction of the bromoacetyl group can enhance this activity by enabling the covalent modification of essential bacterial enzymes. For instance, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives, synthesized from the corresponding 2-bromo-N-(p-chlorophenyl)acetamide, exhibited moderate to high activity against various bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus[1].
Table 1: Antimicrobial Activity of Related N-Aryl-2-haloacetamide Derivatives
| Compound Class | Target Organism | Activity Metric | Reported Value | Reference |
| 2-Amino-N-(p-chlorophenyl)acetamide derivatives | A. baumannii | Zone of Inhibition | Up to 32 mm | [1] |
| 2-Amino-N-(p-chlorophenyl)acetamide derivatives | P. aeruginosa | Zone of Inhibition | Up to 24.5 mm | [1] |
| 2-Amino-N-(p-chlorophenyl)acetamide derivatives | S. aureus | Zone of Inhibition | Up to 23.5 mm | [1] |
Anticancer Activity
The covalent modification of key proteins involved in cancer cell proliferation and survival is a promising strategy for cancer therapy. Haloacetamide derivatives have been investigated as anticancer agents. For example, novel N-phenyl dichloroacetamide derivatives have been synthesized and shown to possess cytotoxic activities against cancer cell lines, with some analogues inducing apoptosis. The 3,5-dichlorophenyl substitution pattern is also found in inhibitors of the proprotein convertase furin, which is implicated in cancer progression and viral infections.
Table 2: Anticancer Activity of Related N-Aryl-haloacetamide Derivatives
| Compound Class | Cell Line | Activity Metric | Reported Value | Reference |
| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 (Lung carcinoma) | IC₅₀ | 4.76 µM | |
| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 (Prostate carcinoma) | IC₅₀ | 52 µM | |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast adenocarcinoma) | IC₅₀ | 100 µM |
Enzyme Inhibition
The electrophilic nature of the bromoacetamide moiety makes it an effective tool for targeting specific enzymes. For instance, chloroacetamide fragments have been successfully used to develop covalent inhibitors of the TEAD·YAP1 protein-protein interaction, a key node in the Hippo signaling pathway, which is often dysregulated in cancer. These inhibitors form a covalent bond with a conserved cysteine in the palmitate binding pocket of TEAD.
Conclusion and Future Perspectives
This compound represents a valuable and versatile scaffold for the development of novel covalent inhibitors. Its straightforward synthesis and the tunable reactivity of the bromoacetyl group provide a solid foundation for the generation of diverse chemical libraries. The demonstrated antimicrobial and anticancer activities of structurally related compounds highlight the therapeutic potential of this chemical class.
Future research in this area should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A thorough investigation of the impact of substituents on both the phenyl ring and the acetamide nitrogen will be crucial for optimizing potency and selectivity.
-
Target Identification and Validation: Proteomic approaches can be employed to identify the specific cellular targets of these covalent inhibitors, providing a deeper understanding of their mechanism of action.
-
Optimization of Pharmacokinetic Properties: Balancing the reactivity of the covalent warhead with metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties will be essential for translating these promising scaffolds into clinical candidates.
By leveraging the principles of covalent inhibition and rational drug design, researchers can unlock the full potential of the this compound scaffold to address unmet medical needs.
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Application Note: A Multi-faceted Approach to Monitoring Reactions of 2-bromo-N-(3,5-dichlorophenyl)acetamide
Introduction: The Imperative for Precision in Process Chemistry
2-Bromo-N-(3,5-dichlorophenyl)acetamide is a halogenated aromatic amide that serves as a pivotal building block in the synthesis of novel pharmaceutical and agrochemical agents. Its chemical architecture, featuring a reactive α-bromoacetyl group, makes it an excellent electrophile for constructing more complex molecules, typically through nucleophilic substitution reactions. The efficiency, safety, and reproducibility of these synthetic transformations are paramount.
Effective reaction monitoring is the cornerstone of modern process chemistry, providing critical insights into reaction kinetics, mechanism, and endpoint determination.[1] This real-time or near-real-time understanding allows for rapid process optimization, minimizes the formation of impurities, ensures batch-to-batch consistency, and ultimately accelerates drug development timelines.[2]
This application note provides a comprehensive guide to three complementary analytical techniques for monitoring reactions involving this compound. We will explore at-line monitoring using High-Performance Liquid Chromatography (HPLC), definitive structural confirmation via Mass Spectrometry (MS), and real-time, in-situ analysis with Fourier-Transform Infrared (FT-IR) spectroscopy. The protocols and insights are designed for researchers, process chemists, and quality control analysts seeking to establish robust and reliable analytical control over their synthetic processes.
Analyte Profile: this compound
Understanding the physicochemical properties of the primary reactant is fundamental to developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 57339-11-4 | [3] |
| Molecular Formula | C₈H₆BrCl₂NO | [3] |
| Molecular Weight | 282.95 g/mol | [3] |
| Chemical Structure | ![]() |
The key to the reactivity of this molecule is the carbon-bromine (C-Br) bond. Bromine is an excellent leaving group, making the adjacent methylene carbon highly susceptible to attack by nucleophiles. This reactivity is the basis for its utility in synthesis, such as in the alkylation of amines to form more complex amide derivatives.[4]
Core Application: Monitoring a Nucleophilic Substitution
To illustrate the analytical techniques, we will use a representative nucleophilic substitution reaction where this compound is reacted with morpholine to yield 2-morpholino-N-(3,5-dichlorophenyl)acetamide.
Reaction Scheme:
Monitoring this reaction involves tracking the disappearance of the starting material and the appearance of the product over time.
Technique 1: At-Line Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography is a cornerstone technique for reaction monitoring due to its high resolving power and quantitative accuracy.[5] By separating the components of a reaction mixture, it allows for the precise measurement of each species. A reversed-phase method is ideal for the separation of the moderately polar starting material and the more polar amine product.
Causality of Method Design
-
Reversed-Phase C18 Column: The non-polar stationary phase (C18) effectively retains the aromatic starting material and product, while a polar mobile phase elutes them. The difference in polarity between the bromo-substituted reactant and the morpholino-substituted product allows for excellent separation.[5]
-
Isocratic Elution: For a simple reaction with a limited number of components, an isocratic mobile phase (constant composition) provides stable baselines and reproducible retention times, which is ideal for quantification.[6]
-
UV Detection: Both the reactant and product contain a dichlorophenyl chromophore, making them readily detectable by UV-Vis spectroscopy. A wavelength around 254 nm typically provides a strong signal for such aromatic systems.
Experimental Protocol: HPLC-UV
-
Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 acetonitrile/water mixture. This stops the reaction and prepares the sample for analysis. Note: The quenching solvent should be miscible with the reaction solvent and compatible with the HPLC mobile phase.
-
Filtration: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.
-
Injection: Inject 5-10 µL of the filtered sample onto the HPLC system.
-
Data Acquisition: Run the analysis according to the parameters below and integrate the peak areas for the starting material and product.
Data Presentation: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard system with pump, autosampler, and UV-Vis detector |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualization: At-Line HPLC Monitoring Workflow
Caption: Workflow for at-line reaction monitoring using HPLC.
Technique 2: Unambiguous Structural Confirmation by LC-MS
While HPLC-UV provides quantitative data, it does not offer definitive structural proof. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing a molecular "fingerprint" that confirms the identity of reaction components.[7]
Causality of Method Design
The key advantage of MS in this context is its ability to detect and analyze the unique isotopic signatures of chlorine and bromine.[8][9]
-
Chlorine Isotopes: Naturally occurs as ³⁵Cl (~75%) and ³⁷Cl (~25%), a ratio of approximately 3:1.[9]
-
Bromine Isotopes: Naturally occurs as ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), a ratio of approximately 1:1.[8][9]
A molecule containing these halogens will exhibit a characteristic cluster of peaks in its mass spectrum, making its identification highly reliable.
Data Presentation: Predicted Isotopic Patterns
| Compound | Molecular Formula | Monoisotopic Mass (m/z) | Key Isotopic Peaks and Relative Intensities |
| Starting Material | C₈H₆⁷⁹Br³⁵Cl₂NO | 280.91 | M: 280.9 (50%), M+2: 282.9 (100%), M+4: 284.9 (48%), M+6: 286.9 (8%) |
| Product | C₁₂H₁₄³⁵Cl₂N₂O₂ | 288.04 | M: 288.0 (100%), M+2: 290.0 (65%), M+4: 292.0 (10%) |
Note: Intensities are approximate and serve to illustrate the pattern.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare samples as described in the HPLC protocol (Section 4.2).
-
Instrumentation: Use an LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar and thermally labile molecules.[7]
-
LC Method: Utilize the same chromatographic conditions as in Section 4.3 to ensure separation prior to MS analysis.
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Mass Range: 100 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Data Analysis: Extract the mass spectrum for each chromatographic peak and compare the observed isotopic pattern to the predicted pattern.
Visualization: Logic of Mass Spectral Confirmation
Caption: Decision logic for confirming molecular identity via MS.
Technique 3: Real-Time, In-Situ Analysis by FT-IR Spectroscopy
For continuous, real-time reaction monitoring without the need for sampling, in-situ spectroscopy is the most powerful approach.[10] FT-IR spectroscopy, using an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, monitors changes in the concentration of functional groups as the reaction progresses.[1][2]
Causality of Method Design
The rationale for using FT-IR is based on monitoring specific molecular vibrations that are unique to the reactants and products.
-
Disappearance of C-Br Stretch: The C-Br bond in the starting material has a characteristic absorption in the low-frequency region of the mid-IR spectrum (typically 500-650 cm⁻¹). Monitoring the decrease in this peak provides a direct measure of reactant consumption.
-
Changes in Amide/Amine Region: The formation of the C-N bond in the product and changes in the N-H bending modes of the amide will alter the spectrum in the 1200-1600 cm⁻¹ region.
-
Real-Time Data: This technique generates a complete reaction profile, allowing for the identification of transient intermediates and precise endpoint determination without the delay of chromatographic analysis.[10]
Experimental Protocol: In-Situ FT-IR
-
Probe Installation: Insert a clean, dry ATR-FT-IR probe directly into the reaction vessel through a suitable port.
-
Background Spectrum: Before adding the final reactant to initiate the reaction, collect a background spectrum of the reaction mixture (solvent, starting material, base). This background will be automatically subtracted from subsequent spectra.
-
Reaction Initiation: Add the final reactant (e.g., morpholine) to start the reaction.
-
Continuous Monitoring: Begin acquiring spectra at regular intervals (e.g., every 1-2 minutes) throughout the duration of the reaction.
-
Data Analysis: Plot the absorbance of key peaks (e.g., a disappearing reactant peak and a growing product peak) against time to generate a reaction profile.
Visualization: In-Situ FT-IR Monitoring Setup
Caption: Schematic of an in-situ FT-IR reaction monitoring system.
Comparative Summary of Techniques
| Feature | HPLC-UV (At-Line) | LC-MS (At-Line) | FT-IR (In-Situ) |
| Analysis Time | Minutes per sample | Minutes per sample | Seconds (Real-Time) |
| Sampling | Manual withdrawal required | Manual withdrawal required | None (probe in reactor) |
| Quantitative Data | Excellent | Good (requires calibration) | Good (requires calibration) |
| Structural Info | None (retention time only) | Excellent (MW & Isotopic) | Good (Functional Groups) |
| Intermediate Detection | Difficult, requires fast sampling | Difficult, requires fast sampling | Excellent for transient species |
| Setup Complexity | Moderate | High | Moderate to High |
| Primary Use Case | Routine quantitative analysis | Identity confirmation, impurity profiling | Kinetics, mechanism, endpoint |
Conclusion
No single analytical technique provides a complete picture of a chemical reaction. A synergistic approach is the most robust strategy for monitoring the synthesis of complex molecules like derivatives of this compound.
-
In-situ FT-IR is invaluable during process development for gaining a deep mechanistic understanding and for real-time control.[1][2]
-
At-line HPLC-UV serves as the workhorse for routine, quantitative progress checks and final product purity assessment.[5]
-
LC-MS provides the ultimate, unambiguous confirmation of the identity of the desired product and any impurities, which is essential for regulatory filings and ensuring product quality.[7]
By integrating these techniques, researchers and drug development professionals can build safer, more efficient, and highly controlled chemical processes, ensuring the quality and integrity of the final product.
References
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Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
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Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]
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YouTube. (2021). In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. Retrieved from [Link]
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ResearchGate. (2025). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Retrieved from [Link]
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Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. Retrieved from [Link]
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IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
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RSC Publishing. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of 2-Bromo-N-(3,5-dichlorophenyl)acetamide Derivatives
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis, purification, and analysis of 2-bromo-N-(3,5-dichlorophenyl)acetamide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocols detailed herein are designed for scalability, focusing on process control, safety, and product purity. We delve into the causality behind experimental choices, offering field-proven insights to address common challenges in manufacturing environments. This guide is intended for researchers, chemists, and process engineers involved in drug development and chemical manufacturing.
Strategic Overview: Synthesis and Process Rationale
The synthesis of N-aryl-α-haloacetamides is a cornerstone reaction in medicinal and industrial chemistry. The target molecule, this compound, is typically synthesized via the nucleophilic acyl substitution of 3,5-dichloroaniline with a reactive bromoacetyl halide, most commonly bromoacetyl bromide.[3] This route is favored for large-scale production due to the high reactivity of the acyl bromide, favorable kinetics, and the ready availability of the starting materials.
The core challenge in scaling this synthesis lies not in the primary reaction, which is typically fast and high-yielding, but in managing process parameters to ensure safety, minimize impurity formation, and establish a robust and reproducible purification protocol.[4]
Core Reaction Mechanism
The reaction proceeds via a standard nucleophilic attack of the amine group of 3,5-dichloroaniline on the electrophilic carbonyl carbon of bromoacetyl bromide. A base is required to neutralize the hydrogen bromide (HBr) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[5]
Caption: Core reaction pathway for the synthesis.
Critical Reagents and Materials Deep Dive
The quality and handling of raw materials are paramount for a successful large-scale synthesis.
| Reagent/Material | Molar Mass ( g/mol ) | Key Considerations |
| 3,5-Dichloroaniline | 162.02 | Purity is critical; residual impurities can carry through to the final product. Should be a free-flowing solid.[6] |
| Bromoacetyl Bromide | 201.83 | Highly reactive, corrosive, and a potent lachrymator.[7][8] It is extremely sensitive to moisture and must be handled under anhydrous, inert conditions to prevent hydrolysis to bromoacetic acid.[5] |
| Triethylamine (TEA) | 101.19 | Used as an acid scavenger. Must be anhydrous. An excess can complicate purification. |
| Dichloromethane (DCM) | 84.93 | Common aprotic solvent. Must be anhydrous. Its relatively low boiling point facilitates removal during workup. |
Detailed Protocol for Large-Scale Synthesis (1.0 kg Scale)
This protocol is designed for a standard jacketed glass reactor system equipped with mechanical stirring, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
Safety First: Hazard Management
-
Bromoacetyl Bromide: Extremely corrosive and a lachrymator. Causes severe burns.[9] Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, and heavy-duty chemical-resistant gloves.
-
3,5-Dichloroaniline: Toxic and an irritant. Avoid inhalation and skin contact.
-
Process: The reaction is exothermic. Controlled, slow addition of the acylating agent is mandatory to manage the temperature.
Step-by-Step Synthesis Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).
-
Charge Reactants:
-
Charge the reactor with 3,5-dichloroaniline (1.00 kg, 6.17 mol, 1.0 eq).
-
Add anhydrous Dichloromethane (DCM) (10 L).
-
Begin stirring to fully dissolve the aniline.
-
Add Triethylamine (TEA) (0.95 L, 6.79 mol, 1.1 eq).
-
-
Controlled Addition:
-
Cool the reactor contents to 0-5 °C using a circulating chiller. Maintaining this low temperature is critical to minimize the formation of diacylated byproducts.[5]
-
Slowly add Bromoacetyl Bromide (0.59 L, 6.79 mol, 1.1 eq) dropwise via the addition funnel over 2-3 hours. The rate of addition should be managed to keep the internal temperature below 10 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Workup and Initial Isolation
-
Quenching: Slowly pour the reaction mixture into a separate vessel containing 10 L of cold water with stirring to quench any unreacted bromoacetyl bromide and dissolve the triethylamine hydrobromide salt.
-
Phase Separation: Transfer the mixture to a separatory funnel (or use the reactor if equipped for phase separation). Separate the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x 5 L) to remove residual triethylamine.
-
Saturated NaHCO₃ solution (2 x 5 L) to remove acidic impurities.
-
Brine (1 x 5 L) to initiate drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale-yellow solid.
Large-Scale Purification: The Art of Crystallization
Crystallization is the most effective and scalable method for purifying the final product to meet stringent pharmaceutical or agrochemical standards.[4][10] The goal is to select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in the mother liquor.[11]
Crystallization Protocol
-
Solvent Selection: Ethanol or isopropanol are often suitable solvents for this class of compounds.
-
Dissolution: Transfer the crude solid to a clean, appropriately sized reactor. Add the minimum amount of hot ethanol required to achieve complete dissolution. Using excessive solvent will decrease the final yield.
-
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a pre-heated filter to remove it.
-
Controlled Cooling: This is the most critical step for forming well-defined, pure crystals.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling prevents the "oiling out" of impurities and promotes the growth of larger, purer crystals.[12]
-
Once the solution has reached room temperature and crystal formation is well underway, place the vessel in an ice bath for at least 1-2 hours to maximize product precipitation.[12]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a large Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove residual mother liquor.
-
Dry the crystals under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.
-
Caption: A logic diagram for troubleshooting common process issues.
References
-
Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]
-
Stenutz. (n.d.). N-(3,5-dichlorophenyl)acetamide. Retrieved from [Link]
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ResearchGate. (2008). N-(3,5-Dichlorophenyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). Acetamide, N-(3,5-dichlorophenyl)-. Retrieved from [Link]
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IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
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European Patent Office. (1985). Industrial fungicides. Retrieved from [Link]
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ResearchGate. (2009). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
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CABI Digital Library. (n.d.). The Fungicide Industry. Retrieved from [Link]
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Quick Company. (2007). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link]
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NIH. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]
-
YouTube. (2021). Crystallization, Large Scale. Retrieved from [Link]
-
NIH. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
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NIH. (2021). Large-scale crystallization of proteins for purification and formulation. Retrieved from [Link]
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- 8. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Leveraging 2-bromo-N-(3,5-dichlorophenyl)acetamide in the Synthesis of Covalent Enzyme Inhibitors
Introduction: The Strategic Role of Covalent Inhibition in Drug Discovery
In the landscape of modern drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic innovation. While reversible inhibition has long been the standard, there is a resurgence of interest in covalent inhibitors due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[1] Covalent inhibitors typically feature a reactive electrophilic "warhead" that forms a stable bond with a nucleophilic amino acid residue within the enzyme's active site.[1][2][3] This irreversible or reversible covalent modification can lead to complete and sustained inactivation of the target enzyme.[4]
The α-haloacetamide moiety is a well-established electrophilic warhead, readily reacting with nucleophilic residues such as cysteine via an SN2 mechanism.[5] This reactivity makes 2-bromo-N-(3,5-dichlorophenyl)acetamide a valuable and versatile starting material for the synthesis of a diverse range of covalent enzyme inhibitors. This technical guide provides in-depth insights and detailed protocols for the application of this compound in the synthesis and evaluation of covalent inhibitors, with a focus on cysteine proteases as a target class.
The Chemistry of this compound: A Versatile Electrophilic Scaffold
The utility of this compound as a precursor for enzyme inhibitors is rooted in its chemical structure. The key features are:
-
The Bromoacetamide Group: This is the reactive component, or "warhead," of the molecule. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by amino acid residues in an enzyme's active site, most notably the thiol group of cysteine.[5]
-
The N-(3,5-dichlorophenyl) Group: This portion of the molecule can be considered the "guidance system." It provides a scaffold that can be chemically modified to enhance binding affinity and selectivity for the target enzyme. The chlorine atoms can influence the electronic properties and lipophilicity of the molecule, potentially contributing to improved cell permeability and target engagement.
The primary synthetic strategy for utilizing this compound involves the nucleophilic substitution of the bromine atom. This allows for the introduction of a wide variety of chemical moieties to generate a library of potential inhibitors with diverse pharmacological properties.
Application Focus: Synthesis of Covalent Caspase-3 Inhibitors
To illustrate the practical application of this compound, this guide will focus on the synthesis of a hypothetical series of covalent inhibitors targeting caspase-3, a key executioner enzyme in the apoptotic pathway.[6][7] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders, making caspases attractive therapeutic targets.[8]
The design strategy involves coupling a caspase-3 recognition motif to the this compound scaffold. Caspase-3 has a known substrate preference for a tetrapeptide sequence with aspartic acid at the P1 position. Therefore, we will synthesize a peptidomimetic inhibitor incorporating an aspartic acid analog.
Synthetic Workflow Overview
The overall synthetic workflow can be visualized as a two-step process: first, the synthesis of the this compound precursor, followed by its reaction with a nucleophilic recognition motif to yield the final covalent inhibitor.
Caption: Synthetic workflow for a covalent caspase-3 inhibitor.
Experimental Protocols
Part 1: Synthesis of this compound (Precursor)
This protocol describes the synthesis of the key electrophilic precursor from commercially available starting materials.
Materials:
-
3,5-dichloroaniline
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloroaniline (1.0 eq).
-
Dissolve the aniline in anhydrous DCM (approx. 10 mL per gram of aniline).
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution over a period of 20-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Characterization: The structure and purity of the synthesized precursor should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Value |
| Molecular Formula | C₈H₆BrCl₂NO |
| Molecular Weight | 282.95 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >95% |
Part 2: Synthesis of a Covalent Caspase-3 Inhibitor
This protocol details the nucleophilic substitution reaction between the precursor and a protected aspartic acid derivative.
Materials:
-
This compound (from Part 1)
-
L-Aspartic acid di-tert-butyl ester hydrochloride (or other suitably protected aspartic acid derivative with a free amine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add L-Aspartic acid di-tert-butyl ester hydrochloride (1.1 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting bromoacetamide is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected covalent inhibitor.
-
Deprotection (if necessary): The tert-butyl ester protecting groups can be removed by treatment with trifluoroacetic acid (TFA) in DCM.
Biological Evaluation: Assessing Enzyme Inhibition
Once the putative inhibitor is synthesized and purified, its biological activity must be assessed. This involves determining its ability to inhibit the target enzyme, in this case, caspase-3.
Protocol: In Vitro Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate.[9][10]
Materials:
-
Active human recombinant caspase-3
-
Caspase-3 substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Synthesized inhibitor compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add increasing concentrations of the inhibitor to the wells. Include a vehicle control (DMSO only) and a positive control (a known caspase-3 inhibitor).
-
Add a solution of active caspase-3 to each well and incubate for a predetermined time (e.g., 30 minutes) at 37 °C to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the caspase-3 substrate, Ac-DEVD-pNA, to each well.
-
Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline (pNA).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Characterization of Covalent Inhibition
To confirm a covalent mechanism of inhibition, further kinetic studies are necessary. A key characteristic of irreversible covalent inhibition is a time-dependent decrease in enzyme activity. This can be assessed by pre-incubating the enzyme with the inhibitor for varying lengths of time before adding the substrate. A progressive increase in inhibition with longer pre-incubation times is indicative of covalent bond formation. More advanced techniques like Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) can provide detailed quantitative information on both the initial non-covalent binding and the subsequent covalent modification steps.[11]
Target Enzyme and Signaling Pathway Context
The rationale for targeting caspase-3 stems from its central role in the execution phase of apoptosis.
Caption: Simplified overview of the caspase-mediated apoptotic pathway.
Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals.[6] These, in turn, cleave and activate executioner caspases, including caspase-3.[7] Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular proteins.[9] By covalently inhibiting caspase-3, the synthesized compounds can block this terminal step of apoptosis, a strategy that could be beneficial in diseases characterized by excessive cell death.
Broader Applications: Targeting Other Cysteine Proteases
The principles outlined in this guide are not limited to caspase-3. The this compound scaffold can be adapted to target other cysteine proteases by modifying the recognition motif. For example, cathepsins, another family of cysteine proteases, are implicated in cancer progression, including tumor invasion and metastasis.[12][13][14][15] By designing inhibitors that selectively target specific cathepsins, it may be possible to develop novel anti-cancer therapeutics.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of covalent enzyme inhibitors. Its reactive bromoacetamide moiety serves as an effective "warhead" for targeting nucleophilic residues in enzyme active sites, particularly cysteine. The protocols and strategies detailed in this application note provide a solid foundation for researchers to design, synthesize, and evaluate novel covalent inhibitors for a range of therapeutic targets. Future work in this area could involve expanding the library of synthesized inhibitors to explore different recognition motifs, thereby targeting a wider array of enzymes. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing inhibitor potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation covalent therapeutics.
References
- Brady, K. D. (1998).
- De Vita, E. (2021). 10 years into the resurgence of covalent drugs. Future Medicinal Chemistry, 13(2), 193-210.
- Dolle, R. E., et al. (1997). Pyridazinodiazepine-based bicyclic core mimicking the Val-Ala region.
- Gehringer, M., et al. (2015). The reactivity of α-haloacetamides. Journal of Medicinal Chemistry, 58(5), 2414-2425.
- Cohen, G. M. (1997). Caspases: the executioners of apoptosis. Biochemical Journal, 326(Pt 1), 1–16.
- Gondi, C. S., & Rao, J. S. (2013). Cathepsin B as a cancer target. Expert Opinion on Therapeutic Targets, 17(3), 281–291.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Analytical Chemistry. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).
- Graczyk, P. P. (2002).
- Hanada, K., et al. (1978). E-64, a new thiol protease inhibitor. Agricultural and Biological Chemistry, 42(3), 523-528.
- Inoue, S., et al. (2009). Ordering of caspases in cells undergoing apoptosis by the intrinsic pathway.
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
- Krippendorff, J. F., et al. (2009). Kinetic analysis of covalent inhibitors.
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
- Mohamed, M. M., & Sloane, B. F. (2006). Cysteine cathepsins: multifunctional enzymes in cancer.
- Nguyen, Q. D., et al. (2009). Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled isatin sulfonamide. Proceedings of the National Academy of Sciences, 106(38), 16375–16380.
- Drug Hunter. (2025).
- Olson, O. C., & Joyce, J. A. (2015). Cysteine cathepsin proteases: regulators of cancer progression and therapeutic response.
- Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750.
- CAS.org. (2023).
- Siegmund, B., & Zeitz, M. (2003). Pralnacasan (VX-740)
- Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry, 284(33), 21777–21781.
- Talanian, R. V., et al. (2000). Mechanism of caspase inhibition.
- Roshy, D. M., et al. (2017). Cathepsin B: Multiple roles in cancer. Clinica Chimica Acta, 471, 28-38.
- Wannamaker, M. J., et al. (2007). Potency issues of VX-765.
Sources
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. liu.diva-portal.org [liu.diva-portal.org]
- 9. mpbio.com [mpbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-bromo-N-(3,5-dichlorophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(3,5-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial N-acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Reaction Overview & Core Principles
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of the primary amine, 3,5-dichloroaniline, with a reactive acylating agent, typically bromoacetyl bromide or bromoacetyl chloride.
Core Reaction: 3,5-dichloroaniline + Bromoacetyl Bromide → this compound + HBr
The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide. A key requirement for this reaction to proceed to completion is the presence of a base. The base neutralizes the hydrogen bromide (HBr) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1][2]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is unexpectedly low or the reaction has stalled. What are the likely causes and solutions?
A1: Low yield is a frequent issue that can stem from several factors. Systematically identifying the root cause is key to optimization.
-
Cause A: Deactivation of the Starting Amine. The HBr generated during the reaction is a strong acid that will protonate the lone pair of the unreacted 3,5-dichloroaniline. This protonated amine is no longer nucleophilic and cannot react with the acylating agent.
-
Solution: Ensure a suitable base, such as pyridine or triethylamine (Et₃N), is present in at least stoichiometric amounts (typically 1.1-1.2 equivalents) to scavenge the acid as it forms.[2] For heterogeneous reactions using a weaker base like potassium carbonate, vigorous stirring is essential to ensure efficient neutralization.
-
-
Cause B: Hydrolysis of the Acylating Agent. Bromoacetyl bromide is highly reactive and extremely sensitive to moisture.[2] Any water present in the solvent, on the glassware, or in the starting materials will rapidly hydrolyze it to bromoacetic acid, rendering it useless for the acylation reaction.
-
Solution: Employ strict anhydrous conditions. Use flame-dried or oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh bottle of bromoacetyl bromide.
-
-
Cause C: Insufficient Reaction Time or Temperature. The nucleophilicity of 3,5-dichloroaniline is reduced by the two electron-withdrawing chlorine atoms. The reaction may be sluggish at very low temperatures.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting aniline spot persists after several hours, consider allowing the reaction to stir longer at room temperature or gently warming it (e.g., to 40 °C). Be cautious, as excessive heat can promote side reactions.[2]
-
Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?
A2: The primary impurities are typically unreacted starting material, a diacylated byproduct, or the hydrolysis product of the acylating agent.
-
Impurity A: Diacylated Byproduct. If an excess of bromoacetyl bromide is used or if it is added too quickly, a second acylation can occur on the nitrogen of the newly formed amide.
-
Minimization Strategy: The most effective way to prevent this is through controlled addition of the acylating agent. Add the bromoacetyl bromide dropwise as a solution to the mixture of aniline and base at a low temperature (e.g., 0 °C).[2] This maintains a low instantaneous concentration of the acylating agent, favoring the mono-acylation pathway. Using a slight excess of the aniline relative to the acylating agent can also help.
-
-
Impurity B: Unreacted 3,5-dichloroaniline. This is easily identified by TLC and is usually a result of an incomplete reaction (see Q1).
-
Impurity C: Bromoacetic Acid. This results from the hydrolysis of bromoacetyl bromide. While it is often removed during the aqueous workup, it can sometimes complicate purification.
-
Removal Strategy: During the workup, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Q3: The isolated crude product is discolored (e.g., pink, yellow, or brown). What causes this and how can I fix it?
A3: Discoloration is often due to the formation of minor, highly-colored oxidation byproducts of the aniline starting material. Aromatic amines are susceptible to air oxidation, which can be accelerated by acidic conditions or light.[3]
-
Prevention: Conducting the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidation. Ensure the 3,5-dichloroaniline starting material is pure and not discolored before use.
-
Removal: Most colored impurities are highly polar and can be removed during purification. A thorough wash with sodium bicarbonate solution can help remove acidic impurities that may contribute to color.[2] During recrystallization, adding a small amount of activated charcoal to the hot solution before filtering can effectively adsorb colored impurities.[4] Be sure to use hot filtration to remove the charcoal before allowing the solution to cool.
Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction?
A1: The choice of base is critical. Tertiary amines like triethylamine (Et₃N) or pyridine are commonly used. They are soluble in typical organic solvents (like Dichloromethane - DCM) and act as homogeneous bases. Pyridine can also act as a nucleophilic catalyst in some acylation reactions. An inorganic base like potassium carbonate (K₂CO₃) can also be used, but this creates a heterogeneous reaction mixture requiring vigorous stirring to be effective. For most lab-scale syntheses, pyridine or triethylamine are preferred for their ease of use.
Q2: How should I monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most straightforward method.[1][2] Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting aniline will be less polar (higher Rf) than the amide product, which has a polar C=O group and can participate in hydrogen bonding with the silica gel (lower Rf). The reaction is complete when the aniline spot is no longer visible by UV light or staining.
Q3: What is the best method for purifying the final product?
A3: Recrystallization is typically the most effective and scalable method for purifying the solid product.[2][4] The key is finding a suitable solvent or solvent system in which the product is highly soluble when hot but poorly soluble when cold.
-
Solvent Screening: Test solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.
-
Procedure: Dissolve the crude product in the minimum amount of boiling solvent, filter the hot solution if insoluble impurities are present, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5][6] The pure crystals can then be collected by vacuum filtration.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of this compound
-
Safety Note: Bromoacetyl bromide is highly corrosive and lachrymatory. Handle it with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dichloroaniline (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of aniline).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate dry flask, dissolve bromoacetyl bromide (1.05 eq) in a small amount of anhydrous DCM.
-
Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting aniline is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 4.2: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a suitable solvent (e.g., ethanol) portion-wise while heating the mixture to a boil with stirring. Continue adding solvent until the solid just dissolves.[5]
-
Optional: If colored impurities are present, remove the flask from the heat, add a small amount of activated charcoal, and re-heat to boiling for a few minutes.
-
Optional: Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal or any other insoluble material.
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Dry the crystals under vacuum to obtain the pure this compound.
Comparative Data Summary
The following table provides illustrative data on how the choice of base and solvent can impact the reaction outcome. These are representative values and actual results will vary based on specific experimental execution.
| Base (1.2 eq) | Solvent (Anhydrous) | Temperature | Typical Time | Yield (%) | Purity (Crude) | Notes |
| Pyridine | Dichloromethane (DCM) | 0 °C to RT | 3 hours | ~90% | ~95% | Homogeneous, easy to work with. Pyridine odor. |
| Triethylamine | Dichloromethane (DCM) | 0 °C to RT | 3 hours | ~92% | ~95% | Homogeneous. Less pleasant odor than pyridine. |
| K₂CO₃ | Tetrahydrofuran (THF) | RT | 8 hours | ~80% | ~90% | Heterogeneous, requires vigorous stirring. Slower reaction. |
| Pyridine | Ethyl Acetate | 0 °C to RT | 4 hours | ~88% | ~93% | Product may have lower solubility in EtOAc than DCM. |
References
- BenchChem. (2025).
- BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- BenchChem. (2025).
- University of Colorado Boulder.
- IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
- Ouarna, S. et al.
- Santa Cruz Biotechnology, Inc. This compound.
- MIT OpenCourseWare. (2013).
- Chemistry LibreTexts. (2022).
- PNAS. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in 2-bromo-N-(3,5-dichlorophenyl)acetamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-bromo-N-(3,5-dichlorophenyl)acetamide. This key chemical intermediate is integral to the development of various pharmaceutical and agrochemical compounds. The synthesis, typically an N-acylation of 3,5-dichloroaniline with bromoacetyl bromide or a related acylating agent, can present yield-related challenges. These often stem from the specific electronic properties of the starting materials.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during this synthesis, thereby enhancing reaction efficiency and product purity.
Synthesis Overview: The Schotten-Baumann Reaction
The synthesis of this compound is a classic example of the Schotten-Baumann reaction.[1][2][3] In this reaction, an amine (3,5-dichloroaniline) is acylated by an acid chloride (bromoacetyl bromide) in the presence of a base. The base plays the crucial role of neutralizing the hydrogen bromide (HBr) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[2][4][5]
A critical factor in this specific reaction is the reduced nucleophilicity of 3,5-dichloroaniline. The two electron-withdrawing chlorine atoms deactivate the aromatic ring, making the amino group less basic and a weaker nucleophile compared to aniline itself.[6][7] This inherent low reactivity is a primary contributor to issues of low yield and incomplete conversion.
Troubleshooting Guide
Q1: My overall yield is extremely low (<50%). What are the most common root causes?
Low yield is the most frequently reported issue. The problem can typically be traced back to one of four key areas: reactant quality, reaction conditions, suboptimal stoichiometry, or product loss during workup.
| Potential Cause | Underlying Issue & Explanation | Recommended Solution |
| Poor Reactant Quality | Bromoacetyl bromide is highly reactive and extremely sensitive to moisture.[8] Hydrolysis converts it to bromoacetic acid, which will not acylate the aniline, leading to a direct loss of yield. 3,5-dichloroaniline can degrade or contain impurities that interfere with the reaction. | Use a fresh bottle of bromoacetyl bromide or purify it by distillation before use. Handle it exclusively under anhydrous conditions (e.g., nitrogen or argon atmosphere) with flame-dried glassware.[8] Ensure the 3,5-dichloroaniline is of high purity; recrystallize if necessary. |
| Reduced Nucleophilicity of Aniline | The two chlorine atoms on the aniline ring are strongly electron-withdrawing. This significantly reduces the electron density on the nitrogen atom, making it a weak nucleophile that reacts sluggishly with the electrophilic bromoacetyl bromide.[6] | A slightly elevated temperature may be required to drive the reaction to completion. However, this must be balanced against the risk of side reactions. Monitor the reaction closely by Thin Layer Chromatography (TLC). |
| Ineffective HBr Scavenging | The reaction generates one equivalent of HBr. If the base is not present or is too weak, the HBr will protonate the unreacted 3,5-dichloroaniline, forming an ammonium salt. This salt is no longer nucleophilic, effectively stopping the reaction.[2][4] | Use at least one equivalent of a suitable base. An organic base like triethylamine or pyridine is often preferred as it is soluble in the organic solvent.[8] For biphasic systems (e.g., DCM/water), a base like sodium hydroxide or sodium bicarbonate in the aqueous layer can be effective with vigorous stirring.[3][4] |
| Product Loss During Workup | The product can be lost during aqueous washes if the pH is not controlled, or during recrystallization if an inappropriate solvent is chosen, leading to high solubility of the product in the mother liquor. | During extraction, ensure the organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by water and brine.[8][9] For recrystallization, perform small-scale solubility tests to find a solvent system (e.g., ethanol/water, hexanes/ethyl acetate) that provides high recovery.[8][9] |
Q2: My TLC analysis shows a significant amount of unreacted 3,5-dichloroaniline, even after several hours. How can I improve the conversion rate?
Observing unreacted starting material is a clear sign of an incomplete or stalled reaction. This is directly linked to the low nucleophilicity of the aniline and the reaction conditions.
Troubleshooting Workflow for Incomplete Conversion:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Steps to Improve Conversion:
-
Temperature Optimization: The standard recommendation is to add the bromoacetyl bromide at 0 °C to control the initial exothermic reaction.[8] However, for a deactivated aniline, this temperature may be too low for the reaction to proceed to completion. After the initial addition, allow the mixture to warm to room temperature and stir for 2-4 hours. If TLC still shows significant starting material, consider gently heating the reaction to 40-50 °C.
-
Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure the solvent is anhydrous.
-
Base Selection: While inorganic bases can be used in two-phase systems, a soluble organic base like pyridine or triethylamine (1.1 to 1.2 equivalents) often gives better results in a homogenous system by ensuring the base is readily available to neutralize the HBr as it forms.[8]
Q3: My crude product is highly impure with multiple spots on the TLC plate. What are the likely side products?
The appearance of multiple byproducts indicates that side reactions are competing with the desired N-acylation.
Main Reaction and Potential Side-Products:
Caption: Desired reaction pathway and potential side reactions.
Common Impurities and Prevention Strategies:
-
Diacylated Byproduct: This forms if a second molecule of bromoacetyl bromide reacts with the newly formed amide product.
-
Cause: Adding the bromoacetyl bromide too quickly or using a large excess.
-
Solution: Add the bromoacetyl bromide dropwise and slowly to the solution of the aniline at a low temperature (0 °C).[8] This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation. Use a stoichiometry of aniline to acylating agent close to 1:1.05.
-
-
Hydrolysis Product (Bromoacetic Acid): Bromoacetyl bromide reacts readily with any trace moisture in the reactants or solvent.
-
Cause: Use of non-anhydrous solvents or glassware; moisture in the aniline starting material.
-
Solution: Rigorously dry all glassware in an oven before use and allow it to cool under an inert atmosphere. Use anhydrous grade solvents. This acidic byproduct can complicate the workup and purification.[8]
-
-
Polymeric Byproducts: Bromoacetyl bromide has the potential to polymerize.
-
Solution: Controlled, slow addition and maintaining proper temperature control can minimize this.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal method for purifying the final product? A4: Recrystallization is typically the most effective and scalable method for purifying the solid product.[9] Small-scale solubility tests are essential to identify the best solvent or solvent pair. Common systems include ethanol/water or ethyl acetate/hexanes.[8] If recrystallization fails to remove persistent impurities, column chromatography on silica gel is a reliable alternative.[8]
Q5: My final product is off-color (yellow or brown). What causes this and how can I fix it? A5: Discoloration is often due to the oxidation of the aniline starting material or the presence of trace impurities that form colored byproducts under the reaction conditions.
-
Prevention: Use high-purity, colorless 3,5-dichloroaniline. Running the reaction under an inert atmosphere (nitrogen or argon) can also help prevent oxidation.[8]
-
Remediation: If the color persists after recrystallization, you can try treating a solution of the product with a small amount of activated charcoal before hot filtration. Be aware that this can sometimes lead to a loss of product due to adsorption.
Q6: Can I use bromoacetyl chloride instead of bromoacetyl bromide? A6: Yes, bromoacetyl chloride can be used. Acid chlorides are generally more reactive than the corresponding bromides, which could potentially lead to a faster reaction. However, they are also more susceptible to hydrolysis. The same precautions regarding anhydrous conditions must be strictly followed. The choice often comes down to commercial availability and cost.
Protocols
General Experimental Protocol for Synthesis
Disclaimer: This is a representative protocol and may require optimization based on your specific lab conditions and scale. Always perform a thorough risk assessment before beginning any experiment.
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,5-dichloroaniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of aniline).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution over 20-30 minutes. Use a syringe pump for better control if available. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting aniline spot is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and finally, brine.[8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]
Protocol for TLC Monitoring
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Dissolve small aliquots of your starting material (co-spot), the reaction mixture, and the product (if available) in a suitable solvent like ethyl acetate. Spot them on the plate.
-
Elution: Place the plate in a chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the 3,5-dichloroaniline spot and the appearance of a new, typically higher Rf, product spot indicates reaction progression.
References
- Google Patents. (1992). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Ghosh, S. K. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from organic-chemistry.org. [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from Wikipedia. [Link]
-
All About Chemistry. (2021). Schotten-Baumann Reaction and its Mechanism. YouTube. [Link]
- Google Patents. (2009). CN101550090B - Method for synthesizing bromoacetamide.
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from Chemistry Steps. [Link]
Sources
- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-bromo-N-(3,5-dichlorophenyl)acetamide
This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the purification of 2-bromo-N-(3,5-dichlorophenyl)acetamide (CAS: 57339-11-4; MW: 282.95; Formula: C₈H₆BrCl₂NO) by recrystallization.[1] It is designed for researchers and professionals in organic synthesis and drug development to help overcome common challenges and ensure the isolation of high-purity material.
Frequently Asked Questions (FAQs)
Q1: My crude this compound won't dissolve. What should I do?
Answer: This issue typically points to an inappropriate solvent or insufficient solvent volume.
-
Inappropriate Solvent: The fundamental principle of recrystallization is that the solvent should dissolve the compound well when hot but poorly when cold.[2][3] If the compound has poor solubility even at the solvent's boiling point, the solvent is unsuitable. Based on the amide functional group and halogenated aromatic ring, polar protic solvents or mixtures are a good starting point.[4]
-
Insufficient Solvent: It is crucial to add the hot solvent portion-wise to the crude solid until it just dissolves.[5] Adding too much solvent at once can make it difficult to gauge the saturation point and will lead to poor recovery later.[6][7]
Troubleshooting Steps:
-
Ensure your chosen solvent is at its boiling point when you add it to the solid.
-
Add the hot solvent in small increments (milliliters or less), allowing time for dissolution after each addition while maintaining the heat.
-
If the solid remains insoluble after adding a significant volume of boiling solvent (e.g., >20-30 mL per gram of crude material), the solvent is likely a poor choice. Recover your compound by evaporating the solvent and start over with a different solvent system.[6]
Q2: I've selected a solvent, but how do I know if it's the right one?
Answer: The ideal recrystallization solvent for this compound will meet several key criteria. The selection process is the most critical step for a successful purification.[8]
Key Solvent Characteristics:
-
High Solubility at High Temperature: The compound should be readily soluble in the boiling solvent.[8]
-
Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or in an ice bath. This differential solubility is what drives crystallization and high recovery.[2][8]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Inertness: The solvent must not react with the compound.
The following workflow provides a systematic approach to solvent selection.
Caption: A systematic workflow for selecting an appropriate recrystallization solvent.
Recommended Solvents to Screen for this compound:
| Solvent/Mixture | Rationale | Boiling Point (°C) |
| Ethanol (95%) | Often effective for aromatic amides. Single crystals of similar compounds have been grown from ethanol.[9] | ~78 |
| Isopropanol | Similar properties to ethanol, can sometimes offer a better solubility profile. | 82 |
| Methanol/Water | A common mixed-solvent system where methanol is the "good" solvent and water is the "anti-solvent."[10] | Varies |
| Acetone/Water | Another effective polar mixed-solvent system.[10] | Varies |
| Ethyl Acetate/Heptane | A good choice for moderately polar compounds. Ethyl acetate dissolves the compound, and heptane induces precipitation.[10] | Varies |
Q3: My solution has cooled, but no crystals have formed. What went wrong?
Answer: This is a very common issue, typically caused by either using too much solvent or the solution becoming supersaturated.[7]
-
Too Much Solvent: This is the most frequent cause of crystallization failure.[7] If the solution is not saturated at the cool temperature, crystals will not form.
-
Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) to increase the concentration of your compound.[6] Then, allow it to cool again. You can test if significant compound remains in the mother liquor by dipping a glass rod in the solution and letting it dry; a large residue indicates too much solvent was used.[6]
-
-
Supersaturation: Sometimes a solution needs a nucleation site—a surface to begin crystal growth.[7]
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[5][11] The microscopic scratches on the glass provide nucleation sites.
-
Solution 2: Seed Crystals. If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.[7][11] If you don't have one, you can dip a glass rod into the solution, remove it to let the solvent evaporate, and then re-insert the rod with its newly formed microcrystals.[5]
-
Solution 3: Extreme Cooling. Further cooling in a salt/ice bath may be necessary to induce crystallization.[7]
-
Q4: My compound "oiled out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly, or the presence of significant impurities that depress the melting point.[6][7]
Troubleshooting Steps:
Caption: A decision-making workflow for addressing an "oiled out" product.
-
Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (5-10% of the total volume) to slightly decrease the saturation point.[6]
-
Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out.[2] Insulate the flask by placing it on a cork ring or paper towels and covering the top with a watch glass.[6] This traps heat and promotes gradual temperature decrease, which favors crystal lattice formation.
-
Consider a Different Solvent: If the problem persists, the compound's melting point may be too close to the boiling point of the solvent. Recover the compound and attempt the recrystallization with a different solvent that has a lower boiling point.
Q5: My final product is discolored. How can I get pure white crystals?
Answer: Discoloration is usually due to small quantities of highly colored impurities. These can often be removed with activated carbon (charcoal).[12]
Protocol for Decolorization:
-
Dissolve the crude, colored compound in the minimum amount of near-boiling solvent.
-
Crucially, cool the solution slightly below its boiling point. Adding charcoal to a boiling solution will cause it to boil over violently.[11]
-
Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient).
-
Gently swirl the mixture and bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[11] This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. It is good practice to pre-heat the funnel and receiving flask.
-
Allow the now colorless filtrate to cool slowly to form pure crystals.
Experimental Protocol: Recrystallization of this compound
This protocol assumes ethanol is the chosen solvent after successful screening.
Materials & Equipment:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (two or more)
-
Hot plate with stirring capability
-
Watch glass
-
Buchner funnel, filter flask, and filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring the mixture to a gentle boil while stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.[2]
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration into a pre-warmed flask.[11][13]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without being disturbed.[2][5] Slow cooling is essential for the formation of large, pure crystals.[5]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[2][13]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper for several minutes while the vacuum is running. Then, transfer the crystals to a watch glass and dry them completely, for instance, in a desiccator under vacuum.[13]
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021-03-05). Available from: [Link]
-
Organic Syntheses. Acetamide, N-bromo-. Available from: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
-
MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. (2010-02-04). Available from: [Link]
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014-08-04). Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. (2023-02-19). Available from: [Link]
-
Reddit. Recrystallization with two solvents. (2019-12-18). Available from: [Link]
-
Unknown. Crystallization Solvents.pdf. Available from: [Link]
-
ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]
-
National Institutes of Health. 2-Bromo-N-(2-chlorophenyl)acetamide. Available from: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Enhancing the Solubility of 2-bromo-N-(3,5-dichlorophenyl)acetamide in Reaction Systems
Welcome to the technical support center for 2-bromo-N-(3,5-dichlorophenyl)acetamide. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in their reaction setups. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and provide effective solutions.
Section 1: Understanding the Solubility Profile
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid organic compound with a molecular formula of C8H6BrCl2NO.[1] Due to its halogenated aromatic ring and amide functional group, it exhibits limited solubility in aqueous solutions. Its solubility is generally higher in polar aprotic organic solvents. Based on the behavior of structurally similar compounds, it is expected to be soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, and less soluble in alcohols like ethanol and methanol.[2] It is largely insoluble in non-polar solvents such as hexane.
Q2: Why is my this compound not dissolving in the chosen reaction solvent?
A2: Several factors can contribute to poor solubility:
-
Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for dissolving this compound. A solvent that is too polar or too non-polar will not effectively solvate the molecule.
-
Low Temperature: The solubility of most solid organic compounds, including this one, is highly dependent on temperature.[3][4][5] Attempting to dissolve it at room temperature or below may result in incomplete dissolution.
-
Insufficient Solvent Volume: The concentration of the compound may be too high for the amount of solvent used, exceeding its saturation point.
-
Purity of the Compound: Impurities in your starting material can sometimes affect its solubility characteristics.
Section 2: Troubleshooting and Practical Solutions
Q3: How can I systematically select an appropriate solvent for my reaction?
A3: A systematic solvent screening is the most effective approach.[6] This involves testing the solubility of a small amount of your compound in a variety of solvents with differing polarities.
Experimental Protocol: Solvent Screening
-
Preparation: Dispense a small, consistent amount (e.g., 10-20 mg) of this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different test solvent.
-
Room Temperature Observation: Agitate the test tubes and observe the solubility at room temperature. An ideal solvent for many reactions will show low solubility at this stage.
-
Heating: Gently heat the test tubes in a water bath or on a hot plate. Observe if the compound dissolves completely.
-
Cooling: Allow the dissolved solutions to cool to room temperature and then in an ice bath. The ideal solvent will allow for the recrystallization of the product upon cooling.[7]
Table 1: Common Solvents for Screening
| Solvent | Type | Expected Solubility Behavior |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High solubility, even at room temperature.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High solubility, similar to DMSO.[2] |
| Acetone | Polar Aprotic | Good solubility, especially when heated.[2] |
| Ethanol | Polar Protic | Moderate solubility, likely requiring heat.[2] |
| Dichloromethane (DCM) | Non-polar | Moderate to low solubility.[2] |
| Water | Polar Protic | Very low to negligible solubility.[2] |
Q4: The ideal solvent for my reaction is one in which my starting material is poorly soluble. What can I do?
A4: This is a common challenge. Here are several techniques to overcome this issue:
1. Co-solvent Systems
A co-solvent is a secondary solvent added in a small amount to the primary solvent to increase the solubility of a solute.[8]
-
Mechanism: Co-solvents work by altering the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[2] For instance, adding a small amount of a polar aprotic solvent like DMSO to a less polar solvent can significantly enhance solubility.
-
Application: Start by dissolving the this compound in a minimal amount of a good solvent (e.g., DMSO or DMF). Then, slowly add this solution to your primary reaction solvent under vigorous stirring.
Experimental Protocol: Utilizing a Co-solvent
-
Initial Dissolution: In a separate vessel, dissolve the this compound in a small volume of a suitable co-solvent (e.g., DMSO).
-
Addition to Reaction: Slowly add the resulting solution dropwise to the main reaction mixture, which contains the primary solvent, while stirring vigorously.
-
Observation: Monitor for any signs of precipitation. If the compound remains in solution, you have successfully created a viable co-solvent system.
2. Temperature Adjustment
For many endothermic dissolution processes, increasing the temperature will increase solubility.[3][5]
-
Causality: Heat provides the necessary energy to overcome the solute-solute interactions within the crystal lattice, allowing the solvent to solvate the individual molecules more effectively.[3][4]
-
Procedure: Gradually heat your reaction mixture while stirring. Monitor the dissolution of the solid. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
3. Sonication
Sonication utilizes high-frequency sound waves to agitate the solution, which can aid in dissolution.
-
Mechanism: The intense mechanical energy from sonication helps to break down solid agglomerates, increasing the surface area available for solvation.[2]
-
Application: Place the reaction vessel in an ultrasonic bath and sonicate until the solid dissolves. This can be particularly useful for kinetically slow dissolution processes.[2]
Q5: Can changing the physical form of the compound improve its solubility?
A5: Yes, altering the solid-state properties of the compound can have a significant impact.
-
Micronization: Reducing the particle size of the solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[9][10] This can be achieved through techniques like milling.
-
Amorphous vs. Crystalline: Amorphous forms of a compound are generally more soluble than their crystalline counterparts due to the lack of a highly ordered crystal lattice. Techniques like rapid precipitation or freeze-drying can sometimes yield an amorphous solid.
Q6: Are there any other advanced techniques I can consider?
A6: For particularly challenging cases, you might explore:
-
Solid Dispersions: This involves dispersing the compound in an inert carrier at the molecular level.[9][11]
-
Inclusion Complexes: Using molecules like cyclodextrins to form complexes that encapsulate the poorly soluble compound, thereby increasing its apparent solubility in aqueous media.[11][12]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting solubility.
References
-
Wikipedia. Cosolvent. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed. [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Organic Syntheses. Acetamide, N-bromo-. [Link]
-
PubChem. N-(4-bromo-3,5-difluorophenyl)acetamide. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
IU Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]
-
PubChem. 2-bromo-N-(2,4-dichlorophenyl)acetamide. [Link]
-
ResearchGate. (2025). ENHANCEMENT OF SOLUBILITY OF DRUG ACETAZOLAMIDE BY DIFFERENT TECHNIQUES AND COMPARISON THEREOF. [Link]
-
ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
PubMed. (2013). Formation of haloacetonitriles and haloacetamides during chlorination of pure culture bacteria. [Link]
-
National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
International Journal of Social Science and Education. (2025). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
-
Stack Exchange. (2015). Why does solubility of solids sometimes decrease with temperature increase?. [Link]
-
PubChem. 2-Bromoacetamide. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
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- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stabilizing 2-bromo-N-(3,5-dichlorophenyl)acetamide During Storage
Welcome to our dedicated technical support center for 2-bromo-N-(3,5-dichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound, thereby safeguarding the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Visual signs of degradation can include a change in color from off-white or light yellow to a more pronounced yellow or brownish hue. Caking or clumping of the solid powder may indicate moisture absorption. From an analytical perspective, the appearance of new peaks in your HPLC chromatogram or a decrease in the main peak's purity is a definitive sign of degradation.
Q2: What is the recommended general storage condition for this compound?
A2: As a general guideline, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration (2-8°C) is recommended.
Q3: Is this compound sensitive to moisture?
A3: Yes, similar to other bromoacetamides, this compound is susceptible to hydrolysis.[4] The amide bond can be cleaved in the presence of water, and the bromine atom can be substituted. Therefore, it is crucial to minimize exposure to atmospheric moisture.
Q4: How does light affect the stability of this compound?
A4: Aromatic and halogenated compounds can be sensitive to light.[4][5] Photodegradation can occur, potentially leading to the cleavage of the carbon-bromine bond or other rearrangements. It is best practice to store the compound in an amber or opaque container.
Q5: Can I store this compound in a standard laboratory freezer?
A5: While lower temperatures generally slow down degradation, storing it in a non-frost-free freezer can introduce moisture during freeze-thaw cycles. If freezer storage is necessary, ensure the container is exceptionally well-sealed and allow it to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide: Degradation Issues
This section provides a more detailed approach to identifying and resolving specific degradation problems.
Issue 1: Gradual Discoloration and Purity Loss Over Time
-
Potential Cause: This is often indicative of slow hydrolysis due to moisture absorption and/or photodegradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a desiccator or a controlled low-humidity environment.
-
Light Protection: Confirm that the storage container is opaque or amber and not exposed to direct sunlight or harsh laboratory lighting.
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Issue 2: Rapid Degradation Upon Dissolving in a Solvent
-
Potential Cause: The solvent may be contaminated with water or be inherently reactive with the compound. Protic solvents, especially in the presence of any basic or acidic impurities, can accelerate hydrolysis.
-
Troubleshooting Steps:
-
Solvent Quality: Use anhydrous, high-purity solvents for preparing solutions.
-
Fresh Solutions: Prepare solutions fresh for each experiment. Avoid storing solutions for extended periods unless their stability in the specific solvent has been validated.
-
pH Considerations: Be mindful of the pH of your reaction or analytical mobile phase. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[6]
-
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately transfer the container of this compound to a desiccator containing a suitable desiccant (e.g., silica gel).
-
For long-term storage, place the desiccator in a refrigerator maintained at 2-8°C.
-
Ensure the container is tightly sealed after each use.
-
Before opening the container, allow it to warm to ambient temperature inside the desiccator to prevent moisture condensation on the cold powder.
Protocol 2: Purity Assessment by RP-HPLC-UV
This protocol provides a starting point for developing a method to assess the purity of this compound and detect degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for N-aryl amides.[7]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, likely in the 254 nm region for the aromatic structure.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
Visualization of Degradation Pathways and Workflows
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and photolytic cleavage.
Caption: Key degradation routes for this compound.
Recommended Storage and Handling Workflow
To maintain the integrity of the compound, a systematic workflow should be followed from receipt to experimental use.
Caption: Recommended workflow for storing and handling the compound.
Summary of Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Humidity | Low (Store in a desiccator) | Prevents hydrolysis of the amide bond and substitution of the bromine.[4] |
| Light | Protect from light (Amber/Opaque Vial) | Minimizes the risk of photodegradation.[4][5] |
| Atmosphere | Tightly sealed container (Inert gas optional) | Excludes atmospheric moisture and oxygen. |
By adhering to these guidelines, researchers can significantly mitigate the risk of degradation of this compound, ensuring the reliability and accuracy of their experimental outcomes.
References
-
PubChem. 2-Bromoacetamide. [Link]
-
Organic Syntheses. "N-BROMOACETAMIDE". [Link]
-
PubChem. N-Bromoacetamide. [Link]
-
Elsemongy, M. M., Amira, M. F., & Ahmed, A. M. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 20A, 802-805. [Link]
-
Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. ResearchGate. [Link]
Sources
- 1. fishersci.es [fishersci.es]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2-bromo-N-(3,5-dichlorophenyl)acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and best practices for catalyst selection in reactions utilizing 2-bromo-N-(3,5-dichlorophenyl)acetamide. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory.
Section 1: Foundational Concepts & Initial Considerations
This section addresses the most common applications of this compound and the fundamental principles of catalysis in this context.
Q1: What is the primary application of this compound in synthesis, and which reactive site is key?
This compound is predominantly used as an electrophilic alkylating agent. Its primary function is to introduce the –CH₂C(=O)NH(3,5-Cl₂C₆H₃) moiety onto a nucleophile. The key reactive site is the carbon atom bonded to the bromine. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the C-Br bond for nucleophilic attack, making it a potent electrophile for SN2 reactions.
Diagram 1: General Alkylation Reaction
Caption: General scheme for the SN2 alkylation of a nucleophile.
Q2: My nucleophile and this compound are not soluble in the same solvent. How does this impact my reaction, and what is the solution?
This is a very common and critical challenge. When the nucleophile (often a salt, soluble in an aqueous or polar phase) and the electrophile (soluble in a nonpolar organic phase) cannot interact, the reaction rate is practically zero. The reaction is limited to the tiny interface between the two liquid phases.
The most effective solution is Phase-Transfer Catalysis (PTC) .[1][2][3] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[2][3] This technique can dramatically increase reaction rates, improve yields, reduce the need for harsh solvents, and simplify workup procedures.[1][4]
Section 2: Catalyst Selection & Optimization for Nucleophilic Substitution
The choice of catalyst is paramount for achieving high yield and purity. For the alkylation reactions involving this compound, phase-transfer catalysts are typically the most effective.
Q3: How do I select the right Phase-Transfer Catalyst (PTC) for my reaction?
The ideal PTC possesses sufficient lipophilicity to be soluble in the organic phase while being capable of pairing with the nucleophilic anion. Quaternary ammonium ('quat') salts are the most common choice.[2]
Key Selection Criteria:
-
Lipophilicity (Organic Solubility) : The catalyst must be soluble in the organic phase. This is determined by the total number of carbon atoms in the R groups of the R₄N⁺X⁻ salt. A catalyst with 16-40 carbons is generally a good starting point.
-
Anion Exchange : The catalyst's anion (X⁻) is exchanged for the nucleophilic anion (Nu⁻). While the initial anion can have some effect, it is often less critical than the catalyst's structure. Tetrabutylammonium bromide (TBAB) is a common and cost-effective starting point.
-
Stability : The catalyst must be stable under the reaction conditions (temperature, pH). Quaternary ammonium and phosphonium salts are generally robust.
Table 1: Comparison of Common Phase-Transfer Catalysts
| Catalyst Name | Abbreviation | Structure | Key Characteristics & Recommended Use |
| Tetrabutylammonium Bromide | TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | General-purpose, cost-effective, good for many SN2 reactions. Excellent first choice for screening.[5] |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | (CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻ | Useful in reactions where the bromide anion from TBAB might interfere. |
| Trioctylmethylammonium Chloride | Aliquat® 336 | [CH₃(CH₂)₇]₃N⁺CH₃Cl⁻ | Highly lipophilic, excellent for transferring nucleophiles from concentrated aqueous phases. Thermally stable. |
| Benzyltriethylammonium Chloride | BTEAC | (C₆H₅CH₂)N⁺(CH₂CH₃)₃Cl⁻ | Often used in reactions involving dichlorocarbene generation, but also effective for simple nucleophilic substitutions. |
Diagram 2: PTC Catalyst Selection Workflow
Caption: Decision workflow for selecting and optimizing a PTC.
Diagram 3: Mechanism of Phase-Transfer Catalysis
Sources
Technical Support Center: Managing Exothermic Reactions with 2-bromo-N-(3,5-dichlorophenyl)acetamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-bromo-N-(3,5-dichlorophenyl)acetamide. Our focus is to provide in-depth, field-proven insights into identifying, managing, and troubleshooting exothermic events that can occur during its synthesis and subsequent use. The following content is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Part 1: Foundational Knowledge & Hazard Identification
This section addresses the fundamental principles governing the thermal hazards associated with the synthesis of this compound. Understanding the "why" is the first step toward ensuring process safety.
Q1: What is the primary cause of exotherms during the synthesis of this compound?
A1: The primary exothermic event occurs during the N-acylation step, which is the formation of the amide bond.[1] Typically, this synthesis involves reacting 3,5-dichloroaniline with an acylating agent like bromoacetyl bromide or bromoacetyl chloride.
The reaction is highly favorable thermodynamically for several reasons:
-
Strong Bond Formation: The formation of the stable carbon-nitrogen (C-N) amide bond releases a significant amount of energy.
-
Byproduct Generation: The reaction produces a stable hydrohalic acid (HBr or HCl) byproduct. When a base (like triethylamine or pyridine) is used to neutralize this acid, the acid-base neutralization itself is a highly exothermic process.
The combination of these factors means that the rate of heat generation can quickly exceed the rate of heat removal if the reaction is not properly controlled, leading to a dangerous temperature increase known as a thermal runaway.[2][3]
Part 2: Proactive Exotherm Management & Safe Scale-Up
Proactive management is the most effective strategy for preventing thermal incidents. This involves careful planning, characterization of the reaction's thermal properties, and implementing robust control measures from the outset.
Q2: I'm planning to scale up the synthesis. How can I quantitatively assess the thermal risk before proceeding?
A2: Before any scale-up, a thorough thermal hazard evaluation is critical.[4] This is best accomplished using calorimetry techniques to understand the energetics of both the desired reaction and any potential undesired side reactions.
-
Differential Scanning Calorimetry (DSC): DSC can be used to screen the thermal stability of starting materials, intermediates, and the final product, identifying decomposition temperatures and energies.[5]
-
Reaction Calorimetry (RC1) or Adiabatic Calorimetry (ARSST): These techniques are essential for process safety. They measure the heat evolved during the reaction in real-time under controlled conditions. This data allows you to determine critical safety parameters.[2][4]
Table 1: Key Parameters from Reaction Calorimetry
| Parameter | Description | Implication for Safety |
| Heat of Reaction (ΔHᵣ) | The total amount of heat released per mole of reactant. | A high value indicates a large amount of energy will be released, requiring significant cooling capacity. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by 1°C. | A higher heat capacity (e.g., by using more solvent) means the temperature will rise less for a given amount of heat released. |
| Maximum Temperature of the Synthetic Reaction (MTSR) | The maximum temperature the reaction mixture would reach under adiabatic (no heat loss) conditions. | If the MTSR exceeds the boiling point of the solvent or the decomposition temperature of any component, a runaway is highly likely. |
| Heat Generation Rate | The rate at which the reaction produces heat (Watts/kg). | This must be balanced by the heat removal rate of the reactor to maintain a stable temperature. |
A comprehensive hazard evaluation using these tools is the cornerstone of designing a safe and robust process.[4]
Q3: My small-scale test reaction showed a sharp temperature increase. What is the best protocol for controlling the reaction on a larger scale?
A3: A sharp temperature rise indicates that the rate of heat generation is too high for your current setup. The safest and most common method to control highly exothermic reactions during scale-up is to switch from a batch process to a semi-batch process .[4] In a semi-batch process, one of the reactive reagents is added slowly and controllably to the other, ensuring that the heat generated can be continuously removed.
Below is a detailed protocol for a controlled semi-batch N-acylation.
Experimental Protocol: Controlled Synthesis of this compound
Objective: To safely synthesize the target compound by controlling the exothermic N-acylation reaction via semi-batch addition.
Materials:
-
3,5-dichloroaniline
-
Bromoacetyl bromide
-
Anhydrous, inert solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Tertiary amine base (e.g., Triethylamine), pre-dried
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Equipment:
-
Jacketed reactor with an overhead stirrer and temperature control unit (cryostat).
-
Calibrated thermocouple to measure the internal reaction temperature.
-
Addition funnel or syringe pump for controlled reagent delivery.
-
Inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the bromoacetyl bromide.[6]
-
Initial Charge: Charge the reactor with 3,5-dichloroaniline and the anhydrous solvent. Begin stirring to ensure a homogenous solution.
-
Cooling: Cool the reactor contents to the target starting temperature (e.g., 0 °C). It is crucial to start at a low temperature to provide a larger safety margin.[7]
-
Reagent Preparation: In a separate, dry vessel, prepare a solution of bromoacetyl bromide in the same anhydrous solvent.
-
Controlled Addition (Semi-Batch): Begin adding the bromoacetyl bromide solution to the cooled reactor dropwise via the addition funnel or syringe pump. This is the critical control step.
-
Rationale: By adding the limiting reagent slowly, you control the reaction rate and, therefore, the rate of heat generation. The cooling system can keep pace with the heat being produced.[3]
-
-
Temperature Monitoring: Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow, pre-defined range (e.g., 0-5 °C). If the temperature rises above this setpoint, immediately stop the addition until the cooling system brings it back down.[8]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a set period, monitoring for completion by an appropriate analytical method (e.g., TLC, LC-MS).
-
Controlled Quench: Once the reaction is complete, quench it by slowly adding a pre-cooled quenching solution. Be aware that the quench itself can be exothermic, especially if unreacted acylating agent remains.[9][10]
Part 3: Emergency Troubleshooting for Thermal Events
Even with careful planning, process deviations can occur. Knowing how to respond quickly and correctly to a developing thermal runaway is essential for laboratory safety.
Q4: The internal temperature of my reaction is rising rapidly and is no longer responding to the cooling system. What should I do?
A4: You are experiencing the onset of a thermal runaway. The immediate goal is to stop the reaction and regain control. Follow this decision-making workflow.[2][11]
Workflow: Emergency Response to a Runaway Reaction
This diagram outlines the immediate steps to take when faced with an uncontrolled exotherm.
Caption: Decision tree for immediate response to a thermal runaway event.
Protocol: Emergency Quenching
Objective: To rapidly halt a runaway reaction by chemical intervention.
WARNING: This procedure is a last resort and carries its own risks. Only perform if you can do so without endangering yourself.
-
Select a Quenching Agent: The ideal agent is a cold, inert, high-heat-capacity solvent that will not react dangerously with the reagents. Toluene or xylene are often used. Avoid protic agents like water or alcohols if unreacted bromoacetyl bromide is present, as the reaction is violent.
-
Execute the Quench: From a safe distance and behind a safety shield, introduce a large volume of the cold quenching agent into the reaction vessel as quickly as is safely possible.
-
Rationale: The quench works by two principles:
-
Dilution: It rapidly decreases the concentration of reactants, slowing the reaction rate (Rate ∝ [A][B]).
-
Thermal Sink: The cold solvent absorbs a large amount of heat, drastically lowering the overall temperature of the reaction mass.[11]
-
-
Observe: After the quench, continue to monitor the reaction from a safe distance. Be prepared to evacuate if the reaction does not come under control.[12]
Part 4: Spill Management & Decontamination
Managing the hazards of this compound and its precursors extends beyond the reaction vessel.
Q5: I've spilled bromoacetyl bromide in the fume hood. What is the correct cleanup procedure?
A5: Bromoacetyl bromide is corrosive, a lachrymator, and reacts with moisture.[13] Spills must be handled promptly and carefully.
-
Alert & Secure: Alert personnel in the immediate area. Keep the fume hood sash as low as possible. Ensure you are wearing appropriate PPE: chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or laminate), and a flame-resistant lab coat.
-
Contain: If the spill is liquid, contain it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously and slowly, cover the spill area with a neutralizing agent. A 5-10% solution of sodium thiosulfate can be used to neutralize the bromine component.[14] Alternatively, a dry powder like sodium bicarbonate can be used to neutralize the acidic nature. Be prepared for some gas evolution.
-
Collect: Once the reaction has subsided, carefully sweep the solid mixture into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area multiple times with the neutralizing solution, followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste according to your institution's guidelines.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team (EHS).[15]
References
-
American Chemical Society. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]
-
Fauske & Associates. (2024). Understanding Runaway Reactions and Their Safety Implications. [Link]
-
PubMed. (1997). Differential scanning calorimetric studies on the thermotropic phase transitions of dry and hydrated forms of N-acylethanolamines of even chainlengths. [Link]
-
ResearchGate. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application. [Link]
-
DEKRA. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. [Link]
-
International Journal of Engineering Research & Technology. (n.d.). Practical approach to prediction and prevention of runaway reactions. [Link]
-
University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
-
WIKA. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
University of California, Santa Barbara. (n.d.). Acetyl Bromide Spill. [Link]
-
National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
Princeton University, Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. [Link]
-
Chemistry LibreTexts. (2025). Fast Reactions in Solution. [Link]
-
University of California, Los Angeles. (2018). Improper Quenching of Sodium. [Link]
-
ResearchGate. (2025). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
University of Illinois, Division of Research Safety. (n.d.). Chemical Spill. [Link]
-
BromAid. (n.d.). Guidance at the Scene of an Incident. [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. [Link]
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- 2. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 3. wjarr.com [wjarr.com]
- 4. fauske.com [fauske.com]
- 5. Differential scanning calorimetric studies on the thermotropic phase transitions of dry and hydrated forms of N-acylethanolamines of even chainlengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blog.wika.com [blog.wika.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. gov.uk [gov.uk]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]
Technical Support Center: TLC Analysis of 2-bromo-N-(3,5-dichlorophenyl)acetamide Reaction Mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 2-bromo-N-(3,5-dichlorophenyl)acetamide. Here, we address common challenges and provide robust, field-tested protocols to ensure reliable and reproducible results.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
What is the primary purpose of using TLC in this specific reaction?
Thin-Layer Chromatography is a rapid and cost-effective analytical technique used to monitor the progress of the N-acylation reaction between 3,5-dichloroaniline and 2-bromoacetyl bromide (or chloride). Its primary applications in this context are:
-
Reaction Monitoring: To track the consumption of the starting material (3,5-dichloroaniline) and the formation of the product (this compound).
-
Purity Assessment: To qualitatively assess the purity of the final product by identifying the presence of unreacted starting materials or byproducts.
-
Solvent System Optimization: To determine an appropriate solvent system for purification by column chromatography.
The separation on a TLC plate is based on the principle of differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or mixture).[1]
How do the polarities of the starting material and product differ, and how does this affect their TLC behavior?
The polarity of the molecules involved is critical to their separation on a silica gel TLC plate.
-
3,5-dichloroaniline (Starting Material): This primary aromatic amine is the most polar compound in the ideal reaction mixture. The amine group (-NH₂) can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the silica gel surface.
-
This compound (Product): The product is an amide. While the amide functional group is polar, the conversion of the primary amine to a bulkier, less basic amide reduces its ability to hydrogen bond as effectively as the starting aniline. Consequently, the product is less polar than the starting amine.
This difference in polarity dictates their mobility on the TLC plate: the less polar product will travel further up the plate (higher Rf value), while the more polar starting amine will adhere more strongly to the silica gel and have a lower Rf value.[1]
What are the best general-purpose mobile phases for this analysis?
A mixture of a non-polar solvent and a moderately polar solvent is typically effective. The optimal ratio will depend on the specific reaction conditions and desired separation. Good starting points include:
-
Hexane/Ethyl Acetate mixtures (e.g., 4:1, 3:1, 2:1 v/v): This is the most common and versatile system. Start with a higher ratio of hexane and gradually increase the ethyl acetate concentration to achieve optimal separation.
-
Toluene/Ethyl Acetate mixtures: Can offer different selectivity compared to hexane-based systems.
-
Dichloromethane: Can be used as a single solvent, but often provides better separation when mixed with a small amount of methanol for more polar compounds.
The goal is to find a solvent system where the product has an Rf value between 0.3 and 0.5, which generally provides the best resolution.[2]
How can I visualize the spots on the TLC plate?
Since both the reactant and product are aromatic, they are readily visualized using non-destructive UV light.[3]
-
UV Visualization (254 nm): Commercially available TLC plates often contain a fluorescent indicator. When exposed to short-wave UV light (254 nm), the plate fluoresces (usually green), and compounds that absorb UV light appear as dark spots.[3][4] This is the primary and most convenient method.
-
Iodine Staining: Placing the developed TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots.[5] This method is destructive and should be performed after UV visualization.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as residual starting amine. It will appear as a yellow-brown spot on a purple background.[3]
Section 2: Troubleshooting Guide
This section addresses specific problems that may be encountered during the TLC analysis of the this compound reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaked or elongated. | Sample is too concentrated (overloaded). | Dilute the reaction mixture sample before spotting it on the TLC plate.[6] |
| The compound is highly polar and interacting strongly with the silica. | Add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to improve the spot shape of acidic or basic compounds, respectively.[7] | |
| The sample was not fully dried on the plate before development. | Ensure the spotting solvent has completely evaporated before placing the plate in the developing chamber. | |
| Poor separation between starting material and product (Rf values are too close). | The mobile phase is too polar or not polar enough. | Adjust the solvent system polarity. If spots are too high (high Rf), decrease the polarity (e.g., increase the hexane-to-ethyl acetate ratio). If spots are too low (low Rf), increase the polarity.[2] |
| The chosen solvent system lacks the necessary selectivity. | Try a different solvent system. For example, switch from a hexane/ethyl acetate system to a toluene/ethyl acetate or dichloromethane/methanol system. | |
| No spots are visible under UV light. | The sample concentration is too low. | Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications to concentrate the sample.[6] |
| The reaction has not been initiated, or the sample was not taken from the reaction mixture. | Verify that the reaction has started and that the sample was correctly withdrawn. | |
| An unexpected spot appears. | A byproduct has formed. | Common byproducts include di-acylated aniline or hydrolysis of the bromoacetyl halide. The Rf value can give clues to its polarity. |
| Contamination of the TLC plate or spotting capillary. | Handle TLC plates only by the edges and use clean capillaries for each sample to avoid cross-contamination.[6] | |
| The solvent front is uneven. | The TLC plate was not placed vertically in the chamber. | Ensure the plate is standing upright and not touching the sides of the chamber. |
| The adsorbent on the plate is disturbed. | Avoid scratching or chipping the silica gel surface when handling and spotting the plate.[8] |
Section 3: Experimental Protocols & Data
Protocol: Standard TLC Analysis Workflow
-
Plate Preparation:
-
Using a pencil (never a pen), gently draw a light origin line approximately 1 cm from the bottom of a silica gel TLC plate.[1]
-
Mark small tick marks on the origin line for each sample to be spotted (e.g., "SM" for starting material, "R" for reaction mixture, "C" for co-spot).
-
-
Sample Preparation & Spotting:
-
Prepare dilute solutions of your starting material (3,5-dichloroaniline) and a sample from your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Dip a clean capillary tube into the desired sample solution.
-
Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the origin line. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[7][8]
-
For the "co-spot" lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Chamber Preparation & Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line on your TLC plate).[6]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, leading to better and more reproducible results.
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.
-
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[4]
-
If necessary, proceed with a chemical stain like iodine or potassium permanganate.
-
Data Presentation: Representative Rf Values
The Retention Factor (Rf) is a key parameter calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a constant for a given compound, solvent system, and stationary phase.[2]
| Compound | Structure | Expected Polarity | Representative Mobile Phase (Hexane:EtOAc, 3:1) | Expected Rf Value |
| 3,5-dichloroaniline (Starting Material) | 3,5-Cl₂C₆H₃NH₂ | High | Hexane:Ethyl Acetate (3:1) | ~0.25 - 0.35 |
| This compound (Product) | 3,5-Cl₂C₆H₃NHC(O)CH₂Br | Medium | Hexane:Ethyl Acetate (3:1) | ~0.50 - 0.65 |
| 2-bromoacetyl bromide (Reagent) | BrC(O)CH₂Br | N/A (Reactive) | Reacts with silica or moisture; not typically observed. | N/A |
Note: These Rf values are illustrative. Actual values may vary depending on the exact conditions (temperature, plate manufacturer, chamber saturation).
Section 4: Visualized Workflows and Relationships
Diagram: TLC Workflow for Reaction Monitoring
Caption: Step-by-step workflow for TLC analysis.
Diagram: Polarity and Rf Relationship
Caption: Relationship between polarity and Rf value.
References
-
TLC of Analgesics Experiment Part 2, Spotting and Developing. (2020). YouTube. Retrieved from [Link]
-
Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]
-
TLC fractionation and visualization of selected phenolic compounds applied as drugs. (2014). ResearchGate. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
R F values of polyamines on calcium sulfate and silica gel coatings using different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Detection Progress of Selected Drugs in TLC. (2015). National Institutes of Health (NIH). Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Direct additive-free N-formylation and N-acylation of anilines... (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
Visualizing a TLC plate. (2021). YouTube. Retrieved from [Link]
-
The Rf value as a constant in thin-layer chromatography. (n.d.). Elsevier. Retrieved from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2014). Royal Society of Chemistry. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022). Bitesize Bio. Retrieved from [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica. Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation... (2011). Royal Society of Chemistry. Retrieved from [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. Retrieved from [Link]
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- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
Technical Support Center: Work-up and Purification of 2-bromo-N-(3,5-dichlorophenyl)acetamide
This technical support guide provides comprehensive troubleshooting and procedural information for the work-up of reactions involving the synthesis of 2-bromo-N-(3,5-dichlorophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth, field-proven insights to navigate the common challenges associated with the purification of this important chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and work-up of this compound.
Q1: What is the typical reaction for synthesizing this compound?
The synthesis of this compound is generally achieved through the N-acylation of 3,5-dichloroaniline with bromoacetyl bromide or a similar bromoacetylating agent. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), in the presence of a mild base like triethylamine to neutralize the hydrogen bromide (HBr) byproduct.[1][2]
Q2: What is the purpose of each step in a standard aqueous work-up?
A standard aqueous work-up is designed to separate the desired product from unreacted starting materials, reagents, and byproducts. Each step has a specific function:
-
Quenching: The reaction is typically quenched by adding water to stop the reaction and dissolve water-soluble components.
-
Washing with Saturated Sodium Bicarbonate (NaHCO₃) Solution: This step neutralizes any remaining acidic components, such as HBr, and removes the hydrolysis product of bromoacetyl bromide, bromoacetic acid.[1]
-
Washing with Water: This removes any remaining water-soluble impurities and salts.
-
Washing with Brine (Saturated NaCl Solution): This step helps to remove residual water from the organic layer and aids in the separation of the organic and aqueous layers by increasing the ionic strength of the aqueous phase.
-
Drying: The organic layer is treated with an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any dissolved water.
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.[1]
Q3: How do I choose an appropriate recrystallization solvent?
The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] A common and effective method for finding a suitable solvent is to perform small-scale solubility tests with a variety of solvents of differing polarities. Common solvent systems for N-aryl acetamides include ethanol/water mixtures or hexanes/ethyl acetate.[1]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the work-up and purification of this compound.
Problem 1: Low or No Product Formation
-
Possible Cause: Inactive bromoacetyl bromide due to hydrolysis.
-
Explanation: Bromoacetyl bromide is highly reactive and sensitive to moisture.[1] Exposure to atmospheric moisture can lead to its hydrolysis to bromoacetic acid, rendering it ineffective as an acylating agent.
-
Solution: Use a fresh bottle of bromoacetyl bromide or purify it before use. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Poor quality of 3,5-dichloroaniline.
-
Explanation: Impurities in the starting aniline can interfere with the reaction.
-
Solution: Use purified 3,5-dichloroaniline. If the purity is questionable, consider purifying it by recrystallization or distillation.
-
-
Possible Cause: Incorrect reaction temperature or time.
-
Explanation: The N-acylation of anilines can be sensitive to reaction conditions. Insufficient reaction time or a temperature that is too low may result in incomplete conversion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature, being mindful of potential side reactions.
-
Problem 2: Product is an Oil or Gummy Solid and Won't Crystallize
-
Possible Cause: Presence of unreacted starting materials or byproducts.
-
Explanation: Unreacted 3,5-dichloroaniline or bromoacetic acid can act as impurities that inhibit crystallization.
-
Solution: Ensure the aqueous work-up is thorough, particularly the wash with saturated sodium bicarbonate solution to remove acidic impurities. If starting aniline is still present, an additional wash with dilute hydrochloric acid (HCl) can be performed, provided the product is stable to acid.
-
-
Possible Cause: Residual solvent.
-
Explanation: Trace amounts of the reaction solvent (e.g., DCM) can prevent the product from solidifying.
-
Solution: After concentrating the organic layer, place the crude product under high vacuum for an extended period to remove any remaining solvent.
-
Problem 3: Product is Discolored (Yellow, Brown, or Pink)
-
Possible Cause: Oxidation of the aniline starting material.
-
Explanation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Solution: Use purified, colorless 3,5-dichloroaniline. Performing the reaction under an inert atmosphere can also help to prevent air oxidation.
-
-
Possible Cause: Thermal decomposition.
-
Explanation: Excessive heating during the reaction or work-up can cause the product or reactants to decompose, leading to discoloration.
-
Solution: Avoid excessive heating. If the reaction requires elevated temperatures, maintain careful temperature control.
-
-
Possible Cause: Residual acid.
-
Explanation: The presence of acidic impurities can sometimes contribute to color formation.
-
Solution: Ensure a thorough wash with a mild base, such as saturated sodium bicarbonate solution, during the work-up.[1] If the color persists after initial purification, a charcoal treatment during recrystallization may be effective in adsorbing colored impurities.
-
Problem 4: Significant Impurities Observed by TLC/NMR
-
Impurity Identity: Unreacted 3,5-dichloroaniline.
-
Removal Strategy: A wash with dilute HCl during the work-up will protonate the basic aniline, making it water-soluble and allowing for its removal into the aqueous layer.
-
-
Impurity Identity: Bromoacetic acid.
-
Removal Strategy: A thorough wash with saturated sodium bicarbonate solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be extracted into the aqueous phase.
-
-
Impurity Identity: Di-acylated byproduct (N-(bromoacetyl)-N-(3,5-dichlorophenyl)bromoacetamide).
-
Formation: This can occur if an excess of bromoacetyl bromide is used or if the reaction temperature is too high.
-
Removal Strategy: This byproduct is often more nonpolar than the desired product. Purification by column chromatography on silica gel is typically effective for its removal. To minimize its formation, add the bromoacetyl bromide dropwise to the aniline solution at a low temperature (e.g., 0 °C).[1]
-
Section 3: Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Upon completion of the reaction (as monitored by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution.
-
Water.
-
Brine (saturated aqueous sodium chloride solution).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Small-Scale Solvent Screening for Recrystallization
-
Place a small amount of the crude product (approx. 10-20 mg) into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves upon heating, it is a potential recrystallization solvent.
-
Allow the heated solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
For two-solvent systems (e.g., ethanol/water, hexanes/ethyl acetate), dissolve the crude product in a minimal amount of the more soluble solvent ("good" solvent) at an elevated temperature. Then, add the less soluble solvent ("bad" solvent) dropwise until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
Protocol 3: Recrystallization Procedure
-
Dissolve the crude this compound in a minimum amount of a suitable hot recrystallization solvent or solvent system (determined from Protocol 2). A common starting point is an ethanol/water mixture.[1]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Section 4: Visual Aids
Experimental Workflow Diagram
Caption: A typical workflow for the work-up and purification of this compound.
Common Recrystallization Solvents
| Solvent/System | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Polar | Variable | A common choice for amides; adjust the ratio for optimal solubility. |
| Hexanes/Ethyl Acetate | Nonpolar/Polar | Variable | Good for moderately polar compounds; offers a wide range of polarities.[1] |
| Toluene | Nonpolar | 111 | Can be effective for aromatic compounds. |
| Acetone | Polar Aprotic | 56 | A versatile solvent, but its low boiling point can be a disadvantage. |
References
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Acetamide, N-bromo - Organic Syntheses Procedure. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-N-(3,5-dichlorophenyl)acetamide and 2-Chloro-N-(3,5-dichlorophenyl)acetamide
Authored by a Senior Application Scientist
Introduction
In the landscape of covalent drug design, proteomics, and synthetic chemistry, α-haloacetamides are indispensable electrophilic warheads, prized for their ability to form stable covalent bonds with nucleophilic residues, most notably cysteine. The reactivity of these functional groups is not uniform; it is critically governed by the nature of the halogen substituent. This guide provides an in-depth, objective comparison of the reactivity profiles of two closely related yet distinct reagents: 2-bromo-N-(3,5-dichlorophenyl)acetamide and 2-chloro-N-(3,5-dichlorophenyl)acetamide .
Understanding the nuanced differences in their reaction kinetics and stability is paramount for researchers aiming to optimize reaction efficiency, selectivity, and the overall success of their experimental designs, from developing targeted covalent inhibitors to performing chemical proteomics analyses. This document synthesizes fundamental chemical principles with practical, field-proven insights to empower scientists to make informed decisions when selecting the appropriate reagent.
Physicochemical Properties: A Side-by-Side Comparison
A foundational analysis begins with the basic physicochemical properties of each compound. These characteristics are crucial for accurate experimental setup, including molar calculations and analytical characterization.
| Property | This compound | 2-Chloro-N-(3,5-dichlorophenyl)acetamide |
| Molecular Formula | C₈H₆BrCl₂NO | C₈H₆Cl₃NO |
| Molecular Weight | 282.95 g/mol [1] | 238.49 g/mol [2] |
| CAS Number | 57339-11-4[1] | 36550-05-9[3] |
| Appearance | Typically a solid | Crystalline solid[2] |
Core Mechanism: The Role of the Halogen in Sₙ2 Reactions
The primary mode of reaction for both compounds with a nucleophile (Nu⁻), such as the thiolate anion of a cysteine residue, is a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] This is a concerted, single-step process where the nucleophile attacks the electrophilic α-carbon (the carbon adjacent to the carbonyl group), leading to the simultaneous displacement of the halide ion, which serves as the leaving group.
The rate of this reaction is directly influenced by the stability of the departing halide ion. A more stable leaving group will depart more readily, resulting in a faster reaction rate. The stability of the leaving group is inversely related to its basicity; weaker bases make better leaving groups because they are more stable on their own and less likely to re-initiate a reverse reaction.[5][6]
Comparative Reactivity Analysis: Bromide vs. Chloride as Leaving Groups
The central difference dictating the reactivity of these two molecules is the identity of the halogen at the α-position. The established trend for leaving group ability among halogens in Sₙ2 reactions is:
I⁻ > Br⁻ > Cl⁻ > F⁻ [5]
This order is a direct consequence of halide basicity and polarizability. As one moves down the halogen group in the periodic table, the ionic radius increases. The larger ionic size of bromide (Br⁻) compared to chloride (Cl⁻) allows the negative charge to be dispersed over a larger volume, making it a more stable and thus weaker base.[7] The conjugate acid of bromide, hydrobromic acid (HBr, pKa ≈ -9), is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[6] Consequently, bromide is a weaker base than chloride and a better leaving group.
Therefore, this compound is inherently more reactive than 2-chloro-N-(3,5-dichlorophenyl)acetamide.
This increased reactivity translates to:
-
Faster Reaction Kinetics: Under identical conditions (concentration, temperature, pH, and nucleophile), the bromo-compound will react with a given nucleophile at a significantly faster rate.
-
Milder Reaction Conditions: The bromo-compound can often achieve complete reaction at lower temperatures or in shorter timeframes.
-
Potential for Lower Selectivity: The higher electrophilicity can sometimes lead to increased off-target reactions with other weaker nucleophiles present in a complex biological system.[8]
Experimental Protocol: A Framework for Quantitative Comparison
To empirically determine the reactivity difference, a robust kinetic analysis is required. The following protocol outlines a self-validating system to measure the pseudo-first-order rate constants for the reaction of each compound with a model thiol nucleophile, N-acetyl-L-cysteine.
Objective: To quantify and compare the rate of alkylation of N-acetyl-L-cysteine by this compound and 2-chloro-N-(3,5-dichlorophenyl)acetamide.
Materials:
-
This compound
-
2-chloro-N-(3,5-dichlorophenyl)acetamide
-
N-acetyl-L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reverse-phase HPLC system with a C18 column and UV detector
Methodology:
-
Stock Solution Preparation:
-
Prepare 100 mM stock solutions of each haloacetamide in DMSO.
-
Prepare a 100 mM stock solution of N-acetyl-L-cysteine in PBS (pH 7.4).
-
-
Kinetic Reaction Setup:
-
For each haloacetamide, set up a reaction mixture in a temperature-controlled vial (e.g., 25 °C).
-
To 990 µL of PBS (pH 7.4), add 10 µL of the 100 mM N-acetyl-L-cysteine stock solution for a final concentration of 1 mM.
-
Initiate the reaction by adding 1 µL of the 100 mM haloacetamide stock solution for a final concentration of 0.1 mM. This creates a 10-fold excess of the nucleophile, ensuring pseudo-first-order kinetics with respect to the haloacetamide.
-
-
Time-Point Quenching and Analysis:
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of a 1% TFA solution in 50:50 ACN/water. This acidifies the sample, protonating the thiol and effectively stopping the reaction.
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the haloacetamide starting material at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the haloacetamide at each time point.
-
Plot the natural logarithm of the peak area (ln[Area]) versus time (in seconds).
-
The slope of the resulting linear fit will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the calculated k' values for the bromo- and chloro-compounds.
-
Hypothetical Data Summary
Executing the protocol described above would yield quantitative data clearly illustrating the reactivity difference. The expected outcome is a significantly larger rate constant for the bromo-derivative.
| Compound | Hypothetical Pseudo-First-Order Rate Constant (k') at 25°C | Predicted Half-Life (t₁/₂) |
| This compound | 5.8 x 10⁻³ s⁻¹ | ~2.0 minutes |
| 2-chloro-N-(3,5-dichlorophenyl)acetamide | 6.5 x 10⁻⁴ s⁻¹ | ~17.8 minutes |
| Note: These values are illustrative and serve to demonstrate the expected relative difference in reactivity. |
Conclusion and Recommendations
The evidence from fundamental chemical principles is unequivocal: This compound is a more potent electrophile than its chloro-analogue. This heightened reactivity, driven by the superior leaving group ability of the bromide ion, results in substantially faster reaction rates with nucleophiles.
Recommendations for Selection:
-
Choose this compound when:
-
Rapid and complete alkylation is the primary goal.
-
The nucleophilic target is present at low concentrations or is sterically hindered.
-
The experiment can be performed under controlled conditions to minimize off-target reactions.
-
-
Choose 2-chloro-N-(3,5-dichlorophenyl)acetamide when:
-
A slower, more controlled reaction is desired.
-
Enhanced stability and a longer shelf-life of the reagent are required.
-
Selectivity is a major concern in a complex mixture of potential nucleophiles, and a less reactive probe is advantageous.
-
Ultimately, the choice between these two reagents is a strategic decision that depends on the specific experimental context and desired outcome. By understanding the underlying principles of their reactivity, researchers can harness the distinct advantages of each compound to achieve their scientific objectives with greater precision and success.
References
- BenchChem. (n.d.). A Comparative Analysis of the Reaction Kinetics of Bromoacetamides and Chloroacetamides for Bioconjugation.
- Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1.
- Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. PMC, NIH.
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
- YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
- BenchChem. (n.d.). A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubChemLite. (n.d.). 2-chloro-n-(3,5-dichlorophenyl)acetamide.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antibacterial Efficacy of Novel 2-Bromo-N-phenylacetamide Derivatives
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Among the myriad of scaffolds explored, N-phenylacetamide derivatives have emerged as a promising class of compounds due to their synthetic tractability and diverse biological activities.[1][2][3] This guide provides a comparative analysis of the in vitro antibacterial efficacy of newly synthesized derivatives of a parent compound, 2-bromo-N-(3,5-dichlorophenyl)acetamide.
The core directive of this investigation is to elucidate the structure-activity relationships (SAR) that govern the antibacterial potential of these molecules. By systematically modifying the C2 position of the acetamide chain, we can probe the impact of different functional groups on potency and spectrum of activity against both Gram-positive and Gram-negative pathogens. This guide is intended for researchers in microbiology and medicinal chemistry, offering a framework for evaluation and detailing the rigorous methodologies required for generating reliable and reproducible data.
Comparative Antibacterial Efficacy
The antibacterial activity of the parent compound and its synthesized derivatives was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4][5] For this comparative study, we selected Staphylococcus aureus (ATCC 25923) as a representative Gram-positive bacterium, and Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853) as representative Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Acetamide Derivatives (µg/mL)
| Compound | Structure | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| Parent Compound | This compound | 16 | 32 | 64 |
| Derivative A | 2-(dimethylamino)-N-(3,5-dichlorophenyl)acetamide | 32 | 64 | >128 |
| Derivative B | 2-azido-N-(3,5-dichlorophenyl)acetamide | 8 | 16 | 32 |
| Derivative C | 2-mercapto-N-(3,5-dichlorophenyl)acetamide | 64 | >128 | >128 |
| Levofloxacin | Reference Antibiotic | 0.5 | 0.25 | 1 |
Note: The data presented in this table is illustrative for the purpose of this guide.
From this comparative data, several key insights emerge:
-
The parent compound, possessing a reactive bromine atom, demonstrates moderate activity against all tested strains. The bromine atom acts as a good leaving group, making the compound a potential alkylating agent.
-
Derivative B , with an azido substitution, exhibits the most potent antibacterial activity across the board, with a two-fold increase in efficacy against S. aureus and E. coli compared to the parent compound. This suggests that the azido group may enhance cellular uptake or interaction with the molecular target.
-
Derivative A , featuring a dimethylamino group, shows a marked decrease in activity. The introduction of this bulky, basic group may sterically hinder the molecule from reaching its target or be unfavorable for binding.
-
Derivative C , with a thiol group, displayed the weakest activity. It is plausible that this derivative is prone to forming disulfide bonds, leading to inactivation before it can exert its antibacterial effect.
Experimental Methodologies
To ensure the scientific validity of our findings, standardized and reproducible protocols are paramount. Below, we detail the two primary methods used for assessing antibacterial efficacy: the broth microdilution method for quantitative MIC determination and the Kirby-Bauer disk diffusion method for qualitative screening.
Broth Microdilution for MIC Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[4] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Create a stock solution of each derivative in Dimethyl Sulfoxide (DMSO). Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate to achieve a range of desired concentrations.[5]
-
Inoculum Preparation: From an overnight culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Inoculation: Dilute the standardized bacterial suspension in MHB. Inoculate each well of the microtiter plate with the final bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[4]
-
Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[5]
Caption: Workflow for Broth Microdilution MIC Assay.
Kirby-Bauer Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[8][9] It is based on the principle that an antibiotic-impregnated disk will create a concentration gradient as it diffuses into the agar, resulting in a zone of growth inhibition around the disk if the bacteria are susceptible.[10][11]
Step-by-Step Protocol:
-
Agar Plate Preparation: Use Mueller-Hinton Agar (MHA) plates, which are standardized for susceptibility testing.[10] Ensure the agar has a uniform thickness of approximately 4 mm.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, as described in the broth microdilution protocol.
-
Inoculation of Agar Surface: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60 degrees each time) to ensure confluent growth.[9][12]
-
Placement of Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of each test compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[12]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[11]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. The size of the zone corresponds to the degree of susceptibility.[8]
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Postulated Mechanism of Action
The antibacterial action of 2-bromoacetamide derivatives is likely attributable to their ability to function as alkylating agents. The carbon atom bearing the bromine is electrophilic, making it susceptible to nucleophilic attack by electron-rich functional groups found in essential bacterial biomolecules.
A primary mechanism is likely the irreversible inhibition of enzymes that possess a critical cysteine residue in their active site.[13] The thiol group of cysteine is a potent nucleophile that can attack the electrophilic carbon of the bromoacetamide, displacing the bromide ion and forming a covalent bond. This covalent modification of the enzyme's active site leads to its inactivation, disrupting a vital metabolic or structural pathway and ultimately causing bacterial cell death. Enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs), are plausible targets.[3]
Caption: Alkylation of an enzyme active site.
Conclusion
This guide outlines a systematic approach to comparing the antibacterial efficacy of novel this compound derivatives. The illustrative data suggests that modifications at the C2 position significantly influence antibacterial activity, highlighting a clear structure-activity relationship. The azide derivative (Derivative B) emerged as the most promising candidate in this hypothetical series. The detailed experimental protocols and the postulated mechanism of action provide a comprehensive framework for researchers aiming to develop new acetamide-based antimicrobial agents. Future work should focus on synthesizing a broader range of derivatives to further refine the SAR, followed by toxicity studies and in vivo efficacy models for the most promising leads.
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Validating the Bioactivity of 2-bromo-N-(3,5-dichlorophenyl)acetamide Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the N-phenylacetamide scaffold has emerged as a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities. The strategic incorporation of halogen atoms into this scaffold has been a key strategy to modulate their physicochemical properties and enhance their therapeutic potential. This guide provides an in-depth comparative analysis of the bioactivity of 2-bromo-N-(3,5-dichlorophenyl)acetamide and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. While direct experimental data on the title compound is limited in publicly available literature, this guide will leverage data from structurally related halogenated N-phenylacetamides to provide a comprehensive framework for validating its potential bioactivity.
The Rationale Behind Halogenation: Enhancing Bioactivity
The introduction of halogen atoms, such as bromine and chlorine, into the N-phenylacetamide structure can significantly influence its biological profile. Halogens can alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. The presence of a bromine atom at the α-position of the acetamide and two chlorine atoms on the phenyl ring of this compound suggests a compound with potentially potent and diverse bioactivities.
A Comparative Look at Anticancer Activity
Numerous studies have highlighted the potential of N-phenylacetamide derivatives as anticancer agents.[1][2] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines to determine their potency and selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various halogenated N-phenylacetamide derivatives against different cancer cell lines, providing a benchmark for evaluating the potential of this compound.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | PC-3 (Prostate) | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | MCF-7 (Breast) | 100 | [1] |
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | HepG2 (Liver) | 0.62 | [3] |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 (Breast) | 0.034 | [4] |
Structure-Activity Relationship Insights:
The data suggests that the nature and position of halogen substituents on the phenyl ring, as well as other functional groups, play a crucial role in determining the anticancer potency. For instance, the presence of nitro groups on the phenyl ring of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated a higher cytotoxic effect.[1] The high potency of the dichlorophenyl vinyl acetamide derivative highlights the importance of the overall molecular conformation.[4] Based on these trends, the 3,5-dichloro substitution pattern in this compound could contribute to significant cytotoxic activity.
Unveiling Antimicrobial and Antifungal Potential
Halogenated compounds have long been recognized for their antimicrobial properties. The presence of bromine and chlorine in this compound suggests its potential as an antibacterial or antifungal agent.
Experimental Protocol: Broth Microdilution for MIC and MFC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) of a compound.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well of the plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
MFC/MBC Determination: To determine the MFC or MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MFC/MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.
Comparative Antimicrobial and Antifungal Data
The following table presents the antimicrobial and antifungal activities of various bromoacetamide and chloroacetamide derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-bromo-N-phenylacetamide | Candida spp. | 32 | [5] |
| 2-bromo-N-phenylacetamide | Candida glabrata | 16 | [6] |
| 2-chloro-N-phenylacetamide | Candida spp. | 128-256 | |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | 2500-5000 | [7] |
Structure-Activity Relationship Insights:
Studies on 2-bromo-N-phenylacetamide have demonstrated its fungicidal activity against various Candida species, including fluconazole-resistant strains.[5][6] The chloroacetamide derivatives have also shown antifungal activity. The position and nature of the halogen atom on the phenyl ring, as well as the presence of other substituents, can significantly influence the antimicrobial spectrum and potency. The combined presence of bromine and chlorine in this compound could lead to enhanced antimicrobial activity.
Potential Mechanisms of Action: A Look into Signaling Pathways
While the precise mechanisms of action for many N-phenylacetamide derivatives are still under investigation, some studies have provided insights into their potential molecular targets and the signaling pathways they modulate.
Anticancer Mechanism
The anticancer activity of some N-phenylacetamide derivatives has been linked to the induction of apoptosis (programmed cell death). This can occur through various signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway, which is a key regulator of cell proliferation, differentiation, and apoptosis.[8]
Caption: Potential anticancer mechanism of action.
Antimicrobial Mechanism
The antimicrobial action of halogenated compounds often involves the disruption of cellular processes essential for microbial survival. For antifungal agents, a common target is the fungal cell membrane, specifically the biosynthesis of ergosterol, a key component of the membrane.
Caption: Putative antifungal mechanism of action.
Conclusion
The validation of the bioactivity of novel compounds like this compound is a critical step in the drug discovery pipeline. While direct experimental data for this specific derivative is emerging, a comparative analysis of structurally related halogenated N-phenylacetamides provides a strong foundation for predicting its potential as a potent anticancer and antimicrobial agent. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore their therapeutic potential.
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from 2-bromo-N-(3,5-dichlorophenyl)acetamide
Introduction: The Versatile Scaffold of 2-bromo-N-(3,5-dichlorophenyl)acetamide in Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to generate a diverse library of bioactive compounds is a cornerstone of drug discovery. This compound is one such scaffold, offering a reactive α-bromo group and a dichlorinated phenyl ring, both of which are amenable to a variety of chemical transformations. The presence of the halogenated phenyl ring is a common feature in many pharmacologically active molecules, often contributing to enhanced binding affinity and metabolic stability. This guide provides a comparative analysis of the in vitro testing of compounds synthesized from this promising starting material, drawing upon experimental data to elucidate structure-activity relationships (SAR) across different biological targets.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the synthesis of various derivatives, provide an objective comparison of their in vitro performance, and offer detailed experimental protocols to ensure scientific integrity and reproducibility.
Comparative In Vitro Analysis of Synthesized Compounds
The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. Here, we compare the in vitro performance of various compounds synthesized from this compound against a range of biological targets, including protozoan parasites, bacteria, and cancer-related enzymes.
Antiparasitic Activity: Targeting Cryptosporidium parvum
Cryptosporidium is a genus of apicomplexan parasites that can cause gastrointestinal and respiratory illness. The development of novel anti-cryptosporidial agents is a significant unmet medical need. A series of aryl acetamide triazolopyridazines were synthesized and evaluated for their activity against Cryptosporidium parvum. Among these, a derivative of 2-(3,5-dichlorophenyl)acetamide demonstrated notable potency.
Table 1: In Vitro Anti-cryptosporidial Activity of a 2-(3,5-dichlorophenyl)acetamide Derivative
| Compound ID | Structure | Target Organism | Assay Type | EC50 (µM)[1] |
| 75 | 2-(3,5-dichlorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | Cryptosporidium parvum | Cell-based assay | 1.2 |
The data indicates that compound 75 , which features the 3,5-dichlorophenyl acetamide core, exhibits a modest EC50 value of 1.2 µM[1]. This level of potency suggests that the dichlorophenyl scaffold can be a valuable starting point for the development of more effective anti-cryptosporidial agents. Further structure-activity relationship studies revealed that replacing the chlorine atoms with fluorine or trifluoromethyl groups can modulate the activity, highlighting the importance of the halogen substitution pattern on the phenyl ring[1].
Antimicrobial and Anti-inflammatory Potential
The bromo-acetamide functional group is a versatile building block for the synthesis of various heterocyclic compounds with potential antimicrobial and anti-inflammatory properties. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to be active against Gram-positive bacteria[4]. While not directly derived from our core molecule, these findings provide a rationale for exploring similar derivatives of this compound.
Table 2: Comparative Antimicrobial and Anti-inflammatory Activity of Bromo-phenyl Amide Derivatives
| Compound Class | General Structure | Biological Activity | Key Findings |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Antimicrobial (Gram-positive bacteria) | Active with MIC values in the range of 2.5–5.0 mg/mL[4]. | |
| Anti-inflammatory (Protease inhibition) | Superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid[4]. |
The demonstrated dual antimicrobial and anti-inflammatory activity of these related bromo-phenyl amides suggests a promising avenue for the derivatization of this compound. The synthesis of analogous compounds could yield novel agents with a broad spectrum of therapeutic applications.
Anticancer Activity: Enzyme Inhibition and Cytotoxicity
The N-phenylacetamide scaffold is present in numerous compounds with anticancer properties, often acting through the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and evaluated as novel FGFR1 inhibitors for the treatment of non-small cell lung cancer[5][6]. Although a benzamide rather than an acetamide, the presence of a halogenated ring provides a relevant comparison.
Table 3: In Vitro FGFR1 Inhibitory Activity of a Bromo-benzamide Derivative
| Compound ID | Structure | Target | Assay Type | IC50 (µM)[5] |
| C9 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative | FGFR1 | Kinase Assay | 1.25 - 2.31 (against various NSCLC cell lines) |
The promising activity of compound C9 underscores the potential of halogenated N-phenyl amides as kinase inhibitors. The 3,5-disubstitution pattern on the phenyl ring is a key structural feature shared with our starting material, suggesting that derivatives of this compound could also be potent FGFR1 inhibitors.
The direct cytotoxic effect of novel compounds on cancer cells is a fundamental aspect of in vitro testing. Phenylacetamide derivatives have been shown to be potent anticancer agents against various cell lines[7].
Table 4: Comparative Cytotoxicity of Phenylacetamide Derivatives Against Cancer Cell Lines
| Compound Class | Key Structural Feature | Target Cell Line | IC50 (µM)[7] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Nitro moiety | PC3 (Prostate Carcinoma) | 52 - 80 |
| MCF-7 (Breast Carcinoma) | 100 |
These findings demonstrate that substitutions on the N-phenyl ring significantly influence the cytotoxic activity of phenylacetamide derivatives. This provides a strong rationale for synthesizing a library of compounds from this compound with diverse substitutions to screen for potent and selective anticancer agents.
Experimental Protocols: A Framework for Self-Validating Systems
The integrity of any in vitro study hinges on the robustness and reproducibility of its experimental protocols. Below are detailed, step-by-step methodologies for key assays relevant to the evaluation of compounds derived from this compound.
Synthesis of Thiazole Derivatives: A Representative Synthetic Pathway
The α-bromo group in this compound makes it an ideal precursor for the Hantzsch thiazole synthesis. Thiazole-containing compounds are known for a wide range of biological activities, including antimicrobial and anticancer effects[3][8][9].
Protocol for the Synthesis of 2-Amino-thiazole Derivatives:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Thioamide/Thiourea: Add 1.1 equivalents of a desired thioamide or thiourea to the solution. The choice of this reagent will determine the substituent at the 2-position of the thiazole ring.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: Synthetic workflow for thiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT assay.
In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme, such as a protein kinase.
Protocol for In Vitro Kinase Assay:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP solution.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody in an ELISA format or using a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Plot the enzyme activity against the compound concentration and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The in vitro data presented in this guide collectively demonstrate that this compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have shown promise across a spectrum of biological activities, including antiparasitic, antimicrobial, and anticancer effects. The dichlorophenyl moiety appears to be a key contributor to the observed bioactivities, and the reactive α-bromo group provides a convenient handle for the synthesis of a wide array of heterocyclic and other derivatives.
Future research should focus on a systematic exploration of the chemical space around this scaffold. The synthesis and screening of a focused library of derivatives, with modifications at both the acetamide and the phenyl ring, will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds with improved potency and selectivity. Furthermore, delving into the mechanism of action of the most promising compounds will be essential for their rational optimization and preclinical development. This guide serves as a foundational resource to inform and direct these future drug discovery efforts.
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Khan, F. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Journal of Inflammation Research, 15, 6599–6614.
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A Technical Guide to the Structure-Activity Relationship of 2-Bromo-N-(3,5-dichlorophenyl)acetamide Analogs: A Comparative Analysis
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-bromo-N-(3,5-dichlorophenyl)acetamide analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from disparate studies to offer a coherent perspective on how structural modifications influence the biological activity of this class of compounds. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for the evaluation of these analogs.
Introduction: The Therapeutic Potential of N-Phenylacetamide Scaffolds
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide array of therapeutic applications, including anticancer, antifungal, and enzyme inhibitory activities.[1][2][3][4][5] The parent compound of interest here, this compound, possesses a unique combination of a reactive bromoacetyl group and a di-halogenated phenyl ring, suggesting a potential for covalent interaction with biological targets and favorable pharmacokinetic properties. Understanding how modifications to this core structure impact its biological efficacy is crucial for the rational design of more potent and selective therapeutic agents.
Core Scaffold and Key Regions for Modification
The fundamental structure of this compound can be divided into three key regions where modifications can significantly impact its activity:
-
Region A: The Phenyl Ring: The substitution pattern on the phenyl ring is critical for activity. The presence and position of electron-withdrawing groups, such as halogens, can influence the compound's lipophilicity, electronic properties, and interaction with target proteins.
-
Region B: The Acetamide Linker: The amide bond and the adjacent methylene group are central to the scaffold. Modifications here can affect conformational flexibility and hydrogen bonding capabilities.
-
Region C: The Alpha-Halogen: The bromine atom at the alpha position is a key feature, potentially acting as a leaving group in reactions with nucleophilic residues in biological targets. Replacing bromine with other halogens or different functional groups can modulate this reactivity.
Below is a Graphviz diagram illustrating these key regions for SAR analysis.
Caption: Key regions for SAR analysis of this compound.
Comparative Analysis of Analog Activity
Based on published literature for analogous compounds, we can infer the impact of various substitutions on the biological activity of this compound. The following table summarizes the predicted effects of these modifications.
| Analog | Modification | Predicted Activity | Rationale & Supporting Evidence |
| Parent Compound | This compound | Baseline | The dichlorophenyl moiety and the bromoacetyl group are key for its bioactivity. |
| Analog 1 | Substitution of 3,5-dichloro with 4-chloro | Likely decreased | Studies on similar aryl acetamides have shown that di-substitution with electron-withdrawing groups is often beneficial for activity. A single substitution may lead to a reduction in potency.[6] |
| Analog 2 | Substitution of 3,5-dichloro with 3,5-difluoro | Potentially altered | Fluorine, being more electronegative but smaller than chlorine, can lead to different binding interactions. In some series, fluorine substitution has been shown to enhance potency.[6] |
| Analog 3 | Replacement of bromine with chlorine | Possibly reduced reactivity | The C-Br bond is generally weaker and more labile than the C-Cl bond, suggesting that the bromo-analog may be a more potent covalent inhibitor. |
| Analog 4 | Replacement of bromine with a non-halogen group (e.g., hydroxyl) | Significantly reduced or altered | The alpha-halogen is often crucial for the mechanism of action, particularly for compounds that act as alkylating agents. Its removal would likely abolish this activity. |
| Analog 5 | Introduction of a methyl group on the acetamide nitrogen | Potentially decreased | The N-H proton of the amide is often involved in hydrogen bonding with the target. Its replacement with a methyl group could disrupt this interaction.[7] |
In-Depth Experimental Protocols
To empirically determine the structure-activity relationship of these analogs, a series of in vitro assays are essential. The following are detailed protocols for cytotoxicity and antifungal evaluation.
Cytotoxicity Evaluation: MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[1][8][9]
Materials:
-
Candida albicans or other fungal strains
-
RPMI-1640 medium buffered with MOPS
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Below is a Graphviz diagram illustrating the experimental workflow for evaluating the analogs.
Caption: Experimental workflow for SAR evaluation of novel acetamide analogs.
Potential Mechanism of Action: Induction of Apoptosis
Many cytotoxic N-phenylacetamide derivatives exert their anticancer effects by inducing apoptosis.[3] The presence of an electrophilic center, such as the carbon bearing the bromine atom, suggests a potential for covalent modification of cellular macromolecules, including proteins involved in cell death pathways.
A plausible mechanism involves the alkylation of critical cysteine residues in proteins that regulate apoptosis, such as caspases or members of the Bcl-2 family. This can disrupt their normal function and trigger the apoptotic cascade. The diagram below illustrates a simplified apoptotic pathway that could be activated by these compounds.
Caption: A potential apoptotic pathway initiated by 2-bromo-N-phenylacetamide analogs.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a promising area of research for the development of novel therapeutic agents. The dichlorinated phenyl ring and the bromoacetyl moiety appear to be key pharmacophoric features. Systematic modification of this scaffold, guided by the principles outlined in this guide, will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties. Future work should focus on synthesizing and testing a broader range of analogs to further refine the SAR and to identify lead compounds for in vivo evaluation.
References
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Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central. Available at: [Link]
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Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. OBSERVATÓRIO DE LA ECONOMÍA LATINOAMERICANA. (2023-06-12). Available at: [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. Available at: [Link]
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Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC - PubMed Central. Available at: [Link]
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In vitro evaluation of 2-bromo-N-phenylacetamide for antifungal activity against Candida glabrata oral cavity isolates. ResearchGate. (2025-07-10). Available at: [Link]
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Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. PubMed. (2016-08-25). Available at: [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH. Available at: [Link]
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. (2023-03-17). Available at: [Link]
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Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ResearchGate. (2025-08-06). Available at: [Link]
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Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. (2022-03-09). Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-bromo-N-(3,5-dichlorophenyl)acetamide and its Nucleophilic Substitution Products
Introduction
In the landscape of pharmaceutical and materials science, halogenated organic compounds are foundational building blocks. Among these, α-haloacetamides are particularly valuable due to their inherent reactivity, which allows for the strategic introduction of diverse functional groups. 2-bromo-N-(3,5-dichlorophenyl)acetamide (Compound 1 ) is an exemplar of this class, featuring a highly electrophilic α-carbon atom primed for nucleophilic attack. The bromine atom serves as an excellent leaving group, facilitating reactions with a wide array of nucleophiles to generate more complex molecular architectures.[1]
This guide provides an in-depth spectroscopic comparison between the parent compound, this compound, and a representative reaction product formed via nucleophilic substitution. We will explore how the targeted chemical transformation manifests across various analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By understanding these spectroscopic shifts, researchers can unequivocally confirm reaction success, verify product identity, and gain deeper insights into molecular structure. The causality behind experimental choices and the interpretation of spectral data will be emphasized throughout, providing a practical framework for professionals in drug development and chemical research.
The Reaction Pathway: Nucleophilic Aliphatic Substitution
The primary reaction pathway for Compound 1 involves the displacement of the bromide ion by a nucleophile in a classic SN2 reaction. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[2] For this guide, we will consider the reaction of Compound 1 with a generic secondary amine, piperidine, to yield N-(3,5-dichlorophenyl)-2-(piperidin-1-yl)acetamide (Compound 2 ).
Caption: SN2 reaction of Compound 1 with piperidine.
Experimental Protocols
Scientific integrity demands reproducible and self-validating methodologies. The following protocols outline the synthesis and subsequent spectroscopic analysis.
Protocol 1: Synthesis of N-(3,5-dichlorophenyl)-2-(piperidin-1-yl)acetamide (Compound 2)
-
Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution. This is crucial to neutralize the HBr byproduct that forms, preventing the protonation and deactivation of the amine nucleophile.
-
Nucleophile Addition: Add piperidine (1.1 eq) dropwise to the stirring solution at room temperature. The slight excess of the nucleophile helps drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Workup: Upon completion, filter the mixture to remove the inorganic base. Wash the filtrate with water and brine to remove any remaining salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure Compound 2 .[3]
Protocol 2: Spectroscopic Data Acquisition
-
Sample Preparation (NMR): Dissolve approximately 10-20 mg of the analyte (Compound 1 or 2 ) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Sample Preparation (IR): Prepare a solid sample using the KBr pellet method or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
IR Spectroscopy: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Sample Preparation (MS): Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
-
Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio (m/z).[5]
Head-to-Head Spectroscopic Comparison
The structural transformation from Compound 1 to Compound 2 induces distinct and predictable changes in their respective spectra.
Mass Spectrometry (MS): A Tale of Isotopic Patterns
Mass spectrometry provides the molecular weight and offers clues to the elemental composition through isotopic patterns. Halogens like chlorine and bromine have characteristic natural isotope abundances that create unique "fingerprints."
-
Chlorine: 35Cl (~75%) and 37Cl (~25%), a ratio of approximately 3:1.
-
Bromine: 79Br (~50%) and 81Br (~50%), a ratio of approximately 1:1.[6][7]
For this compound (C₈H₆BrCl₂NO): The molecular ion region will be highly complex due to the presence of one bromine and two chlorine atoms. This combination results in a characteristic cluster of peaks at M+, (M+2)+, (M+4)+, and (M+6)+. The relative intensities of these peaks are governed by the statistical probability of the different isotope combinations. The most intense peak in this cluster will not necessarily be the nominal mass.
For N-(3,5-dichlorophenyl)-2-(piperidin-1-yl)acetamide (C₁₃H₁₆Cl₂N₂O): The product lacks bromine. Its isotopic signature is therefore simpler and dictated only by the two chlorine atoms. This results in a more straightforward pattern of peaks at M+, (M+2)+, and (M+4)+ with a relative intensity ratio of approximately 9:6:1.[8]
The clear difference in the highest m/z cluster—a complex Br/Cl pattern for Compound 1 versus a simpler Cl₂ pattern for Compound 2 —is the most definitive proof of a successful substitution provided by mass spectrometry.
| Compound | Formula | Calculated MW (Nominal) | Key MS Isotopic Features |
| Compound 1 | C₈H₆BrCl₂NO | 281 g/mol | Complex M, M+2, M+4, M+6 cluster due to 79/81Br and 35/37Cl isotopes.[6] |
| Compound 2 | C₁₃H₁₆Cl₂N₂O | 286 g/mol | Simpler M, M+2, M+4 cluster in a ~9:6:1 ratio due to two 35/37Cl isotopes.[7] |
Infrared (IR) Spectroscopy: Tracking Functional Group Transformation
IR spectroscopy excels at identifying the presence or absence of specific functional groups. While many peaks will be common to both molecules (e.g., the amide and aromatic C-H stretches), key differences confirm the substitution.
-
Amide Bands: Both compounds are secondary amides and will therefore exhibit characteristic absorptions: a strong C=O stretch (Amide I) around 1650-1680 cm⁻¹ and an N-H bend (Amide II) near 1550 cm⁻¹. The N-H stretch will appear as a sharp peak around 3300 cm⁻¹.[9][10]
-
Key Differentiators: The most telling change is the disappearance of the C-Br stretching vibration (typically found in the 500-650 cm⁻¹ region) from the spectrum of Compound 1 . Concurrently, the spectrum of Compound 2 will feature new signals corresponding to the piperidine ring: C-N stretching vibrations (around 1100-1200 cm⁻¹) and additional aliphatic C-H stretching vibrations (2850-2950 cm⁻¹).
| Wavenumber (cm⁻¹) | Assignment | Compound 1 | Compound 2 | Rationale for Change |
| ~3300 | N-H Stretch | Present | Present | Amide N-H is retained. |
| 2850-3100 | C-H Stretch | Aromatic only | Aromatic & Aliphatic | Addition of piperidine ring introduces sp³ C-H bonds. |
| ~1670 | C=O Stretch (Amide I) | Strong | Strong | Amide carbonyl is retained. |
| ~1550 | N-H Bend (Amide II) | Strong | Strong | Amide N-H is retained. |
| ~1150 | C-N Stretch | Absent | Present | New C-N bond formed with the piperidine ring. |
| 500-650 | C-Br Stretch | Present | Absent | C-Br bond is broken and Br is substituted. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR provides the most detailed structural information, allowing for the precise mapping of the carbon-hydrogen framework.
¹H NMR Comparison:
-
Aromatic Region (~7.0-7.5 ppm): The substitution occurs on the acetamide side chain, leaving the 3,5-dichlorophenyl ring unaffected. Therefore, the signals for the three aromatic protons are expected to be very similar in both spectra, appearing as a characteristic pattern of two signals with a 2:1 integration ratio.
-
Amide Proton (~8.0-9.0 ppm): A broad singlet corresponding to the N-H proton will be present in both spectra. Its chemical shift can be sensitive to concentration and solvent.
-
The Alpha-Methylene Protons (CH₂): This is the most critical diagnostic region.
-
In Compound 1 , the methylene protons (CH₂Br) are adjacent to an electronegative bromine atom and the carbonyl group. They will appear as a sharp singlet at approximately 4.0 ppm .[3]
-
In Compound 2 , the bromine is replaced by a nitrogen atom. Nitrogen is less electronegative than bromine, causing an upfield shift. The methylene protons (CH₂N) will appear as a singlet at a lower chemical shift, typically around 3.1-3.3 ppm .
-
-
Piperidine Protons: The spectrum of Compound 2 will exclusively feature new signals for the 10 protons of the piperidine ring, typically appearing as complex multiplets in the aliphatic region (~1.5-2.7 ppm).
¹³C NMR Comparison:
The logic follows that of ¹H NMR. The aromatic and carbonyl carbon signals will be largely unchanged. The key diagnostic signal is the α-carbon.
-
In Compound 1 , the carbon attached to bromine (C-Br) will appear at approximately 28-35 ppm .
-
In Compound 2 , this same carbon, now attached to nitrogen (C-N), will be shifted significantly downfield to around 55-65 ppm . The spectrum for Compound 2 will also show additional signals in the aliphatic region for the carbons of the piperidine ring.
| NMR Signal | Compound 1 (Expected δ) | Compound 2 (Expected δ) | Rationale for Change |
| ¹H: CH₂ | ~4.0 ppm (singlet) | ~3.2 ppm (singlet) | Substitution of electronegative Br with less electronegative N causes an upfield shift. |
| ¹H: Piperidine | Absent | ~1.5-2.7 ppm (multiplets) | Introduction of the piperidine ring. |
| ¹³C: C=O | ~165 ppm | ~168 ppm | Minor shift due to change in electronic environment. |
| ¹³C: C-X | ~30 ppm (C-Br) | ~60 ppm (C-N) | The α-carbon is significantly deshielded when bonded to nitrogen compared to bromine. |
Workflow for Synthesis and Characterization
The logical flow from synthesis to confirmation is a critical aspect of chemical research. This process ensures that the material being tested is indeed the intended product, free of significant impurities.
Caption: Workflow from synthesis to spectroscopic confirmation.
Conclusion
The conversion of this compound to a nucleophilic substitution product like N-(3,5-dichlorophenyl)-2-(piperidin-1-yl)acetamide provides a textbook example of how a specific chemical modification creates a cascade of observable spectroscopic changes.
-
Mass Spectrometry definitively confirms the substitution by showing the loss of the complex bromine/chlorine isotopic pattern and the appearance of a simpler chlorine-only pattern at the new molecular weight.
-
IR Spectroscopy validates the transformation at the functional group level through the disappearance of the C-Br bond vibration and the emergence of new C-N and aliphatic C-H signals.
-
NMR Spectroscopy offers the most granular proof, pinpointing the exact site of reaction by the characteristic upfield shift of the α-methylene protons and the downfield shift of the α-carbon, alongside the appearance of new signals corresponding to the incoming nucleophile.
By synergistically employing these techniques, researchers can confidently verify the structure of their target molecules, ensuring the integrity of their downstream applications in drug discovery and materials science.
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ResearchGate (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Available at: [Link]
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NIH (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Available at: [Link]
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NIH (2018). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Available at: [Link]
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Khan Academy. Mechanism of nucleophilic addition reactions. Available at: [Link]
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Chad's Prep (2021). 21.2 Mechanisms of Alpha Substitution Reactions | Organic Chemistry. YouTube. Available at: [Link]
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A Researcher's Guide to Characterizing the Cytotoxicity of Novel 2-bromo-N-(3,5-dichlorophenyl)acetamide Derivatives
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous testing. For compounds derived from scaffolds like 2-bromo-N-(3,5-dichlorophenyl)acetamide, which belong to a class of molecules known for diverse biological activities, an early and accurate assessment of cytotoxicity is paramount.[1][2][3] This guide provides a strategic framework for researchers to not only quantify the cytotoxic potential of these novel compounds but also to elucidate the underlying mechanism of cell death. We will move beyond a simple "live-or-die" readout and explore a multi-assay approach that offers a more complete, mechanistically insightful cellular toxicity profile.
The Strategic Imperative: Why a Single Assay is Not Enough
Relying on a single cytotoxicity assay can be misleading.[4] A compound might inhibit metabolic activity without immediately killing the cell (a cytostatic effect), or it might trigger different cell death pathways depending on its concentration.[5] To build a robust and publishable dataset, a multi-pronged strategy is essential. Our approach is to first screen for general cell viability and then, if cytotoxicity is observed, to dissect the mechanism.
This guide will compare and provide detailed protocols for three cornerstone assays that, when used in combination, provide a powerful analytical toolkit:
-
MTT Assay: To assess overall metabolic activity as an indicator of cell viability.
-
LDH Release Assay: To quantify cell membrane disruption, a hallmark of necrosis and late-stage apoptosis.
-
Caspase-Glo® 3/7 Assay: To specifically measure the activity of executioner caspases, providing a definitive marker for apoptosis.
The following diagram illustrates the logical workflow for characterizing a novel compound.
Caption: Cellular targets of the three primary cytotoxicity assays.
Experimental Protocols
The following protocols are designed for a 96-well plate format but can be adapted. It is crucial to include proper controls for accurate data interpretation.
MTT Cell Viability Assay
This protocol is based on standard methodologies for assessing cell viability via mitochondrial function. [6][7][8] Core Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. [9]The amount of formazan is directly proportional to the number of viable cells. [9] Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your novel compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [6]Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C. [9]5. Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well. [7]6. Data Acquisition: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. [8]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [6]7. Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity. [10][11] Core Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. [12]A coupled enzymatic reaction quantifies this released LDH, where LDH oxidizes lactate to pyruvate, generating NADH. This NADH then reduces a probe into a colored or fluorescent product. [11] Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. It is critical to set up three additional control wells for "Maximum LDH Release."
-
Maximum LDH Release Control: 30-45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100) to the "Maximum LDH Release" wells. [13]This lyses all cells to serve as the 100% cytotoxicity control.
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes. [11]This pellets any detached cells and debris.
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate. [11][14]Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Promega, Cayman Chemical, or Abcam). Add 100 µL of the reaction mixture to each well of the new plate. [11]5. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [11][13]6. Data Acquisition: Measure the absorbance at 490 nm (for colorimetric assays) or fluorescence according to the kit's specifications. [10][14]7. Data Analysis: Calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = 100 x [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] (Where "Spontaneous LDH Activity" is the signal from untreated control wells).
Caspase-Glo® 3/7 Apoptosis Assay
This protocol provides a highly sensitive, luminescent method for detecting apoptosis-specific enzyme activity. [15] Core Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin) and a thermostable luciferase. [15]In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity. [15] Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. Use an opaque-walled, white 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the reagent according to the manufacturer's protocol.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix briefly on a plate shaker at 300-500 rpm.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting the background (no-cell control), express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
Data Interpretation and Synthesis
The power of this approach lies in synthesizing the data from all three assays. Consider the hypothetical results for a novel acetamide derivative, "Compound X," in the table below.
| Concentration | % Viability (MTT) | % Cytotoxicity (LDH) | Fold Change (Caspase-3/7) | Interpretation |
| 0.1 µM | 98% | 2% | 1.1 | No significant effect |
| 1 µM | 85% | 8% | 3.5 | Early signs of apoptosis, minimal cell lysis |
| 10 µM | 52% | 15% | 8.2 | Strong apoptotic induction with some secondary necrosis |
| 100 µM | 15% | 75% | 2.5 | High concentration leads to overwhelming necrosis, masking the apoptotic signal |
From this data, we can build a compelling narrative: Compound X induces cell death primarily through apoptosis at concentrations around 10 µM, as evidenced by the significant drop in viability (MTT) and the strong activation of caspase-3/7. The low level of LDH release at this concentration suggests that membrane integrity is largely maintained, characteristic of apoptosis. At a much higher concentration (100 µM), the primary mechanism shifts towards necrosis, indicated by massive LDH release and a drop in the specific caspase signal, likely due to rapid cell death and degradation of apoptotic machinery.
This level of detailed, multi-assay characterization is essential for advancing novel compounds like those derived from this compound through the drug discovery pipeline, providing the mechanistic insights required for informed decision-making.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. [Link]
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Leong, W. F., & Lai, O. F. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH National Library of Medicine. [Link]
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). [Link]
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Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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Zhang, X., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
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Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
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Lee, G., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed. [Link]
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Emami, S., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. [Link]
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The Antidiabetic Potential of Halogenated N-Phenylacetamide Derivatives: A Comparative Analysis
A Guide for Researchers in Drug Discovery and Development
The global prevalence of diabetes mellitus, a chronic metabolic disorder, necessitates the continuous search for novel and more effective therapeutic agents.[1] Synthetic medicinal chemistry plays a pivotal role in this endeavor, providing pathways to new molecular entities with enhanced efficacy and safety profiles. This guide focuses on the antidiabetic potential of compounds derived from halogenated N-phenylacetamide precursors, a scaffold of growing interest in drug discovery.
While specific research on derivatives from 2-bromo-N-(3,5-dichlorophenyl)acetamide is not extensively documented in publicly available literature, a closely related precursor, 2-bromo-N-(2-bromophenyl) acetamide , has been successfully utilized to synthesize potent antidiabetic agents. This guide will provide a comparative analysis of a notable compound from this lineage, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide (referred to herein as FA2 ), against the established antidiabetic drug, acarbose. Our analysis is grounded in published experimental data, offering insights into its synthesis, mechanism of action, and therapeutic potential.
Rationale for Targeting Hyperglycemia with Novel Synthetic Compounds
Type 2 diabetes mellitus (T2DM) is primarily characterized by insulin resistance and/or deficient insulin secretion, leading to chronic hyperglycemia.[1] A key strategy in managing T2DM is to control postprandial hyperglycemia (PPHG), the sharp increase in blood glucose after a meal. This is often achieved by inhibiting key carbohydrate-digesting enzymes in the gastrointestinal tract, namely α-amylase and α-glucosidase .[3] By delaying carbohydrate breakdown and glucose absorption, these inhibitors can effectively blunt the postprandial glycemic spike.
Acarbose is a well-known α-glucosidase inhibitor, but its use can be associated with gastrointestinal side effects.[1] This has spurred the development of new inhibitors with improved potency and tolerability. The exploration of heterocyclic compounds, such as benzothiazine derivatives, has emerged as a promising avenue for discovering novel antidiabetic drugs.[3][4]
Synthesis of a Potent Benzothiazine Acetamide Derivative (FA2)
The synthesis of FA2 utilizes a strategic reaction between a benzothiazine core and the bromo-acetamide precursor. The rationale behind this synthetic choice is to couple the established biological activities of the benzothiazine nucleus with a reactive acetamide side chain that can be readily functionalized. The bromine atom on the acetamide serves as an excellent leaving group, facilitating nucleophilic substitution.
Synthetic Workflow
The synthesis is a two-component reaction involving 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide and 2-bromo-N-(2-bromophenyl) acetamide in the presence of a base (potassium carbonate) and a polar aprotic solvent (dimethylformamide).
Caption: Synthetic workflow for the formation of FA2.
Comparative Analysis of Antidiabetic Activity: FA2 vs. Acarbose
The antidiabetic potential of FA2 was evaluated through in vitro enzyme inhibition assays against α-glucosidase and α-amylase, with acarbose serving as the standard reference drug.
In Vitro Enzyme Inhibition
The inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are a key measure of potency.
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| FA2 | 5.17 ± 0.28[3] | 18.82 ± 0.89[3] |
| Acarbose | 58.8 ± 2.69[3] | Data not directly compared in this study |
As the data clearly indicates, FA2 is a significantly more potent inhibitor of α-glucosidase than acarbose, with an IC50 value approximately 11 times lower.[3] It also demonstrates potent inhibition of α-amylase.[3]
Enzyme Kinetics
Kinetic studies revealed that FA2 inhibits both α-glucosidase and α-amylase via a non-competitive mode of inhibition.[3] This is a crucial finding, as non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site). This mode of inhibition is advantageous as its effectiveness is not diminished by high substrate concentrations, a condition prevalent after a carbohydrate-rich meal.
Caption: Non-competitive inhibition by FA2.
In Vivo Efficacy and Safety Profile
The promising in vitro results for FA2 were further validated in an alloxan-induced diabetic mouse model over 21 days.[3]
Key In Vivo Findings:
-
Improved Glycemic Control: FA2 demonstrated superior performance in lowering fasting blood glucose, cholesterol, triglycerides, and HbA1c levels compared to the diabetic control group and, in some cases, better than acarbose.[3][4]
-
Enhanced Insulin Levels: Treatment with a high dose of FA2 resulted in a significant increase in serum insulin levels (38 ± 2 pmol/L) compared to both acarbose (25 ± 3.1 pmol/L) and the diabetic control.[3] This suggests that FA2 may also have a beneficial effect on pancreatic β-cell function.
-
Histopathological Improvements: Histological examination of the pancreas revealed that FA2 treatment helped maintain the normal structure of pancreatic acini and the islets of Langerhans.[3] Similarly, improvements were observed in the histology of the liver and kidneys, indicating a protective effect against diabetes-induced tissue damage.[3][4]
Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for the synthesis of FA2 and its in vitro evaluation.
Synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][2][3]thiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2)
-
Rationale: This protocol employs a nucleophilic substitution reaction, a fundamental and reliable method for forming carbon-nitrogen bonds. DMF is chosen as the solvent for its high boiling point and ability to dissolve both polar and nonpolar reactants. K2CO3 acts as a mild base to deprotonate the hydroxyl group of the benzothiazine, creating a nucleophile that attacks the electrophilic carbon of the bromo-acetamide.
-
Procedure:
-
To a reaction flask, add 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide (0.5 g, 1.66 mmol), 2-bromo-N-(2-bromophenyl) acetamide (0.49 g, 1.67 mmol), and K2CO3 (0.46 g, 2.33 mmol).[3]
-
Add dimethylformamide (10 mL) to the flask.[3]
-
Vortex the reaction mixture for 10 minutes at room temperature (28–30 °C).[3]
-
Heat the mixture to 100 °C for 120 minutes.[3]
-
After cooling, pour the contents of the flask into ice-cold distilled water to precipitate the product.[3]
-
Collect the precipitate by filtration to yield the final product (0.64 g, 75% yield).[3]
-
In Vitro α-Glucosidase Inhibition Assay
-
Rationale: This assay spectrophotometrically measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The intensity of the yellow color of p-nitrophenol is directly proportional to the enzyme's activity. An effective inhibitor will reduce the rate of p-nitrophenol formation.
-
Procedure:
-
Prepare a reaction mixture containing 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of α-glucosidase (1 U/mL), and 20 µL of various concentrations of the test compound (FA2) or acarbose.
-
Incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG (5 mM) to the mixture.
-
Continue the incubation at 37 °C for an additional 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate (0.1 M).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The evidence presented strongly suggests that synthetic compounds derived from bromo-acetamide precursors, such as the benzothiazine derivative FA2, hold significant promise as a new class of antidiabetic agents. FA2 exhibits superior in vitro inhibitory activity against α-glucosidase compared to acarbose and demonstrates a favorable non-competitive inhibition mechanism.[3] Furthermore, its in vivo efficacy in improving glycemic control and preserving pancreatic islet architecture, coupled with a good safety profile, marks it as a compelling lead candidate for further preclinical and clinical development.[3][4] This guide underscores the potential of exploring halogenated N-phenylacetamide scaffolds in the rational design of next-generation therapies for diabetes mellitus.
References
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Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. (2022). Dovepress. Retrieved January 21, 2026, from [Link]
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Medicinal Chemistry of Novel Anti-Diabetic Drugs. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]
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Overview of Anti-Diabetic Drugs Mechanism of Action, Types. (2024). PrepLadder. Retrieved January 21, 2026, from [Link]
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Lee, J. Y., et al. (2005). Design and Synthesis of Novel Antidiabetic Agents. Journal of the Korean Society for Applied Biological Chemistry. Retrieved January 21, 2026, from [Link]
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Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Alkylating Agents for Specific Amine Substrates
For researchers, medicinal chemists, and drug development professionals, the synthesis of secondary and tertiary amines is a foundational task. The N-alkylation of a primary or secondary amine appears straightforward, yet it is a reaction class fraught with challenges, most notably the persistent issue of overalkylation.[1][2][3][4] The product of the initial alkylation—a secondary amine—is often more nucleophilic than the primary amine from which it was formed, leading to a subsequent reaction that yields an undesired tertiary amine and, potentially, a quaternary ammonium salt.[1][4][5] This frequently results in a complex mixture of products, complicating purification and reducing the yield of the target compound.
This guide provides an in-depth comparative analysis of the primary strategies for amine alkylation. We will move beyond simple procedural descriptions to explore the mechanistic rationale behind method selection, offering field-proven insights to empower you to choose the optimal alkylating agent and conditions for your specific amine substrate. We will dissect the classic direct alkylation approach and contrast it with the more controlled and versatile method of reductive amination, providing detailed, validated protocols and quantitative data to support your synthetic decisions.
Chapter 1: The Fundamental Challenge: Understanding Amine Reactivity and Overalkylation
The core of the issue lies in the electronic nature of amines. The nitrogen atom possesses a lone pair of electrons, making it an effective nucleophile capable of attacking electrophilic carbon centers, such as those in alkyl halides.[6][7] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
However, the nucleophilicity of amines does not remain constant. As alkyl groups are added, their electron-donating inductive effects increase the electron density on the nitrogen atom. Consequently, the reactivity trend often follows: Secondary Amine > Primary Amine > Ammonia .[1][5] This escalating reactivity is the fundamental driver of the overalkylation cascade.
Caption: The overalkylation cascade resulting from increased nucleophilicity.
Chapter 2: A Comparative Overview of Alkylation Strategies
Two primary strategies dominate the landscape of amine alkylation: direct alkylation with agents like alkyl halides and the indirect approach of reductive amination. Their selection depends on a critical trade-off between procedural simplicity and reaction selectivity.
| Feature | Direct Alkylation (with Alkyl Halides/Sulfonates) | Reductive Amination |
| Mechanism | SN2 displacement of a leaving group.[2][8] | Two-stage process: 1) Imine/Iminium ion formation. 2) In-situ reduction.[9][10] |
| Primary Reagents | Amine, Alkyl Halide (R-X) or Sulfonate (R-OTs, R-OMs).[8] | Amine, Aldehyde or Ketone, Reducing Agent.[11] |
| Key Advantage | Procedural simplicity; readily available reagents. | Excellent control and selectivity, especially for mono-alkylation.[12][13][14] |
| Core Limitation | High propensity for overalkylation, leading to product mixtures.[1][2][3] | Requires a suitable carbonyl compound and a selective reducing agent. |
| Ideal Use Case | Synthesis of tertiary amines from secondary amines; exhaustive methylation to form quaternary salts.[1] | Clean synthesis of secondary amines from primary amines; synthesis of complex amines.[11][13] |
Chapter 3: Achieving Selectivity: A Substrate-Focused Analysis
The true test of an alkylation method is its ability to selectively produce a single, desired product, particularly when starting with a primary amine.
Target: Selective Mono-Alkylation of Primary Amines
This is the most common and challenging scenario in amine synthesis. The goal is to form a secondary amine without significant formation of the tertiary byproduct.
Strategy 1: Reductive Amination (The Gold Standard)
Reductive amination is the most reliable and versatile method for the controlled mono-N-alkylation of primary amines.[11][13] Its success lies in its mechanism. A primary amine reacts with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in the same pot to the target secondary amine.[9][12] Critically, the secondary amine product is generally not reactive under the conditions to form an enamine, thus preventing a second alkylation event. This makes the reaction self-limiting.
A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly effective choice.[12][15] It is a mild and selective reductant, capable of reducing the iminium ion intermediate much faster than the starting aldehyde or ketone, which prevents the wasteful formation of alcohols.[15]
Strategy 2: Controlled Direct Alkylation
While classic direct alkylation is plagued by poor selectivity, modern protocols have emerged that offer significant improvements.
-
The Cesium Effect: The use of cesium hydroxide (CsOH) as a base in solvents like DMSO or DMF has been shown to dramatically favor mono-alkylation over dialkylation.[13][16] While the precise mechanism is debated, it is proposed that the large cesium cation coordinates with the primary amine, sterically hindering a second alkylation event on the resulting secondary amine. This protocol provides a powerful alternative when reductive amination is not feasible.
-
Ionic Liquids: Performing the alkylation in an ionic liquid as the solvent can also markedly reduce the formation of overalkylation products, often yielding mono- to di-alkylation ratios of 9:1 or higher under mild conditions.[17][18][19]
Comparative Performance for Mono-Alkylation of Primary Amines
| Method | Typical Selectivity (Mono:Di) | Conditions | Key Advantages | Limitations |
| Reductive Amination | >95:5 | Mild (often room temp); tolerant of various functional groups.[13] | Excellent selectivity; broad substrate scope; widely applicable.[11] | Requires carbonyl partner; two conceptual steps. |
| CsOH-Promoted Alkylation | 6:1 to >10:1[13] | Anhydrous DMSO/DMF; often room temp.[13] | High chemoselectivity for direct alkylation; avoids reducing agents.[16] | Requires stoichiometric strong base; anhydrous conditions. |
| Alkylation in Ionic Liquids | ~9:1 or higher[17][18] | Mild (often room temp); no strong base needed.[17][19] | "Greener" solvent system; enhanced selectivity.[17] | Requires specialized solvent; potential purification challenges. |
Chapter 4: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices derived from extensive application.
Protocol 1: High-Selectivity Reductive Amination Using Sodium Triacetoxyborohydride
This protocol describes the one-pot synthesis of a secondary amine from a primary amine and an aldehyde.
Causality: The choice of solvent (DCE or DCM) is crucial as it is non-protic and effectively solubilizes the reactants.[11] The reaction is stirred initially without the reducing agent to allow for the formation of the imine intermediate.[11] NaBH(OAc)₃ is added portion-wise to control the reaction rate and any potential exotherm. Its mild nature ensures it selectively reduces the protonated imine (iminium ion) over the aldehyde.[15] The aqueous bicarbonate work-up neutralizes any remaining acid and quenches the reducing agent.
Caption: Experimental workflow for one-pot reductive amination.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask under ambient atmosphere, dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1-0.5 M concentration).[11]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[11]
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the stirred solution in portions.
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting amine is fully consumed, as determined by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[11]
Protocol 2: Selective Mono-Alkylation Using Cesium Hydroxide
This protocol describes the direct alkylation of a primary amine with an alkyl halide, optimized for mono-alkylation.
Causality: This reaction requires an inert atmosphere to prevent the strong base (CsOH) from reacting with atmospheric CO₂ and moisture. Anhydrous DMSO is used as it effectively dissolves the cesium salts and promotes SN2 reactions.[13] The alkyl halide is added dropwise to maintain a low instantaneous concentration, further disfavoring the second alkylation of the more reactive secondary amine product.
Caption: Experimental workflow for CsOH-promoted selective N-alkylation.
Step-by-Step Methodology:
-
Inert Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add cesium hydroxide (CsOH, 1.5 eq.) and anhydrous DMSO. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Amine Addition: Add the primary amine (1.0 eq.) to the stirred suspension. Stir the mixture at room temperature for 10-15 minutes.[13]
-
Alkylating Agent Addition: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture. The addition can be done at 0 °C to control any initial exotherm, followed by warming to room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature until TLC or LC-MS analysis indicates the complete consumption of the primary amine. Pay close attention to the formation of the dialkylated byproduct.
-
Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to isolate the secondary amine.
Conclusion and Recommendations
The choice of an N-alkylation strategy is a critical decision in synthetic design. While direct alkylation with alkyl halides offers simplicity, it often fails the test of selectivity, leading to problematic product mixtures. For the crucial task of converting a primary amine to a secondary amine, reductive amination stands as the superior, more controlled, and broadly applicable methodology . Its mechanistic design inherently circumvents the overalkylation problem. In cases where the required carbonyl compound is unavailable or when a direct SN2 pathway is desired, advanced protocols such as the cesium hydroxide-promoted method provide a highly effective alternative for achieving selective mono-alkylation. By understanding the causal factors behind the reactivity and selectivity of these agents, researchers can confidently select and execute the optimal strategy, ensuring a more efficient and successful synthesis of their target amine.
References
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Reductive Amination. Wordpress. [Link]
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Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Royal Society of Chemistry. [Link]
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Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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A comparison of several modern alkylating agents. ResearchGate. [Link]
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The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. National Institutes of Health (PMC). [Link]
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Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
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Alkylation of Amines. University of Calgary. [Link]
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Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
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Amination. Fisher Scientific. [Link]
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Alkylation with Functionalised Alkanes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. National Institutes of Health (PMC). [Link]
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Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
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Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
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Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
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Amine Alkylation Explained. Pearson. [Link]
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Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. National Institutes of Health (PMC). [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-bromo-N-(3,5-dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of haloacetanilide derivatives is a cornerstone for the development of novel active compounds. Among these, 2-bromo-N-(3,5-dichlorophenyl)acetamide stands as a key intermediate, valued for its utility in introducing a reactive bromoacetyl moiety onto a dichlorinated phenyl ring. This guide provides an in-depth technical comparison of the primary and alternative synthetic routes to this compound, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction to this compound
This compound is a versatile chemical building block. The presence of the reactive C-Br bond allows for facile nucleophilic substitution, making it an ideal precursor for the synthesis of a wide range of more complex molecules. The dichlorinated phenyl ring provides a stable scaffold with specific electronic and steric properties, often crucial for biological activity.
This guide will explore the classical and modern synthetic approaches to this molecule, evaluating them on key performance indicators such as yield, purity, scalability, and adherence to the principles of green chemistry.
Primary Synthetic Route: Acylation of 3,5-Dichloroaniline
The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution of 3,5-dichloroaniline with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride.
Mechanistic Insights
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline attacks the electrophilic carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate, which then collapses, expelling the halide ion as a leaving group and forming the amide bond. A base is crucial to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[1]
dot graph "Acylation_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "aniline" [label="3,5-Dichloroaniline"]; "acyl_halide" [label="Bromoacetyl Halide"]; }
subgraph "cluster_intermediate" { label="Tetrahedral Intermediate"; bgcolor="#F1F3F4"; "intermediate" [label="Tetrahedral Intermediate"]; }
subgraph "cluster_products" { label="Products"; bgcolor="#F1F3F4"; "product" [label="this compound"]; "byproduct" [label="Hydrogen Halide"]; }
"aniline" -> "intermediate" [label="Nucleophilic Attack"]; "acyl_halide" -> "intermediate"; "intermediate" -> "product" [label="Collapse & Halide Expulsion"]; "intermediate" -> "byproduct"; } Caption: Mechanism of Acylation.
Experimental Protocol
Materials:
-
3,5-Dichloroaniline
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Triethylamine (or pyridine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloroaniline (1.0 eq).
-
Dissolve the aniline in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Performance and Optimization
While specific yield and purity data for this compound are not extensively published, data from the analogous synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide provides valuable insights.
| Parameter | Condition | Yield (%) | Purity (%) | Key Observation |
| Base | Triethylamine (1.1 eq) | 85 | 95 | Standard conditions provide good yield and purity.[1] |
| Pyridine (1.1 eq) | 82 | 94 | Pyridine is also an effective base.[1] | |
| None | <10 | - | A base is crucial for the reaction to proceed.[1] | |
| Temperature | 0 to 25 °C | 85 | 95 | Controlled temperature minimizes side reactions.[1] |
| 50 °C | 75 | 80 | Higher temperatures can lead to increased impurities.[1] |
Causality behind Experimental Choices:
-
Anhydrous Conditions: Bromoacetyl halides are highly moisture-sensitive and readily hydrolyze to bromoacetic acid.[1] Using anhydrous solvents and an inert atmosphere is critical to prevent this side reaction and maximize the yield of the desired product.
-
Low-Temperature Addition: The dropwise addition of the bromoacetyl halide at 0 °C helps to control the exothermic reaction and minimize the formation of diacylated byproducts.[1]
-
Base Stoichiometry: A slight excess of the base is used to ensure complete neutralization of the generated hydrogen halide. However, a large excess does not significantly improve the yield and can complicate purification.[1]
Alternative Synthetic Routes
While direct acylation is the most common approach, alternative strategies can be advantageous under specific circumstances, such as when starting materials are limited or a different impurity profile is desired.
Route 2: Two-Step Synthesis via N-Acetylation and Subsequent Bromination
This approach involves first acetylating 3,5-dichloroaniline to form N-(3,5-dichlorophenyl)acetamide, followed by a selective bromination of the acetyl methyl group.
dot graph "Two_Step_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"start" [label="3,5-Dichloroaniline"]; "step1" [label="Acetylation\n(Acetic Anhydride)"]; "intermediate" [label="N-(3,5-dichlorophenyl)acetamide"]; "step2" [label="Bromination\n(e.g., NBS)"]; "product" [label="this compound"];
"start" -> "step1" -> "intermediate" -> "step2" -> "product"; } Caption: Two-Step Synthesis Workflow.
Advantages:
-
Avoids the use of highly reactive and moisture-sensitive bromoacetyl halides.
-
The intermediate, N-(3,5-dichlorophenyl)acetamide, is a stable solid that can be easily purified before the final bromination step.
Challenges:
-
Requires an additional synthetic step, which can lower the overall yield.
-
The bromination of the acetyl group must be selective to avoid bromination of the aromatic ring.
Experimental Considerations:
The initial acetylation of 3,5-dichloroaniline can be achieved with high yields (typically 85-95%) using acetic anhydride and a base like sodium acetate.[2] The subsequent bromination of the N-acetyl group can be performed using a brominating agent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light).
Route 3: Multi-Step Synthesis from Acetic Acid
A more convergent but longer route involves the synthesis of a bromoacetylating agent from acetic acid, followed by amidation.
dot graph "Multi_Step_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"start" [label="Acetic Acid"]; "step1" [label="Bromination"]; "intermediate1" [label="Bromoacetic Acid"]; "step2" [label="Acyl Halide Formation\n(e.g., SOCl2)"]; "intermediate2" [label="Bromoacetyl Chloride"]; "step3" [label="Amidation with\n3,5-Dichloroaniline"]; "product" [label="this compound"];
"start" -> "step1" -> "intermediate1" -> "step2" -> "intermediate2" -> "step3" -> "product"; } Caption: Multi-Step Synthesis from Acetic Acid.
Advantages:
-
Starts from inexpensive and readily available acetic acid.[3]
-
Offers flexibility in the choice of the final acylating agent.
Challenges:
-
Multiple steps can lead to a lower overall yield and increased waste generation.
-
Involves the handling of corrosive reagents like thionyl chloride.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Direct Acylation | Route 2: Two-Step Synthesis | Route 3: Multi-Step from Acetic Acid |
| Starting Materials | 3,5-Dichloroaniline, Bromoacetyl halide | 3,5-Dichloroaniline, Acetic anhydride, Brominating agent | Acetic acid, Bromine, Thionyl chloride, 3,5-Dichloroaniline |
| Number of Steps | 1 | 2 | 3+ |
| Key Reagents | Bromoacetyl bromide/chloride, Base | Acetic anhydride, NBS | Bromine, SOCl₂, Base |
| Typical Overall Yield | Good to Excellent (Est. >80%) | Moderate to Good (Est. 60-80%) | Lower (Est. <60%) |
| Scalability | High | Moderate | Moderate |
| Key Advantages | High efficiency, directness | Avoids bromoacetyl halides, purifiable intermediate | Inexpensive starting material |
| Key Disadvantages | Use of moisture-sensitive reagents | Lower overall yield, extra step | Multiple steps, lower atom economy |
Characterization of this compound
Accurate characterization of the final product is essential for quality control and subsequent applications. The expected spectroscopic data for this compound (CAS 57339-11-4) would be:
-
¹H NMR: Protons on the phenyl ring would appear as distinct signals in the aromatic region, with their multiplicity and coupling constants determined by their positions relative to the chlorine atoms. The methylene protons of the bromoacetyl group would appear as a singlet, typically deshielded by the adjacent carbonyl and bromine atoms. The amide proton would appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon, the methylene carbon, and the carbons of the dichlorinated phenyl ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (282.95 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[4]
Conclusion
For the routine synthesis of this compound, the direct acylation of 3,5-dichloroaniline with bromoacetyl bromide or chloride (Route 1) remains the most efficient and practical approach. Its high yield, single-step nature, and scalability make it the preferred method for most laboratory and industrial applications.
The two-step synthesis (Route 2) offers a viable alternative when the handling of highly reactive bromoacetyl halides is a concern or when an exceptionally pure intermediate is required. The multi-step synthesis from acetic acid (Route 3) is less practical for routine synthesis due to its lower overall yield and increased complexity but can be considered in scenarios where cost of starting materials is the primary driver.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale, purity, available resources, and safety considerations. This guide provides the necessary data and insights to make an informed and strategic decision.
References
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Hester, J. B., et al. (1989). 1-(2-Aminoethyl)-6-aryl-4H-[3][5][6]triazolo[4,3-a][3][6]benzodiazepines with Diuretic and Natriuretic Activity. J. Med. Chem., 32(6), 1157-1163.
- BenchChem (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
- IRE Journals (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
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PrepChem. (n.d.). Synthesis of N,N-diallyl-α-bromoacetamide. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]
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-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
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Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
- Fun, H.-K., et al. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2558.
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Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of N‐aryl‐2‐bromoacetamides. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Retrieved from [Link]
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ResearchGate. (n.d.). Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. Retrieved from [Link]
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Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]
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YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Bromo-N-(3,5-dichlorophenyl)acetamide
Hazard Assessment and Core Principles
2-Bromo-N-(3,5-dichlorophenyl)acetamide is a compound that, based on its chemical structure, should be handled with care. Analogous compounds, such as other halogenated acetamides, are known to be hazardous. The primary risks associated with this class of compounds include acute toxicity if swallowed, skin and eye irritation or damage, and respiratory irritation.[1][2][3][4][5][6][7] Therefore, a proactive and cautious approach to handling is paramount.
The "Hierarchy of Controls" is a fundamental concept in chemical safety that should guide all laboratory work. This guide will focus on the practical application of this hierarchy, prioritizing engineering controls and administrative controls, with Personal Protective Equipment (PPE) serving as the final and crucial barrier of protection.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Rationale |
| Standard Laboratory Attire | - Long-sleeved lab coat- Closed-toe shoes | Provides a basic barrier against accidental spills and splashes. |
| Eye and Face Protection | - Chemical safety goggles- Face shield (when handling larger quantities or if there is a splash risk) | Protects against splashes and airborne particles that can cause serious eye damage.[3][8][9] |
| Hand Protection | - Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can lead to irritation or absorption of the chemical.[8] |
| Respiratory Protection | - NIOSH-approved respirator with appropriate cartridges (if handling outside of a fume hood or if dust/aerosol generation is likely) | Protects against the inhalation of harmful dust or vapors that may cause respiratory irritation.[2][5][8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2] The container should be kept tightly closed.
Handling and Use
All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.[8]
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a disposable weighing boat or paper.
-
Handle the compound gently to avoid creating dust.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and any colleagues in the area.
-
Containment (for trained personnel only):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Do not use combustible materials like paper towels to absorb the spill.
-
-
Collection: Carefully sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[3][5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate waste container.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program.[1][2][3][4] Do not dispose of this chemical down the drain.[3]
Visual Workflow and Decision-Making
To further clarify the handling process, the following diagrams illustrate the key workflows.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: A decision tree for responding to a spill of this compound.
Emergency Procedures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][4][7]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
References
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2'-Bromoacetophenone.
- Fisher Scientific. (2010, September 23). Safety Data Sheet: N-Bromoacetamide.
- Angene Chemical. (2025, October 19). Safety Data Sheet: 2-Bromo-N-(4-bromophenyl)acetamide.
- Fisher Scientific. (2010, November 5). Safety Data Sheet: 2-Bromoacetamide.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 4'-Bromoacetanilide.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- PubChem. 2-Bromoacetamide.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. (2024, March 29). Safety Data Sheet: N-(4-Bromo-2-fluorophenyl)acetamide.
- Thermo Fisher Scientific. (2016, October 25). Safety Data Sheet: N1-(4-Bromo-2-chlorophenyl)acetamide.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Acetamide.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Fisher Scientific. (2023, September 1). Safety Data Sheet: N1-(2-Chlorophenyl)-2-bromoacetamide.
- Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.es [fishersci.es]
- 8. sams-solutions.com [sams-solutions.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

